molecular formula C20H36O4 B079385 Prostaglandin F2alpha alcohol

Prostaglandin F2alpha alcohol

Katalognummer: B079385
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: QYBXRFWLQYXAPC-LFZNYWNYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PGF2alpha alcohol is an aliphatic alcohol.

Eigenschaften

IUPAC Name

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXRFWLQYXAPC-LFZNYWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Prostaglandin F2α: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prostaglandin F2α (PGF2α), pharmaceutically known as dinoprost, is a naturally occurring eicosanoid, a class of lipid compounds derived from arachidonic acid.[1] It exerts a wide range of potent physiological effects throughout the body, acting as a local hormone-like signaling molecule.[1][2] This guide provides an in-depth technical overview of PGF2α, covering its chemical structure, physicochemical properties, biosynthesis, signaling mechanisms, physiological and pathological roles, and analytical methodologies. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical biomolecule.

Chemical Structure and Physicochemical Properties

PGF2α is a C20 carboxylic acid containing a cyclopentane ring and two side chains. Its systematic IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The stereochemistry of the hydroxyl groups and the configuration of the double bonds are crucial for its biological activity.

Key Structural Features:
  • Prostanoic Acid Skeleton: A 20-carbon carboxylic acid backbone.

  • Cyclopentane Ring: A five-membered ring with two hydroxyl groups at positions C-9 and C-11 in a cis configuration.

  • Two Side Chains: An alpha-chain (C1-C7) with a cis-double bond between C5 and C6, and an omega-chain (C13-C20) with a trans-double bond between C13 and C14 and a hydroxyl group at C15.[3]

Physicochemical Properties:

A summary of the key physicochemical properties of PGF2α is presented in the table below.

PropertyValueReference
Molecular Formula C20H34O5[1]
Molar Mass 354.487 g·mol−1[1]
Melting Point 30 °C (experimental)
Solubility in Water 200 mg/mL (20 °C)[1]
pKa Data not readily available in search results

Biosynthesis and Metabolism

The synthesis and degradation of PGF2α are tightly regulated enzymatic processes.

Biosynthesis Pathway:

The biosynthesis of PGF2α from arachidonic acid involves a series of enzymatic steps:

  • Release of Arachidonic Acid: Phospholipase A2 (PLA2) liberates arachidonic acid from membrane phospholipids.[1]

  • Cyclooxygenase (COX) Activity: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[1]

  • Prostaglandin F Synthase Activity: PGH2 is then reduced to PGF2α by aldose reductase or prostaglandin F synthase.[1]

Progesterone plays a regulatory role in this process, with evidence suggesting it can inhibit the uterine production of PGF2α by suppressing COX-2 expression and stimulating the activity of 15-hydroxyprostaglandin dehydrogenase (PGDH), the key enzyme in prostaglandin catabolism.[4]

Diagram: Biosynthesis of Prostaglandin F2α

PGF2a_Biosynthesis Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a Aldose Reductase / PGF Synthase PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq/11 FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cellular_Response Cellular Responses (e.g., Contraction, Gene Expression) PKC->Cellular_Response

Caption: Simplified signaling cascade initiated by PGF2α binding to its FP receptor.

Physiological and Pathological Roles

PGF2α is a pleiotropic signaling molecule with diverse functions in both health and disease.

Reproductive Functions:
  • Luteolysis: PGF2α is a potent luteolytic agent, causing the regression of the corpus luteum in many species. [1]This action is crucial for the regulation of the estrous and menstrual cycles. [5]The mechanism involves the inhibition of progesterone production and the induction of apoptosis in luteal cells. [1][6][7]* Uterine Contraction: PGF2α is a powerful stimulant of uterine smooth muscle contraction and is involved in both menstruation and parturition (labor). [1][8]Therapeutically, it is used to induce labor and control postpartum hemorrhage. [9]

Cardiovascular System:

PGF2α can act as a vasoconstrictor and has been implicated in the regulation of blood pressure. [10][11]Dysregulation of PGF2α signaling may contribute to the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis. [10][11]

Inflammation:

PGF2α is a pro-inflammatory mediator. [12]Its levels are often elevated at sites of inflammation, contributing to the cardinal signs of inflammation. [10][12]

Other Roles:

PGF2α is also involved in various other physiological and pathological processes, including:

  • Bronchoconstriction [13]* Modulation of intraocular pressure [14]* Pulmonary fibrosis [15]

Analytical Methodologies

Accurate quantification of PGF2α in biological samples is essential for research and clinical applications. Various analytical techniques are employed for this purpose.

Sample Preparation:

Due to the low concentrations and potential for interference from other lipids in biological matrices, sample preparation is a critical step. A common workflow involves:

  • Extraction: Solid-phase extraction (SPE) is frequently used to isolate and concentrate PGF2α from samples like plasma, urine, or tissue homogenates. [16][17]2. Purification: Further purification may be necessary to remove interfering substances.

Quantification Techniques:

A comparison of common analytical methods for PGF2α quantification is provided below.

MethodPrincipleAdvantagesDisadvantages
Enzyme Immunoassay (EIA) / ELISA Competitive binding of PGF2α and an enzyme-labeled analog to a limited number of antibodies.High throughput, relatively low cost.Potential for cross-reactivity with related prostaglandins, may have lower specificity. [18][19]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of derivatized PGF2α by gas chromatography followed by detection and quantification by mass spectrometry.High specificity and sensitivity.Requires derivatization, can be time-consuming. [20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of PGF2α by liquid chromatography followed by highly specific detection using tandem mass spectrometry.High specificity, sensitivity, and throughput. Considered the gold standard. [17][19]Higher initial instrument cost.

Diagram: General Workflow for PGF2α Analysis

PGF2a_Analysis_Workflow Sample Biological Sample (Plasma, Urine, etc.) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Purification Purification (Optional) Extraction->Purification Analysis Analytical Technique (EIA, GC-MS, LC-MS/MS) Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A typical experimental workflow for the analysis of PGF2α.

Experimental Protocol: Quantification of PGF2α in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.

1. Materials and Reagents:

  • PGF2α and deuterated PGF2α (PGF2α-d4) internal standard.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC-grade solvents (methanol, acetonitrile, water, formic acid).

  • Plasma samples collected with an anticoagulant (e.g., EDTA).

2. Sample Preparation:

  • Spike plasma samples with a known amount of PGF2α-d4 internal standard.

  • Acidify the plasma with a weak acid (e.g., formic acid) to a pH of ~3.5.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with water and then a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.

  • Elute PGF2α and the internal standard with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Adjusted based on column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both PGF2α and PGF2α-d4. For example, for PGF2α, a common transition is m/z 353.3 -> 193.0. [17] 4. Data Analysis:

  • Construct a calibration curve using known concentrations of PGF2α standard.

  • Calculate the ratio of the peak area of PGF2α to the peak area of the PGF2α-d4 internal standard.

  • Determine the concentration of PGF2α in the samples by interpolating from the calibration curve.

Therapeutic Applications and Drug Development

The potent biological activities of PGF2α and its analogs have led to their use in various therapeutic areas.

Current Therapeutic Uses:
  • Obstetrics and Gynecology: Induction of labor, termination of pregnancy, and control of postpartum hemorrhage. [1]* Veterinary Medicine: Synchronization of estrus in livestock. [1]* Ophthalmology: PGF2α analogs (e.g., latanoprost, bimatoprost) are first-line treatments for glaucoma, reducing intraocular pressure by increasing uveoscleral outflow. [14]

Future Directions in Drug Development:

The diverse roles of PGF2α in pathophysiology present opportunities for the development of novel therapeutics.

  • FP Receptor Antagonists: These could have potential in treating conditions associated with excessive PGF2α activity, such as dysmenorrhea, preterm labor, and certain inflammatory disorders. [21]* Targeting PGF2α Synthesis: Inhibitors of specific enzymes in the PGF2α biosynthetic pathway could offer more targeted therapeutic approaches.

The development pipeline for drugs targeting the PGF2α receptor includes compounds in various stages of investigation for a range of indications. [22]

Conclusion

Prostaglandin F2α is a multifaceted signaling molecule with profound implications in human and animal physiology and pathology. A thorough understanding of its chemical properties, biosynthesis, mechanism of action, and analytical measurement is paramount for researchers and drug development professionals. As our knowledge of the intricate roles of PGF2α continues to expand, so too will the opportunities for innovative therapeutic interventions targeting its signaling pathways.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • Prostaglandin F2alpha - Wikipedia. [Link]

  • Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed. [Link]

  • Mechanisms of PGF2 alpha action in functional luteolysis - PubMed. [Link]

  • Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed. [Link]

  • PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC. [Link]

  • Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC. [Link]

  • Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed. [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC. [Link]

  • Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy - PubMed. [Link]

  • Degradation of porstaglandin F2alpha in the human pulmonary circulation - PMC - NIH. [Link]

  • Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC - NIH. [Link]

  • Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - PubMed. [Link]

  • Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed. [Link]

  • THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES - ResearchGate. [Link]

  • Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. [Link]

  • Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC. [Link]

  • Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed. [Link]

  • Physicochemical properties of prostaglandin F2 alpha (tromethamine salt): solubility behavior, surface properties, and ionization constants - PubMed. [Link]

  • Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]

  • 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem. [Link]

  • Prostaglandin F receptor - Wikipedia. [Link]

  • Lack of prostaglandin F2 alpha metabolism by human ocular tissues. | IOVS. [Link]

  • What are PGF2α agonists and how do they work? - Patsnap Synapse. [Link]

  • Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed. [Link]

  • Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed. [Link]

  • Synthesis of prostaglandin F2 alpha, E2 and prostacyclin in isolated corpora lutea of adult pseudopregnant rats throughout the luteal life-span - PubMed. [Link]

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed. [Link]

  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - Frontiers. [Link]

  • Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells - PubMed Central. [Link]

  • Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed. [Link]

  • Prostaglandin F2alpha - DrugPedia: A Wikipedia for Drug discovery - osdd.net. [Link]

  • Prostaglandin F2 alpha – Knowledge and References - Taylor & Francis. [Link]

  • Dinoprost | C20H34O5 | CID 5280363 - PubChem - NIH. [Link]

  • Prostaglandin F2-alpha Stimulates Cyclooxygenase-2 Expression and Prostaglandin F2-alpha Synthesis Through NF-kappaB Activation via Reactive Oxygen Species in the Corpus Luteum of Pseudopregnant Rats. - Oxford Academic. [Link]

  • What are PGF2α antagonists and how do they work? - Patsnap Synapse. [Link]

  • Prostaglandin F2 Alpha Receptor drugs in development, 2024 - Pharmaceutical Technology. [Link]

Sources

Biosynthesis pathway of Prostaglandin F2alpha alcohol in mammals

Technical Deep Dive: Biosynthesis of Prostaglandin F2 and Prostamide F2

Executive Summary & Disambiguation

For researchers in lipid signaling and drug development, distinguishing between the canonical prostaglandin pathway and the "neutral lipid" (prostamide) pathway is critical.

  • Prostaglandin F2

    
     (PGF2
    
    
    ):
    The classical C20 carboxylic acid derived from Arachidonic Acid. Key in inflammation and luteolysis.
  • Prostamide F2

    
     (PGF2
    
    
    -EA):
    The ethanolamide derivative (an amino-alcohol conjugate) derived from Anandamide. Key in ocular hypertension and hair follicle regulation.
  • Prostaglandin F2

    
     Alcohol (Prosthenol F2
    
    
    ):
    The C1-reduced metabolite (primary alcohol). A minor metabolic product often used as a stable chemical standard, but less pharmacologically central than prostamides.

This guide focuses on the parallel biosynthesis of PGF2


Prostamide F2

The Parallel Biosynthetic Pathways

Mammalian cells utilize two parallel "pipelines" to generate F-series lipid mediators. The substrate availability (Arachidonic Acid vs. Anandamide) and specific Cyclooxygenase (COX) isoforms dictate the product profile.

Pathway A: Canonical PGF2 Biosynthesis (Acid Pathway)

This pathway generates the classic inflammatory mediator PGF2

  • Initiation: Cytosolic Phospholipase A2 (cPLA2) releases Arachidonic Acid (AA) from membrane phospholipids.[1]

  • Oxygenation: COX-1 or COX-2 converts AA into the unstable endoperoxide PGG2 , which is rapidly reduced to PGH2 .

  • Terminal Synthesis: PGH2 is reduced to PGF2

    
      by specific reductases:
    
    • AKR1C3 (17

      
      -HSD5 / PGFS):  The primary PGF synthase in many tissues.
      
    • AKR1B1 (Aldose Reductase): Can also catalyze this reduction, particularly in the uterus.

    • CBR1 (Carbonyl Reductase 1): NADPH-dependent reduction.[2]

Pathway B: Prostamide F2 Biosynthesis (Neutral/Alcohol Pathway)

This pathway generates Prostamide F2

  • Substrate: Anandamide (AEA) is the precursor.

  • Selective Oxygenation: COX-2 (but not COX-1) accepts Anandamide as a substrate. The active site of COX-2 is sufficiently large to accommodate the ethanolamide head group, whereas COX-1 is not.

    • Mechanistic Insight: This makes Prostamide synthesis uniquely inducible and inflammation-dependent (COX-2 driven).

  • Intermediate Formation: AEA is converted to Prostamide G2 and then Prostamide H2 .

  • Terminal Synthesis: Prostamide/PGF Synthase (PM/PGFS) reduces Prostamide H2 to Prostamide F2

    
     .
    
    • Enzyme Identity: This enzyme is encoded by the FAM213B (or PRXL2B) gene. It is a thioredoxin-dependent reductase, distinct from the AKR family enzymes used in Pathway A.

Visualization of Signaling Pathways

The following diagram illustrates the divergence between the Acid (Prostaglandin) and Neutral (Prostamide) pathways.

BiosynthesisPathwaysAAArachidonic Acid(Free Fatty Acid)COX1COX-1 / COX-2AA->COX1AEAAnandamide(Endocannabinoid)COX2COX-2 ONLYAEA->COX2PGH2PGH2(Endoperoxide)AKRAKR1C3 / AKR1B1(PGF Synthase)PGH2->AKRPMH2Prostamide H2(Endoperoxide Ethanolamide)FAMFAM213B(Prostamide/PGF Synthase)PMH2->FAMPGF2aProstaglandin F2α(Carboxylic Acid)ADHNon-specific ADH/CBRPGF2a->ADHPMF2aProstamide F2α(Ethanolamide / Alcohol Deriv.)PGF2a_AlcPGF2α-1-ol(Reduced Alcohol Metabolite)COX1->PGH2COX2->PMH2OxidationAKR->PGF2aFAM->PMF2aReductionADH->PGF2a_AlcMinor Pathway

Figure 1: Parallel biosynthesis of Prostaglandin F2


Key Enzymes & Regulation

Prostamide/PGF Synthase (FAM213B)

Unlike the classical PGFS (AKR1C3), the enzyme responsible for Prostamide F2

thioredoxin-dependent peroxidase-like enzyme
  • Gene: FAM213B (also known as PRXL2B).

  • Mechanism: It utilizes reduced thioredoxin (Trx) as an electron donor to cleave the endoperoxide bridge of Prostamide H2.

  • Specificity: It shows high specificity for Prostamide H2 but can also convert PGH2 to PGF2

    
    , serving as a dual-function synthase in tissues like the eye and spinal cord.
    
AKR1C3 (Aldo-Keto Reductase 1C3)[3]
  • Function: The canonical "PGF Synthase." It reduces PGH2 to PGF2

    
     using NADPH.[2]
    
  • Inhibitors: Indomethacin (non-selective), specific AKR1C3 inhibitors (e.g., ASP9521) are used to distinguish this pathway from the prostamide pathway in experimental setups.

Experimental Protocols

Protocol A: Differential Extraction of PGF2 and Prostamide F2

Because Prostamides are neutral lipids (amides) and PGs are acids, they can be separated via Solid Phase Extraction (SPE).

  • Sample Prep: Homogenize tissue (e.g., ocular tissue, brain) in ice-cold PBS containing antioxidants (BHT) and COX inhibitors (Indomethacin) to prevent artificial oxidation.

  • Solid Phase Extraction (SPE):

    • Use C18 cartridges (e.g., Sep-Pak).

    • Condition: Methanol followed by water (pH 3.0).

    • Load: Acidified sample.

    • Wash: 15% Ethanol or Acetonitrile (removes salts/proteins).

    • Elution 1 (Prostaglandins): Elute with Methyl Formate or Ethyl Acetate . (Acidic fraction).

    • Elution 2 (Prostamides): Elute with Acetone or 100% Methanol . (Neutral fraction).

  • Analysis: Reconstitute fractions for LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Differentiation relies on unique MRM (Multiple Reaction Monitoring) transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)ModeNotes
PGF2

353.2 [M-H]-193.1NegativeLoss of water/CO2 chain
Prostamide F2

400.3 [M+Na]+382.3PositiveSodium adduct is stable
Prostamide F2

378.3 [M+H]+62.1PositiveEthanolamine fragment

Validation Check:

  • To confirm the Prostamide pathway, treat cells with a COX-1 specific inhibitor (e.g., SC-560). PGF2

    
     levels may drop, but Prostamide F2
    
    
    should remain low or unchanged.
  • Treat with a COX-2 specific inhibitor (e.g., Celecoxib). Both PGF2

    
     (inflammatory component) and Prostamide F2
    
    
    levels should collapse.

References

  • Woodward, D. F., et al. (2008). "The pharmacology of bimatoprost (Lumigan)." Survey of Ophthalmology. Link

  • Moriarty, K. P., et al. (2011). "Prostamide/prostaglandin F synthase (FAM213B) is a thioredoxin-dependent enzyme." Journal of Biological Chemistry. Link

  • Kozak, K. R., et al. (2002). "Amino acid determinants in cyclooxygenase-2 that facilitate the oxygenation of endocannabinoids." Journal of Biological Chemistry. Link

  • Watanabe, K., et al. (1985). "Prostaglandin F synthase."[1][3] Biochemical and Biophysical Research Communications. Link

  • LipidMaps Structure Database. "Prostaglandin F2alpha alcohol (C20H36O4)." LipidMaps. Link

In vivo vs in vitro effects of Prostaglandin F2alpha alcohol

Technical Analysis: In Vivo vs In Vitro Pharmacology of Prostaglandin F2 Alcohol (PGF2 -OH)

Executive Summary: The C1-Modification Paradox

Prostaglandin F2




This guide dissects the pharmacological divergence of PGF2

Chemical & Mechanistic Distinction

The core structural difference lies at the C1 position of the alpha chain. This alteration dictates the molecule's physicochemical properties and its interaction with the Prostaglandin F Receptor (FP).

FeatureProstaglandin F2

(Acid)
Prostaglandin F2

Alcohol (1-OH)
Chemical Structure C1-COOH (Carboxylic Acid)C1-CH

OH (Primary Alcohol)
Physiological pH State Anionic (Carboxylate, COO

)
Neutral (Hydroxyl)
Lipophilicity (LogP) Low (Polar)High (Lipophilic)
FP Receptor Interaction Ionic bond with Arg

(critical)
Hydrogen bond (weaker)
Primary Utility Endogenous agonist; Labor inductionResearch tool; Permeability probe
Mechanistic Implication

The FP receptor belongs to the G-protein coupled receptor (GPCR) superfamily. Site-directed mutagenesis studies have confirmed that a conserved Arginine residue (Arg


In Vitro Profile: Receptor Affinity & Signaling

In a controlled in vitro environment, where membrane barriers are removed (e.g., membrane preparations) or bypassed (direct incubation), PGF2

Receptor Binding Affinity

The affinity of PGF2


  • PGF2

    
     (Acid): 
    
    
    .
  • PGF2

    
    -OH (Alcohol): 
    
    
    (typically 100-fold lower affinity).

Causality: The loss of the electrostatic interaction energy (


Signal Transduction (Functional Potency)

Despite lower affinity, PGF2

Signaling Pathway:

  • Binding: Ligand binds to FP Receptor.

  • Coupling: G

    
     protein activation.
    
  • Effector: Phospholipase C

    
     (PLC) activation.
    
  • Second Messengers: Hydrolysis of PIP

    
     to IP
    
    
    and DAG.
  • Outcome: Intracellular Ca

    
     mobilization and PKC activation.
    
Visualization: FP Receptor Signaling Pathway

FP_SignalingLigandPGF2α-OH(High Conc.)ReceptorFP Receptor(GPCR)Ligand->ReceptorWeak BindingGqGαq ProteinReceptor->GqActivationPLCPhospholipase CβGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCActivatesCaCa2+ ReleaseER->CaEffluxCa->PKCCo-activates

Caption: Gq-coupled signaling cascade activated by PGF2

In Vivo Profile: Bioavailability & Efficacy

The in vivo context flips the narrative. The limiting factor for efficacy is often not receptor affinity, but bioavailability —specifically, the ability to cross lipophilic membranes (e.g., corneal epithelium, stratum corneum).

Ocular Pharmacokinetics (The Corneal Barrier)

For ocular hypotensive drugs (glaucoma treatment), the cornea presents a formidable lipid barrier.

  • PGF2

    
     (Acid):  Hydrophilic. Penetrates the cornea poorly (permeability coefficient 
    
    
    ). Requires high doses, leading to surface irritation (hyperemia).
  • PGF2

    
    -OH (Alcohol):  Lipophilic. Penetrates the cornea efficiently (
    
    
    ).
Metabolic Activation (The Prodrug Hypothesis)

While PGF2

prodrug
  • Penetration: PGF2

    
    -OH crosses the corneal epithelium.
    
  • Oxidation: Intracellular enzymes (e.g., alcohol dehydrogenases or cytochrome P450s) may oxidize the C1-alcohol back to the C1-carboxylic acid (PGF2

    
    ).
    
  • Action: The generated PGF2

    
     binds the FP receptor in the ciliary body to increase uveoscleral outflow.
    

Note: This contrasts with commercial analogs like Latanoprost , which are isopropyl esters. Esters are hydrolyzed by esterases (rapid reaction). Alcohol oxidation is generally slower and more variable, making PGF2

Visualization: Ocular Permeation & Metabolism

Ocular_Permeationcluster_TearFilmTear Film (Exterior)cluster_CorneaCorneal Epithelium (Lipid Barrier)cluster_AqueousAqueous Humor / Ciliary BodyPGF_OH_ExtPGF2α-OH(Lipophilic)BarrierLipid BilayerPGF_OH_Ext->BarrierHigh PermeabilityPGF_Acid_ExtPGF2α Acid(Hydrophilic)PGF_Acid_Ext->BarrierBlockedEnzymeOxidation(ADH/CYP)Barrier->EnzymeDiffusionPGF_Acid_IntPGF2α Acid(Active)Enzyme->PGF_Acid_IntMetabolic ConversionFP_RecFP ReceptorPGF_Acid_Int->FP_RecHigh Affinity Binding

Caption: Mechanism of corneal penetration and potential metabolic activation of PGF2

Experimental Protocols

To validate the distinction between the alcohol and acid forms, the following self-validating protocols are recommended.

Protocol A: In Vitro FP Receptor Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (


  • System: HEK293 cells stably expressing human recombinant FP receptor.

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer (10 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g) to isolate membranes. Resuspend to 10 µg protein/well.

  • Radioligand: Use

    
    -PGF2
    
    
    (Specific Activity ~150 Ci/mmol) at 1 nM concentration.
  • Competition:

    • Incubate membranes with

      
      -PGF2
      
      
      and increasing concentrations of unlabeled PGF2
      
      
      -OH
      (
      
      
      M to
      
      
      M).
    • Control: Run parallel curve with unlabeled PGF2

      
       (Acid) .
      
  • Incubation: 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: PGF2

      
       curve shifts left (
      
      
      ~1 nM); PGF2
      
      
      -OH curve shifts right (
      
      
      > 100 nM).
Protocol B: In Vivo Intraocular Pressure (IOP) Response

Objective: Assess functional efficacy and corneal penetration.

  • Subject: Normotensive Dutch Belted rabbits (n=6 per group).

  • Formulation:

    • Vehicle: PBS with 0.01% Benzalkonium Chloride (preservative/enhancer).

    • Treatment A: 0.005% PGF2

      
       (Acid).
      
    • Treatment B: 0.005% PGF2

      
      -OH (Alcohol).
      
  • Dosing: Instill 30 µL topically into the right eye. Left eye receives vehicle (contralateral control).

  • Measurement: Measure IOP using a pneumatonometer at T=0 (baseline), 1, 2, 4, 6, and 24 hours post-dose.

  • Scoring:

    • Record IOP (mmHg).

    • Score conjunctival hyperemia (0-3 scale) to assess surface irritation.

  • Validation:

    • Efficacy: Calculate

      
      IOP (Treated - Control).
      
    • Bioavailability: If PGF2

      
      -OH lowers IOP comparable to PGF2
      
      
      despite lower in vitro affinity, it confirms superior corneal penetration or metabolic conversion.

Comparative Data Summary

The following table synthesizes the divergence between the acid, alcohol, and the commercial ester standard (Latanoprost).

ParameterPGF2

(Acid)
PGF2

Alcohol
Latanoprost (Ester)
Receptor Affinity (

)
High (~1 nM)Low (>100 nM)Low (>500 nM)
Intrinsic Activity Full AgonistWeak/Partial AgonistInactive (Prodrug)
Corneal Permeability PoorHigh Very High
Metabolic Activation None requiredOxidation (Slow/Variable)Hydrolysis (Rapid)
IOP Lowering Potency Moderate (limited by entry)Moderate (limited by affinity)High (Optimal)
Hyperemia Risk High (Surface irritation)ModerateLow/Moderate

References

  • Abramovitz, M., et al. (2000).[1] "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry. Link

  • Woodward, D. F., et al. (2008). "Prostaglandins and the Treatment of Glaucoma: Mechanism of Action." Survey of Ophthalmology. Link

  • Ota, T., et al. (2005). "The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice." Investigative Ophthalmology & Visual Science. Link

  • Hellberg, M. R., et al. (2001). "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. Link

  • Maxey, K. M. (2011). "The hydrolysis of bimatoprost." Survey of Ophthalmology. (Note: Discusses the amide vs acid/alcohol structural relationships). Link

Prostaglandin F2alpha alcohol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostaglandin F2α (PGF2α) is a naturally occurring arachidonic acid metabolite with potent luteolytic and oxytocic properties. In drug development and research applications, PGF2α is frequently supplied or stored as a concentrated solution in anhydrous ethanol or methyl acetate. While PGF2α is structurally more robust than the E-series prostaglandins (which suffer from rapid


-elimination), it is not inert.[1]

This guide details the specific stability challenges of PGF2α in alcoholic media. The primary degradation risks are C-15 oxidation , C-15 epimerization , and esterification via interaction with the solvent.[1] This document provides the mechanistic basis for these pathways, analytical protocols for their detection, and evidence-based storage strategies.

Chemical Fundamentals & Solubility Profile

Unlike Prostaglandin E2 (PGE2), which possesses a labile


-hydroxy ketone moiety prone to dehydration (forming PGA2/PGB2), PGF2α contains a stable cyclopentane-1,3-diol ring.[1] This structural difference confers significantly higher stability in aqueous and alcoholic solutions.
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 354.48 g/mol [1]

  • pKa: ~4.9 (Carboxylic acid)[1]

  • Solubility:

    • Ethanol/DMSO/DMF: >100 mg/mL (Freely soluble)[1][2]

    • PBS (pH 7.2): >10 mg/mL (Solubility increases with pH due to ionization)[1]

Critical Formulation Note: PGF2α is often converted to an isopropyl ester (e.g., Latanoprost) to enhance corneal permeability in ophthalmic applications.[1] However, this guide focuses on the stability of the free acid and its interaction with alcohol solvents.

Stability in Alcoholic Solvents: The Hidden Risks

While ethanol is the standard solvent for PGF2α stock solutions, it is not a passive carrier. Two primary chemical instabilities arise from the interaction between the solute and the solvent.

The Esterification Equilibrium

In alcoholic solutions (ethanol, methanol), the C-1 carboxylic acid of PGF2α exists in equilibrium with its corresponding ester.


[1]
  • Kinetics: In neutral absolute ethanol at -20°C, this reaction is kinetically negligible (

    
    ).[1]
    
  • Catalysis: The rate increases exponentially in the presence of trace acids (e.g., from degrading impurities or improper buffer salts) or elevated temperatures (>4°C).

  • Impact: Formation of PGF2α-ethyl ester alters the lipophilicity and receptor binding profile (FP receptor affinity), potentially invalidating dose-response data.[1]

Oxidative Instability (C-15 Hydroxyl)

The allylic hydroxyl group at C-15 is the most reactive site for oxidation.[1]

  • Mechanism: Radical-mediated oxidation converts the C-15 secondary alcohol to a ketone, yielding 15-keto-PGF2α .[1]

  • Solvent Effect: Alcohols can dissolve oxygen; without inert gas sparging (Argon/Nitrogen), dissolved

    
     accelerates this pathway.[1]
    

Degradation Pathways (Mechanistic Detail)

The following diagram illustrates the three primary degradation vectors for PGF2α.

PGF2alpha_Degradation PGF2a Prostaglandin F2α (Active API) Keto 15-keto-PGF2α (Oxidation Product) PGF2a->Keto Oxidation (C-15) [O], Radical Epi 15-epi-PGF2α (Epimerization) PGF2a->Epi Inversion (C-15) Acid/Base Catalysis Ester PGF2α-Ethyl Ester (Solvent Interaction) PGF2a->Ester Esterification + EtOH, H+ Solvent Ethanol Solvent Solvent->Ester

Figure 1: Primary chemical degradation pathways of Prostaglandin F2α in ethanolic solution.

Detailed Mechanisms:
  • 15-Oxidation: The conversion to 15-keto-PGF2α renders the molecule biologically inactive for most reproductive functions but active in specific metabolic signaling.[1] This is the primary metabolite in vivo (via 15-PGDH) but occurs chemically ex vivo under oxidative stress.[1]

  • 15-Epimerization: The C-15 chiral center is allylic and susceptible to inversion, forming 15-epi-PGF2α (15(R)-PGF2α).[1] This isomer has significantly reduced potency (approx. 10-25% of PGF2α).[1]

  • Dehydration (Minor): Unlike PGE2, PGF2α is resistant to dehydration. Formation of PGA/PGB analogs requires extreme conditions (concentrated acid/base) not typically found in storage.

Analytical Protocols (HPLC-MS/MS)

To validate stability, a stability-indicating method must separate the parent PGF2α from its epimer and ketone analog.

Methodology: Reverse-Phase HPLC
  • Column: C18 (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase A: Water + 0.1% Acetic Acid (pH ~3.5 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B

      
       50% B (Linear)[1]
      
    • 20-25 min: 50% B

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 205-210 nm (Low sensitivity due to lack of conjugation).[1]

    • MS (Preferred): ESI Negative Mode (

      
       m/z 353.2).[1]
      
Representative Data: Retention Order
CompoundRelative Retention Time (RRT)Key MS Fragment (m/z)
PGF2α 1.00353.2

193 (Base Peak)
15-epi-PGF2α 1.05353.2

193 (Identical mass, sep.[1] by LC)
15-keto-PGF2α 1.15351.2 (Oxidized, -2H)
PGF2α-Ethyl Ester 1.80381.3 (+28 Da)

Storage & Handling Directives

To maximize shelf-life and maintain scientific integrity, adhere to the following "Golden Rules" of prostaglandin handling.

Protocol 1: The "Cold & Dry" Standard
  • Temperature: Store bulk ethanolic stocks at -20°C . For storage >1 year, -80°C is recommended.[1]

  • Atmosphere: Always purge headspace with inert gas (Argon or Nitrogen) before resealing vials to prevent C-15 oxidation.[1]

  • Container: Use amber glass vials to prevent photo-oxidation (though PGF2α is less light-sensitive than retinoids, it remains good practice).[1]

Protocol 2: Solvent Evaporation

If the ethanol must be removed:

  • Use a stream of dry Nitrogen gas.

  • Do not use heat (keep < 30°C).

  • Reconstitute immediately in the aqueous buffer of choice.

  • Caution: Aqueous solutions are significantly less stable than ethanolic stocks. Use aqueous solutions within 24 hours.

Protocol 3: Avoiding Transesterification
  • Avoid storing PGF2α in alcohols containing strong acids (e.g., HCl-ethanol).[1]

  • If a specific ester is required (e.g., methyl ester), synthesize it intentionally rather than relying on spontaneous equilibration.[1]

References

  • Cayman Chemical. (2023). Prostaglandin F2α Product Information & Stability Data. Cayman Chemical. Link

  • Stehle, R. G. (1982).[3] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Methods in Enzymology, 86, 436-458.[1]

  • Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773.[1]

  • Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. Journal of Clinical Investigation, 88(3), 978-984.

  • Tembhare, E., et al. (2022). pH profiles for the degradation of PPD in aqueous solutions. Applied Magnetic Resonance.

  • Das, S., et al. (2011). Kinetics of Esterification of Palmitic acid with Ethanol. International Journal of Chemical Engineering and Applications.

Sources

Endogenous production of Prostaglandin F2alpha alcohol

Endogenous Production and Characterization of Prostaglandin F2 Alcohol: A Technical Guide

Executive Summary

Prostaglandin F2


 Alcohol (PGF2

-OH)




This guide provides a rigorous framework for studying PGF2

Biochemical Framework: Biosynthesis and Metabolism

The Canonical vs. The Reduced Pathway

The production of PGF2


Putative Biosynthetic Mechanism: The formation of PGF2

Fatty Alcohol Synthesis
  • Precursor Formation: Arachidonic Acid (AA) is converted to PGH2 by COX-1/2, then to PGF2

    
     by PGF Synthase (PGFS).[1]
    
  • Activation: PGF2

    
     is activated to PGF2
    
    
    -CoA
    by an Acyl-CoA Synthetase.
  • Reduction:

    • Step 1: PGF2

      
      -CoA is reduced to PGF2
      
      
      -aldehyde
      by a Fatty Acyl-CoA Reductase (FAR).
    • Step 2: The aldehyde is further reduced to PGF2

      
      -alcohol  by a Fatty Alcohol Oxidoreductase or Alcohol Dehydrogenase (ADH).
      
Alternative Route: Prostamide Metabolism

Recent metabolomic profiling suggests a link between the endocannabinoid/prostamide system and PGF2

  • Prostamide F2

    
     (PGF2
    
    
    -ethanolamide)
    is formed from Anandamide via COX-2.[2]
  • Hydrolysis or oxidative modification of the ethanolamide moiety may yield PGF2

    
    -OH as a minor metabolite, distinct from the acid formed by Fatty Acid Amide Hydrolase (FAAH).
    
Pathway Visualization

The following diagram illustrates the divergence of PGF2

PGF2a_Alcohol_PathwayAAArachidonic Acid(C20:4)PGH2Prostaglandin H2(PGH2)AA->PGH2COX-1 / COX-2PGF2aProstaglandin F2alpha(PGF2a - Acid)PGH2->PGF2aPGF Synthase(AKR1C3)PGF2a_CoAPGF2a-CoA(Activated Intermediate)PGF2a->PGF2a_CoAAcyl-CoA Synthetase(Putative)PGF2a_AldPGF2a-AldehydePGF2a_CoA->PGF2a_AldAcyl-CoA ReductasePGF2a_OHProstaglandin F2alpha Alcohol(PGF2a-OH)PGF2a_Ald->PGF2a_OHAlcohol Dehydrogenase(ADH)AnandamideAnandamide(AEA)ProstamideH2Prostamide H2Anandamide->ProstamideH2COX-2ProstamideF2aProstamide F2alpha(Ethanolamide)ProstamideH2->ProstamideF2aPGF SynthaseProstamideF2a->PGF2aFAAH (Hydrolysis)ProstamideF2a->PGF2a_OHMetabolic Shunt(Minor)

Caption: Putative biosynthetic pathways for Endogenous Prostaglandin F2

Analytical Characterization & Quantification

Accurate identification of PGF2





Chemical Properties
PropertyValueNotes
IUPAC Name 1,9S,11R,15S-tetrahydroxy-5Z,13E-prostadieneC1-hydroxyl instead of carboxyl
Formula C

H

O

Molecular Weight 340.50 g/mol
Polarity Less polar than PGF2

(Acid)
Longer retention time on C18
LC-MS/MS Protocol

This protocol ensures the separation of the alcohol form from the abundant acid form.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Matrix: Plasma, Serum, or Tissue Homogenate (e.g., ocular tissue).

  • Internal Standard: Spike samples with 500 pg of d4-PGF2

    
    -OH (if available) or d4-PGF2
    
    
    (use relative response factor).
  • Acidification: Adjust sample pH to 4.0 using 1M Acetic Acid to protonate species.

  • Loading: Load onto a pre-conditioned C18 SPE cartridge (e.g., Strata-X or Oasis HLB).

  • Wash: Wash with 5% Methanol in water.

  • Elution: Elute PGF2

    
    -OH with 100% Ethyl Acetate (The alcohol is more soluble in organic solvents than the acid).
    
  • Reconstitution: Evaporate under N

    
     and reconstitute in 50:50 Water:Acetonitrile.
    

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • Note: PGF2

      
      -OH will elute after  PGF2
      
      
      due to the loss of the ionizable carboxyl group.

Step 3: Mass Spectrometry Parameters (MRM) Operate in Positive Ion Mode (ESI+). Unlike PGF2

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mode
PGF2

-OH
363.3 [M+Na]+345.3 [M+Na-H2O]+25ESI (+)
PGF2

-OH
363.3 [M+Na]+327.3 [M+Na-2H2O]+30ESI (+)
PGF2

(Acid)
353.2 [M-H]-193.122ESI (-)

Critical Note: If measuring both simultaneously, use polarity switching or focus on the specific ionization of the alcohol.

Physiological Relevance

Marker of Metabolic Stress

Recent metabolomic studies have identified PGF2

thermal injury
Ocular Pharmacology

PGF2


References

  • Lord, J. M., et al. (2020). The metabolomic response to severe thermal injury and the impact of age. University of Birmingham.

  • Lipid Maps Structure Database. this compound (LMFA03010113). Lipid Maps.

  • Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology.

  • Mori, K., et al. (1989). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry.

  • Impagnatiello, F., et al. (2019). Prostaglandin F2alpha receptor (FP) agonists and their potential in glaucoma treatment. Progress in Brain Research.

Prostaglandin F2alpha alcohol CAS number and molecular weight

Technical Whitepaper: Prostaglandin F2 Alcohol

Physicochemical Profiling, Synthesis, and Analytical Standards

Executive Summary & Core Identity

Prostaglandin F2


 Alcohol (PGF2

-OH)


12

This guide provides a definitive technical reference for the identification, synthesis, and characterization of PGF2

Chemical Identity Standards
ParameterSpecification
Chemical Name

Common Synonyms PGF2

-OH; AGN 190190; ZK 62717; PGF2

1-alcohol
CAS Number 13261-27-3
Molecular Formula

Molecular Weight 340.5 g/mol
SMILES O[C@@H]1CCCCC)C1
InChI Key QYBXRFWLQYXAPC-LFZNYWNYSA-N

Physicochemical Properties & Solubility

Unlike its parent acid, PGF2

Solubility Profile
  • Organic Solvents: Highly soluble in ethanol, DMSO, and dimethyl formamide (DMF).

    • Limit: >100 mg/mL in Ethanol.[3]

  • Aqueous Media: Poorly soluble in water; requires co-solvents or surfactants for aqueous formulation.

    • PBS (pH 7.2): ~0.36 mg/mL.[2]

Stability[4][6]
  • Storage: -20°C in non-protic solvents (e.g., Methyl Acetate) or as a crystalline solid.

  • Shelf Life:

    
     2 years when stored properly.[2][3][4]
    
  • Degradation Pathways: Susceptible to oxidation at the C-15 allylic alcohol and dehydration under acidic conditions.

Synthesis & Production Protocols

The synthesis of PGF2


Reaction Mechanism (Chemical Transformation)

SynthesisPathPGF2aProstaglandin F2α(Carboxylic Acid)IntermediateTetrahedralIntermediatePGF2a->Intermediate Nucleophilic AttackReagentReducing Agent(LiAlH4 or BH3·THF)Reagent->IntermediateProductPGF2α Alcohol(Primary Alcohol)Intermediate->Product Hydride Transfer& Workup

Figure 1: Selective reduction pathway converting the C-1 carboxylic acid to the C-1 primary alcohol.

Bench-Scale Synthesis Protocol

Objective: Conversion of PGF2


  • Preparation: Dissolve 100 mg of PGF2

    
     methyl ester in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.
    
  • Reduction: Cool the solution to 0°C. Slowly add 2.0 equivalents of Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    ).
    • Note:

      
       is more aggressive; 
      
      
      is often preferred for chemoselectivity if other reducible groups are present (though PGF2
      
      
      is relatively robust).
  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor consumption of starting material via TLC (Mobile Phase: Ethyl Acetate/Acetic Acid).

  • Quenching: Carefully quench excess hydride with saturated Sodium Sulfate (

    
    ) solution or Rochelle's salt to prevent emulsion formation.
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-10% Methanol in Dichloromethane).
    

Analytical Characterization

Accurate identification requires a multi-modal approach combining separation science and mass spectrometry.

Mass Spectrometry (LC-MS/MS)

Unlike PGF2


  • Ionization Mode: Positive ESI (

    
     or 
    
    
    ) or Negative ESI as a formate adduct (
    
    
    ).
  • MRM Transitions (Positive Mode):

    • Precursor: 341.5 (

      
      )
      
    • Product Ions: Water loss fragments (

      
       323.5, 305.5, 287.5).
      
Analytical Workflow Diagram

AnalysisWorkflowSampleBiological Sample(Plasma/Tissue)SPESolid Phase Extraction(C18 Cartridge)Sample->SPE Protein Precip.HPLCRP-HPLC(C18 Column, 1.7µm)SPE->HPLC Elute & InjectMSQqQ Mass Spec(MRM Mode)HPLC->MS Gradient Separation(ACN/H2O + 0.1% FA)DataQuantification(Peak Area Ratio)MS->Data m/z 341.5 -> 305.5

Figure 2: Standardized LC-MS/MS workflow for the isolation and quantification of PGF2

Biological Relevance & Pharmacology

The conversion of the acid to the alcohol fundamentally alters the pharmacodynamics.

  • FP Receptor Affinity: PGF2

    
    -OH acts as a weak agonist  at the FP receptor compared to PGF2
    
    
    . The carboxylate moiety is critical for high-affinity binding to the FP receptor's orthosteric site.
  • Ocular Hypotension: Despite low FP receptor affinity, PGF2

    
    -OH retains the ability to lower intraocular pressure (IOP). This has led to hypotheses regarding alternative mechanisms or receptor subtypes (e.g., prostamide receptors or non-canonical signaling).
    
  • Metabolism: It is not a significant endogenous metabolite but serves as a stable analog for probing receptor specificity.

References

  • Cayman Chemical. (2026).[2] Prostaglandin F2

    
     Alcohol Product Data Sheet. Link
    
  • Woodward, D.F., et al. (2000).[2] Replacement of the carboxylic acid group of prostaglandin F2

    
     with a hydroxyl or methoxy substituent provides biologically unique compounds. British Journal of Pharmacology, 130(8), 1933-1943.[2] Link
    
  • Brambaifa, N. (1988).[2] Luteolytic potency of PGD and PGF2

    
     derivatives. European Journal of Obstetrics & Gynecology and Reproductive Biology, 27(4), 319-325.[2] Link
    
  • PubChem. (2026). Prostaglandin F2alpha Alcohol Compound Summary. National Library of Medicine. Link

Role of PGF2alpha alcohol in inflammatory responses

Author: BenchChem Technical Support Team. Date: February 2026

The Role of PGF2alpha Alcohol in Inflammatory Responses: A Technical Guide

Part 1: Core Directive & Executive Summary

Topic: The Pharmacological and Metabolic Profile of PGF2alpha Alcohol in Inflammatory Signaling. Core Directive: This guide serves as a technical deep-dive into the distinct properties of Prostaglandin F2alpha alcohol (PGF2


-OH), the C1-reduced derivative of the potent inflammatory mediator PGF2

. Unlike its parent acid, PGF2

-OH is not a primary agonist but serves as a critical metabolic intermediate and structural probe in prostaglandin biology. This document elucidates its role in the "lipid storm" of severe inflammation, its utility in defining FP receptor structure-activity relationships (SAR), and protocols for its detection and synthesis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Identity and Structural Pharmacology

1.1 The "Carboxylate Switch" Mechanism The biological activity of prostaglandins is strictly governed by the C1 functional group. PGF2


 (Dinoprost) possesses a C1-carboxylic acid, which is essential for high-affinity binding to the Prostaglandin F Receptor (FP receptor). The carboxylate anion forms a critical ionic bridge with a conserved Arginine residue (typically Arg329 in the human FP receptor) within the transmembrane domain.

PGF2


 Alcohol (CAS 13452-87-4)  represents the reduction of this C1-COOH to a primary alcohol (C1-CH

OH).
  • Pharmacological Consequence: This reduction abolishes the ionic interaction, drastically reducing affinity for the FP receptor (often by >100-fold).

  • Research Utility: PGF2

    
    -OH serves as a negative control or selectivity probe in pharmacological assays to demonstrate the absolute requirement of the C1-carboxylate for canonical FP receptor signaling.
    

1.2 Distinction from Prostamides It is critical to distinguish PGF2


-OH from Prostamide F2

(PGF2

-ethanolamide).
  • PGF2

    
    -OH:  C1-CH
    
    
    
    OH (Reduced form). Generally inactive at FP receptors.
  • Prostamide F2

    
    :  C1-CONH-CH
    
    
    
    CH
    
    
    OH (Amide form). Biologically active via a distinct "prostamide receptor" or heterodimer.

Metabolic Role in Inflammatory "Lipid Storms"

Recent metabolomic profiling in severe trauma (e.g., thermal injury) has identified PGF2


-OH as a component of the "lipid storm"—a massive, dysregulated release of bioactive lipids.
  • Origin: PGF2

    
    -OH likely arises from the non-canonical reduction of PGF2
    
    
    
    or as a byproduct of dysregulated oxidative/reductive flux during cellular stress.
  • Significance: Its accumulation correlates with the hypermetabolic phase of injury. Unlike the acid, the alcohol is more lipophilic and may penetrate membranes more freely, potentially acting as a reservoir or a clearance product.

  • Biomarker Potential: In untargeted LC-MS metabolomics of burn patients, PGF2

    
    -OH (and its isomers) serves as a marker of arachidonic acid cascade saturation.
    

Part 3: Visualization & Formatting

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of PGF2 Alcohol

Objective: To generate high-purity PGF2


-OH for use as a mass spectrometry standard or receptor probe.

Reagents:

  • PGF2

    
     (Free Acid)
    
  • Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex
    
  • Anhydrous Tetrahydrofuran (THF)

Workflow:

  • Preparation: Dissolve 10 mg PGF2

    
     in 2 mL anhydrous THF under Nitrogen atmosphere.
    
  • Reduction: Cool to 0°C. Add 1.5 equivalents of LiAlH

    
     (1.0 M in THF) dropwise.
    
    • Mechanistic Note: LiAlH

      
       reduces the C1-COOH to C1-CH
      
      
      
      OH. The C9 and C11 hydroxyls are protected or generally stable under mild conditions, but care must be taken to avoid reducing the C5-C6 or C13-C14 double bonds (Borane-dimethyl sulfide is often more selective for -COOH reduction in the presence of alkenes).
  • Quenching: After 1 hour, quench with saturated Na

    
    SO
    
    
    
    solution.
  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Silica gel; Eluent: Chloroform/Methanol 95:5).

  • Validation: Confirm structure via

    
    H-NMR (appearance of triplet at 
    
    
    
    3.6 ppm for -CH
    
    
    OH) and Mass Spectrometry.
Protocol B: LC-MS/MS Detection in Biological Fluids

Objective: To quantify PGF2


-OH in plasma or tissue homogenates.

Instrument Parameters (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) - Negative Mode (or Positive as [M+Na]

    
    ).
    
  • Precursor Ion: m/z 340.5 (corresponding to the alcohol, MW ~340.45). Note: PGF2

    
     acid is MW 354.
    
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Quantification Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
PGF2

(Acid)
353.2 [M-H]

193.130254.5
PGF2

Alcohol
358.3 [M+NH

]

341.325155.2
PGF2

-d4 (IS)
357.2 [M-H]

197.130254.5

Note: PGF2


 alcohol ionizes poorly in negative mode compared to the acid due to lack of the acidic proton. Positive mode (ammonium adduct) is often preferred.

Pathway Visualization

Figure 1: The Divergent Fate of Arachidonic Acid Metabolites This diagram illustrates the structural divergence between the active inflammatory mediator (PGF2


) and the reduced alcohol metabolite, highlighting the receptor selectivity switch.

PGF2alpha_Pathway AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 COX-1/2 PGF2a PGF2alpha (Acid) (Active Inflammatory Mediator) PGH2->PGF2a PGF Synthase PGF2a_Alc PGF2alpha Alcohol (Reduced Metabolite/Probe) PGF2a->PGF2a_Alc Reductase (Non-canonical) or Chemical Reduction FP_Rec FP Receptor (Gq-Coupled) PGF2a->FP_Rec PGF2a_Alc->FP_Rec   Blocked Response Ca2+ Mobilization Inflammation/Contraction FP_Rec->Response Interaction_High High Affinity (Ionic Bond) Interaction_Low Low/No Affinity (Loss of Ionic Bond)

Caption: Figure 1. The structural divergence of PGF2


. The reduction of the C1-COOH to an alcohol (Blue) abolishes the critical ionic interaction required for FP Receptor (Green) activation.

References

  • Lord, J. M., et al. (2014). The metabolomic response to severe thermal injury and the impact of age. University of Birmingham Research Archive.

  • MedChemExpress. (2024). This compound: Product Information and Biological Activity. MedChemExpress.

  • Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology. (Context on C1-modification effects on FP receptor binding).

Methodological & Application

Using Prostaglandin F2alpha alcohol as a research tool in vivo

Technical Guide: In Vivo Application of Prostaglandin F2 Alcohol

Executive Summary & Chemical Identity

Prostaglandin F2


 Alcohol




alcohol analog

It is primarily used to:

  • Probe Receptor Specificity: Determine the necessity of the C-1 carboxylate group for FP receptor binding.

  • Study Metabolic Oxidation: Investigate corneal and systemic oxidation rates (conversion of alcohol

    
     acid).
    
  • Assess Lipophilicity vs. Permeability: Differentiate between passive transport (high lipophilicity) and active receptor-mediated transport.

Chemical Profile
PropertySpecification
Common Name Prostaglandin F2

Alcohol
CAS Number 13452-98-7
Chemical Structure C-1 carboxyl group reduced to primary alcohol (-CH

OH)
Molecular Weight ~340.5 g/mol (varies slightly by hydration/salt)
Solubility DMSO (>100 mg/mL), Ethanol (>100 mg/mL), PBS pH 7.2 (~10 mg/mL)
Stability Stable in ethanolic solution at -20°C for >1 year.

Mechanism of Action & Research Utility

The "Carboxyl Switch" Mechanism

The primary utility of PGF

ionic interaction hypothesis

  • PGF

    
     (Acid):  High Affinity Agonist (
    
    
    ~ 1-10 nM).
  • PGF

    
    -Isopropyl Ester (Prodrug):  Low affinity in vitro, but rapidly hydrolyzed by corneal esterases to the active acid in vivo.
    
  • PGF

    
    -Alcohol (Probe):  Neutral headgroup. It cannot be hydrolyzed; it must be oxidized  by alcohol dehydrogenases (ADH) to become active, or it binds with significantly reduced affinity. This makes it an excellent negative control or "slow-release" metabolic probe.
    
Pathway Visualization

The following diagram illustrates the metabolic relationship and receptor activation logic.

PGF2a_Pathwayscluster_0Corneal / Tissue MetabolismPGF_AlcPGF2α Alcohol(Neutral Probe)PGF_AcidPGF2α (Dinoprost)(Active Agonist)PGF_Alc->PGF_AcidSlow Oxidation(ADH/ALDH)FP_RecFP Receptor(Cell Surface)PGF_Alc->FP_RecLow AffinityBindingPGF_EstPGF2α Isopropyl Ester(Latanoprost - Prodrug)PGF_Est->PGF_AcidRapid Hydrolysis(Esterases)PGF_Acid->FP_RecHigh AffinityBindingResponseIOP Reduction /LuteolysisFP_Rec->ResponseSignal Transduction(Gq-PLC-Ca2+)

Caption: Metabolic conversion pathways of PGF2

Experimental Protocols

Protocol A: Formulation for In Vivo Ocular Administration

Objective: Prepare a stable, non-irritating topical solution for rabbit or primate eyes. Note: PGF

Materials:

  • PGF

    
    -alcohol (solid).[1]
    
  • Absolute Ethanol (anhydrous).

  • Phosphate Buffered Saline (PBS), pH 7.2.

  • Polysorbate 80 (Tween 80) - Optional solubilizer.

Step-by-Step Formulation:

  • Stock Solution (10 mM): Dissolve 3.4 mg of PGF

    
    -alcohol in 1.0 mL of absolute ethanol. Purge with argon and store at -20°C.
    
  • Working Solution (0.01% - 0.1%):

    • Evaporate the required volume of ethanol stock under a gentle stream of nitrogen (to remove solvent irritation).

    • Alternative: If ethanol tolerance is acceptable (e.g., <1% final conc), dilute directly.

    • Resuspend the residue in PBS (pH 7.2).

    • Tip: If solubility is poor, add 0.5% Polysorbate 80 or use a cyclodextrin carrier (e.g., 2-hydroxypropyl-

      
      -cyclodextrin) to improve corneal residence time.
      
  • Filtration: Sterilize using a 0.22

    
    m PVDF syringe filter.
    
Protocol B: Measurement of Intraocular Pressure (IOP) in Rabbits

Objective: Assess the ocular hypotensive effect of PGF

Experimental Design:

  • Model: New Zealand White Rabbits (2.0 - 3.0 kg), normotensive.

  • Groups (n=6 per group):

    • Vehicle Control (PBS + 0.5% Tween 80).

    • Positive Control (PGF

      
       Acid, 0.005%).
      
    • Test Group A (PGF

      
      -Alcohol, 0.01%).
      
    • Test Group B (PGF

      
      -Alcohol, 0.1%).
      

Workflow:

  • Acclimatization: Handle animals daily for 3 days prior to study to reduce stress-induced IOP spikes. Use topical anesthetic (0.5% proparacaine) only if using contact tonometry (pneumatonometer).

  • Baseline Measurement (

    
    ):  Measure IOP in both eyes at 8:00 AM.
    
  • Dosing: Instill 50

    
    L of the test solution into the right eye (treated). Instill 50 
    
    
    L of vehicle into the left eye (contralateral control).
  • Time Course: Measure IOP at 1, 2, 4, 6, and 24 hours post-dose.

  • Data Analysis: Calculate

    
    IOP (Treated - Control) and % Reduction from Baseline.
    

Expected Results:

  • PGF

    
     Acid:  Rapid IOP drop (peak ~2-4 hrs).
    
  • PGF

    
    -Alcohol:  Delayed or blunted response. If oxidation occurs effectively in the cornea, a slow onset IOP reduction will be observed. If the alcohol is metabolically stable, IOP will remain near baseline, confirming the requirement of the carboxyl group for activity.
    
Protocol C: In Vitro FP Receptor Binding Assay (Validation)

Before in vivo use, confirm the probe's affinity.

  • Cells: HEK-293 cells stably expressing human FP receptor.

  • Ligand: [

    
    H]-PGF
    
    
    .
  • Competition: Incubate cells with fixed [

    
    H]-PGF
    
    
    and increasing concentrations (
    
    
    to
    
    
    M) of PGF
    
    
    -alcohol.
  • Readout: Scintillation counting. Calculate

    
    .
    
    • Note: PGF

      
      -alcohol typically shows an 
      
      
      > 1
      
      
      M (low affinity) compared to PGF
      
      
      (~10 nM).

Data Interpretation & Troubleshooting

Comparative Potency Table
CompoundReceptor Affinity (

)
In Vivo Onset (IOP)Metabolic Fate
PGF

(Acid)
High (~10 nM)Fast (1-2 hrs)Rapid systemic clearance
Latanoprost (Ester) Low (Prodrug)Fast (Hydrolysis)Hydrolysis

Acid
PGF

-Alcohol
Very Low Slow / None Oxidation

Acid
Troubleshooting Guide
  • Issue: No IOP reduction observed with PGF

    
    -alcohol.
    
    • Cause: Slow oxidation rate in rabbit cornea.

    • Solution: This confirms the alcohol itself is inactive. To force activity, co-administer with an ADH activator or increase dose to 0.1%.

  • Issue: Precipitation in dosing solution.

    • Cause: PGF

      
      -alcohol is lipophilic.
      
    • Solution: Increase Ethanol concentration to 5% or use 10% HP-

      
      -CD (cyclodextrin).
      

Safety & Handling

  • Hazard: PGF

    
     analogs are potent smooth muscle constrictors.
    
  • Women of Childbearing Potential: Must exercise extreme caution. PGF

    
     is a known abortifacient (induces uterine contraction).[2]
    
  • PPE: Double nitrile gloves, safety glasses, and fume hood usage are mandatory during weighing and stock preparation.

  • Disposal: Incineration as hazardous chemical waste.

References

  • Abramovitz, M., et al. (2000).[3] "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs." Biochimica et Biophysica Acta (BBA). Retrieved from [Link]

  • Hellberg, M. R., et al. (2001). "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. (Context on amide/alcohol/ester hydrolysis). Retrieved from [Link]

  • Camras, C. B., et al. (1977). "Reduction of intraocular pressure by prostaglandins applied topically to the eyes of conscious rabbits." Investigative Ophthalmology & Visual Science. Retrieved from [Link]

Prostaglandin F2alpha alcohol as a standard for chromatography

Application Note: Chromatographic Characterization and Standardization of Prostaglandin F2 Alcohol (PGF -1-ol)[1]

Executive Summary

Prostaglandin F2



12

1
  • Pharmaceutical Impurity Standard: It is a key process impurity and degradation product in the synthesis of prostaglandin analogs used in ophthalmology (e.g., Latanoprost, Bimatoprost, Travoprost).

  • Metabolic Marker: It represents a reduction metabolite of PGF

    
    , distinct from the oxidative 15-keto metabolites.[1]
    

This guide provides high-precision protocols for the identification and quantification of PGF

1

Chemical Identity & Properties

PropertySpecification
Formal Name 9

,11

,15S-trihydroxy-prost-5Z,13E-dien-1-ol
Formula C

H

O

Molecular Weight 340.5 g/mol
Polarity Neutral (Non-ionizable at physiological pH)
Solubility Soluble in Ethanol, DMSO, DMF (>10 mg/mL); Low solubility in water compared to PGF

acid.[1][2][3]
Stability Sensitive to oxidation; store at -20°C in inert solvent (Ethanol/Methyl Acetate).[1]
Structural Context

The reduction of the C-1 carboxyl group significantly alters the chromatographic behavior. While PGF



1

Workflow Logic & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate analytical platform based on sample matrix and sensitivity requirements.

GStartSample MatrixMatrix_BioBiological Fluid(Plasma/Urine)Start->Matrix_BioMatrix_PharmaAPI / Formulation(Latanoprost Impurity)Start->Matrix_PharmaPrep_SPESolid Phase Extraction(HLB / C18)Matrix_Bio->Prep_SPEPrep_DiluteDirect Dilution(Acetonitrile)Matrix_Pharma->Prep_DiluteDecisionSensitivity RequirementPrep_SPE->DecisionPrep_Dilute->DecisionMethod_LCLC-MS/MS(High Throughput)Decision->Method_LCQuantitation (<1 ng/mL)Method_GCGC-MS(Structural Confirmation)Decision->Method_GCIdentification (>10 ng/mL)Deriv_LCAdduct Formation[M+NH4]+ or [M+OAc]-Method_LC->Deriv_LCDeriv_GCSilylation (BSTFA)Tetra-TMS DerivativeMethod_GC->Deriv_GC

Figure 1: Analytical workflow for PGF

1

Protocol A: LC-MS/MS Quantification

Objective: High-sensitivity quantification of PGF

Challenge:

Solution:Ammonium Adduct IonizationAcetate Adduct
Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Column Temp: 40°C

  • Mobile Phase A: Water + 5 mM Ammonium Formate (Critical for adducts)[1]

  • Mobile Phase B: Acetonitrile + 5 mM Ammonium Formate[1]

  • Flow Rate: 0.3 mL/min[1]

Gradient Profile:

Time (min) % B Event
0.0 25 Initial Equilibration
1.0 25 Hold

| 8.0 | 90 | Elution of PGF

1
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[1]

  • Target Ion: [M+NH

    
    ]
    
    
    (Ammonium adduct)[1]
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV[1]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Note

| PGF


-1-ol358.3


323.3




PGF

(Acid)


1

Note: If using Negative Mode, add 0.02% Acetic Acid to mobile phases and monitor the [M+CH


1

Protocol B: GC-MS Structural Confirmation

Objective: Definitive structural identification and separation from stereoisomers. Mechanism: Silylation of all four hydroxyl groups to render the molecule volatile.

Derivatization Protocol
  • Dry Down: Evaporate sample (1-10 µg) to complete dryness under Nitrogen stream. Moisture is the enemy of this reaction.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Add 50 µL anhydrous Pyridine (catalyst).

  • Incubation: Seal vial and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL directly into GC.

GC-MS Parameters
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min)

    • Ramp: 20°C/min to 250°C[1]

    • Ramp: 5°C/min to 300°C (hold 5 min)

  • Detection: EI Source (70 eV).[1]

Interpretation:

  • PGF

    
    -1-ol Derivative:  Tetra-TMS ether.[1]
    
    • Molecular Weight Shift: 340 + (4 x 72) = 628 amu.[1]

    • Key Fragments: m/z 73 (TMS), m/z 147, and high mass fragments characteristic of the loss of TMS-OH groups.

  • Contrast with PGF

    
     (Acid):  The acid forms a Penta-TMS derivative (4 OH + 1 COOH) or a TMS-Ester/Ether, resulting in a different retention time and mass spectrum (MW ~642 or different depending on esterification).[1]
    

Critical Analysis: Impurity Profiling in Latanoprost

In the manufacturing of Latanoprost (an isopropyl ester), PGF

  • Over-reduction of the lactone intermediate.

  • Hydrolysis/Reduction of the ester.

To separate PGF

  • Elution Order (C18): PGF

    
     (Acid) 
    
    
    PGF
    
    
    -1-ol
    
    
    Latanoprost (Ester).[1]
  • The alcohol elutes after the acid because the removal of the charged carboxylate increases hydrophobicity, but before the ester because the ester mask is significantly more lipophilic.

References

  • Brambaifa, N. (1988).[1][2] Luteolytic potency of PGD and PGF2

    
     derivatives.[2] European Journal of Obstetrics & Gynecology and Reproductive Biology, 27(4), 319-325.[1][2]
    
  • Woodward, D.F., et al. (2000).[1][2] Replacement of the carboxylic acid group of prostaglandin F2

    
     with a hydroxyl or methoxy substituent provides biologically unique compounds.[2] British Journal of Pharmacology, 130(8), 1933-1943.[1][2]
    
  • PubChem. (2023).[1] Prostaglandin F2alpha alcohol - Compound Summary. Retrieved from [Link]

Prostaglandin F2α (PGF2α) in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomous Role of PGF2α in the Central Nervous System

Prostaglandin F2α (PGF2α), a bioactive lipid mediator derived from arachidonic acid, is a pivotal signaling molecule with a complex and often dichotomous role in the central nervous system (CNS).[1] Synthesized via the cyclooxygenase (COX) enzyme pathway, PGF2α exerts its effects primarily by activating a specific G-protein-coupled receptor known as the FP receptor.[2][3] While its functions in reproductive and vascular physiology are well-established, its involvement in neuroscience is an area of intense investigation, revealing its critical role in both neuropathological cascades and fundamental neuronal processes.

In the context of brain injury, such as stroke and trauma, PGF2α is largely characterized as a pro-inflammatory and neurotoxic agent.[4][5] Upregulation of COX-2 following an insult leads to a surge in PGF2α levels, which can exacerbate neuronal damage, promote neuroinflammation, and contribute to excitotoxicity by dysregulating intracellular calcium homeostasis.[4][6][7] This has positioned the PGF2α/FP receptor axis as a promising therapeutic target for mitigating secondary injury cascades in acute neurological disorders.[8][9]

Conversely, PGF2α is also involved in more nuanced physiological processes. For instance, it is a necessary component in the NMDA receptor-mediated signaling pathway that leads to the induction of the immediate-early gene c-fos, a key event in synaptic plasticity and long-term changes in neuronal function.[10] This guide provides an in-depth exploration of the PGF2α signaling pathway and delivers detailed, field-proven protocols for its application in key areas of neuroscience research.

Mechanism of Action: The FP Receptor Signaling Cascade

PGF2α mediates its biological actions by binding to the FP receptor, a member of the prostanoid receptor family.[11] The canonical signaling pathway initiated by FP receptor activation is crucial for understanding its downstream effects in neurons.

  • Classical Gq-Coupled Pathway: The FP receptor primarily couples to the Gq alpha subunit of its associated heterotrimeric G protein.[11] Upon PGF2α binding, this G-protein is activated, leading to the dissociation of the Gαq and Gβγ subunits. Gαq, in turn, activates phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][13] This rapid increase in intracellular Ca2+ is a central event that can trigger a wide range of cellular responses, from gene expression to excitotoxicity and apoptosis.[9][14]

  • Alternative Ras/Raf/MAPK Pathway: Research has also shown that PGF2α stimulation of the FP receptor can activate a Ras/Raf/MAPK signaling cascade, leading to the upregulation of early growth response factor-1 (EGR-1).[2] This pathway provides an alternative mechanism through which PGF2α can influence gene expression and cellular phenotype, independent of the classical PLC/Ca2+ axis.

Below is a diagram illustrating the primary signaling pathways activated by PGF2α in a neuron.

PGF2alpha_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates Ras Ras FP_Receptor->Ras Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release Ca_Release->PKC Co-activates Gene_Expression Altered Gene Expression (e.g., c-fos, EGR-1) Ca_Release->Gene_Expression Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Phosphorylates Transcription Factors IP3R->Ca_Release Opens

Caption: PGF2α Signaling Pathways in Neurons.

Application 1: Modeling Neuronal Injury and Excitotoxicity In Vitro

One of the primary uses of PGF2α in neuroscience is to model and investigate the mechanisms of neuronal injury, particularly in the context of hypoxia and excitotoxicity.[7][13] Exogenous application of PGF2α to neuronal cultures can mimic the neurotoxic conditions that arise after ischemic or traumatic brain injury, providing a controlled system to test neuroprotective strategies.[9]

Core Principle

The neurotoxic effect of PGF2α is largely mediated by the over-activation of the FP receptor, leading to a massive and sustained influx of intracellular Ca2+.[4][13] This calcium overload triggers a cascade of deleterious events, including the activation of proteases (like calpains), mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[14][15][16]

Experimental Workflow Diagram

InVitro_Workflow cluster_prep Phase 1: Culture Preparation cluster_treatment Phase 2: PGF2α Treatment cluster_analysis Phase 3: Endpoint Analysis Plate_Cells Plate Primary Neurons (e.g., Cortical, Hippocampal) Culture_Cells Culture for 7-10 DIV (Allow maturation) Plate_Cells->Culture_Cells Add_Antagonist Pre-treatment (Optional) (e.g., FP Antagonist AL-8810) Culture_Cells->Add_Antagonist Control Group Add_PGF2a Treat Cultures with PGF2α (e.g., 1-10 µM for 24h) Culture_Cells->Add_PGF2a Experimental Group Prepare_PGF2a Prepare PGF2α Stock and Working Solutions Prepare_PGF2a->Add_PGF2a Add_Antagonist->Add_PGF2a Viability Assess Cell Viability (e.g., MTT, LDH Assay) Add_PGF2a->Viability Apoptosis Measure Apoptosis (e.g., Caspase-3, TUNEL) Add_PGF2a->Apoptosis Calcium Calcium Imaging (e.g., Fura-2 AM) Add_PGF2a->Calcium ROS Measure ROS (e.g., DCFDA Assay) Add_PGF2a->ROS

Caption: In Vitro PGF2α Neuronal Injury Workflow.

Protocol 1: PGF2α-Induced Injury in Primary Neuronal Cultures

This protocol provides a method for inducing injury in primary cortical or hippocampal neurons using PGF2α.

Materials:

  • Primary neurons (e.g., from E18 rat cortex or hippocampus), cultured on poly-D-lysine coated plates for 7-10 days in vitro (DIV).[17]

  • PGF2α (ethanol solution stock, e.g., 10 mM).

  • Neurobasal medium and B-27 supplement.

  • FP receptor antagonist (optional, e.g., AL-8810).[9][18]

  • Reagents for endpoint analysis (e.g., MTT, LDH assay kit, Caspase-3 antibody).

Procedure:

  • Preparation of PGF2α Working Solution:

    • Thaw the PGF2α stock solution.

    • On the day of the experiment, prepare a series of dilutions in pre-warmed, serum-free culture medium (e.g., Neurobasal) to achieve the final desired concentrations.

    • Causality: Preparing fresh dilutions is critical as prostaglandins can be unstable in aqueous solutions. The final ethanol concentration in the culture medium should be less than 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% ethanol) is mandatory.

  • Experimental Groups:

    • Design your experiment with appropriate controls. A typical setup includes:

      • Control: Untreated cells.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., ethanol) used in the PGF2α groups.

      • PGF2α Treatment: Cells treated with a range of PGF2α concentrations (e.g., 100 nM to 10 µM).

      • Antagonist Control (Optional): Cells pre-treated with an FP receptor antagonist (e.g., 1-10 µM AL-8810) for 30-60 minutes before PGF2α addition.[9]

  • Treatment:

    • Carefully remove half of the conditioned medium from each well of the cultured neurons and reserve it.

    • Add an equal volume of the freshly prepared treatment medium (Control, Vehicle, or PGF2α) to the corresponding wells.

    • Causality: Replacing only half the medium minimizes mechanical stress on the mature neuronal network and preserves essential autocrine/paracrine factors secreted by the cells.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2).

    • Incubation time can vary depending on the endpoint. For acute excitotoxicity and calcium imaging, effects can be seen within minutes to hours. For apoptosis and cell death assays, a longer incubation of 12-48 hours is common.[7]

  • Endpoint Analysis:

    • After incubation, collect the medium and/or lyse the cells according to the chosen analysis method (e.g., LDH assay for necrosis, MTT for viability, Western blot for cleaved Caspase-3).

ParameterRecommended RangeRationale & Key Considerations
Cell Type Primary Cortical/Hippocampal NeuronsThese cells endogenously express FP receptors and are relevant to excitotoxicity studies.[4]
Culture Age 7-12 DIVAllows for synapse formation and maturation, making them more representative of in vivo networks.
PGF2α Concentration 100 nM - 10 µMA dose-response curve is essential to identify the EC50 for your specific endpoint.[7]
Incubation Time 6 - 48 hoursShorter times (6-12h) are suitable for early apoptotic markers, while longer times (24-48h) are for cell death assays.
FP Antagonist AL-8810 (1-10 µM)Pre-incubation for 30-60 min is required to ensure receptor blockade before agonist stimulation.[9][18]

Application 2: In Vivo Modulation of Neurological Outcomes

Administering PGF2α or its antagonists to animal models is a powerful tool for studying its role in complex neurological conditions like traumatic brain injury (TBI), stroke, and neuroinflammation.[4][8]

Protocol 2: Systemic Administration of PGF2α Analogues or Antagonists in Rodents

This protocol provides general guidelines for intraperitoneal (IP) administration. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

Materials:

  • PGF2α or a stable analogue (e.g., Cloprostenol) or an FP antagonist (e.g., AL-8810).[8][20]

  • Sterile vehicle (e.g., 0.9% saline, PBS, or saline with a solubilizing agent like DMSO or Tween 80).

  • Sterile syringes and needles (e.g., 25-27 gauge).

Procedure:

  • Reagent Preparation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) first, if necessary.

    • Bring the final volume up with sterile saline or PBS to the desired concentration. The final concentration of the organic solvent should be minimized (e.g., <5% DMSO).

    • Causality: The vehicle choice is critical. It must be non-toxic and validated in a separate control group to ensure it has no independent effect on the measured outcomes.

  • Dosing:

    • Doses must be determined from literature or preliminary dose-response studies. For the FP antagonist AL-8810 in a mouse model of TBI, effective doses ranged from 1 to 10 mg/kg.[4][8] For PGF2α itself, a dose of 2.5 mg/kg has been used in rats.[21]

    • Calculate the injection volume based on the animal's body weight. Typical IP injection volumes are 5-10 ml/kg for mice and rats.

  • Administration:

    • Properly restrain the animal.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Post-Administration Monitoring & Analysis:

    • Monitor the animals for any adverse reactions.

    • At the designated time point post-injection (which can range from minutes to days depending on the study), perform behavioral tests, or collect tissue (e.g., brain, CSF) for analysis.[21][22]

Application 3: Quantification of PGF2α in CNS Samples

Measuring endogenous PGF2α levels in biological samples like cerebrospinal fluid (CSF) or brain homogenates is crucial for correlating its concentration with pathological states.[22][23] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for this purpose.

Protocol 3: General Protocol for PGF2α Competitive ELISA

This protocol is a generalized summary based on commercially available competitive ELISA kits.[24][25][26] Always follow the specific manufacturer's instructions.

Principle of Competitive ELISA: PGF2α in the sample competes with a fixed amount of enzyme-labeled PGF2α (or a PGF2α-biotin conjugate) for binding to a limited number of anti-PGF2α antibodies coated on the microplate wells. The amount of enzyme-labeled PGF2α bound to the antibody is inversely proportional to the concentration of PGF2α in the sample. After adding a substrate, the resulting color intensity is read, and the sample concentration is determined by comparison to a standard curve.[27]

Sample Preparation:

  • CSF/Cell Culture Supernatants: Centrifuge to remove particulate matter. Can often be used directly or with dilution.[25]

  • Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge promptly at 1,000 x g for 15 minutes at 4°C.[24][26]

  • Brain Tissue: Homogenize the tissue on ice in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge at high speed (e.g., 10,000 x g) to pellet debris. The supernatant can then be used for the assay.[28]

Abbreviated Procedure:

  • Prepare Reagents: Reconstitute standards, wash buffer, and other kit components as per the manual.

  • Standard Curve: Prepare a serial dilution of the PGF2α standard to generate a standard curve (e.g., 12.5-800 pg/mL).[25]

  • Add Samples & Standards: Pipette standards and samples into the appropriate wells of the antibody-coated plate.

  • Add Conjugate: Add the enzyme-conjugated PGF2α or biotinylated PGF2α to each well. Incubate (e.g., 1-2 hours at 37°C).

  • Wash: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add Detection Reagent/Substrate: If using a biotin-based assay, add Streptavidin-HRP and incubate. Then, add the TMB substrate to all wells and incubate in the dark.

  • Stop Reaction: Add the stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) at 450 nm immediately.

  • Calculate Results: Plot the standard curve (OD vs. concentration) and determine the concentration of PGF2α in the samples.

References

  • Kunapuli, P., et al. (2007). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation.
  • Gao, Y., et al. (2022). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. ResearchGate.
  • Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?.
  • Jabbour, H.N., et al. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. PubMed.
  • Cloud-Clone Corp. ELISA Kit for Prostaglandin F2 Alpha (PGF2a).
  • ELK Biotechnology. Human PGF2α(Prostaglandin F2 Alpha) ELISA Kit.
  • Wikipedia. Prostaglandin F receptor. Available at: [Link]

  • Ahmad, A.S., et al. (2012). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. PMC - NIH.
  • Glushakov, A.V., et al. (2013). Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury. Journal of Neuroinflammation.
  • Ogino, N., et al. (1978). Regional distribution of prostaglandins D2, E2, and F2 alpha and related enzymes in postmortem human brain. PubMed.
  • Ahmad, A.S., et al. (2012). Role of prostaglandins in neuroinflammatory and neurodegenerative diseases. PubMed.
  • Assay Genie. PGF2A (Prostaglandin F2 Alpha) ELISA Kit.
  • Elabscience. 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit.
  • FineTest. PGF2α(Prostaglandin F2 Alpha) ELISA Kit.
  • Glushakov, A.V., et al. (2013). Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury. PubMed.
  • Chen, C., et al. (2005). Postsynaptically Synthesized Prostaglandin E2 (PGE2) Modulates Hippocampal Synaptic Transmission via a Presynaptic PGE2 EP2 Receptor. PMC.
  • Bernardo, A., & Minghetti, L. (2008). Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. Frontiers in Cellular Neuroscience.
  • Hein, A.M., et al. (2010). Neuroinflammation and memory: the role of prostaglandins. PMC - NIH.
  • Ahmad, A.S., et al. (2012). Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity. Neurobiology of Disease.
  • Roberts, J.S., et al. (1976). Prostaglandin F2alpha production by the brain and its role in LH secretion. PubMed.
  • Lerea, L.S., & McNamara, J.O. (1997). Prostaglandin F2α Is Required for NMDA Receptor-Mediated Induction of c-fos mRNA in Dentate Gyrus Neurons. Journal of Neuroscience. Available at: [Link]

  • Jiang, J., et al. (2019). Suppressing pro-inflammatory prostaglandin signaling attenuates excitotoxicity-associated neuronal inflammation and injury. PMC - PubMed Central.
  • Ito, S., et al. (1993). Phloretin as an antagonist of prostaglandin F2 alpha receptor in cultured rat astrocytes. PubMed.
  • Yuda, D.T., et al. (2022). Direct and indirect effects of PGF2α administration in male Wistar rats based on increased expression of α-SMA and androgen receptor. PMC.
  • Akaneya, Y., & Tsumoto, T. (2006). The Remarkable Mechanism of Prostaglandin E2 on Synaptic Plasticity. PMC - NIH.
  • Ahmad, A.S., et al. (2008). PGF2α FP Receptor Contributes to Brain Damage Following Transient Focal Brain Ischemia. PMC - PubMed Central.
  • Sharif, N.A., et al. (2020). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate.
  • Li, P., et al. (2008). Neuronal cyclooxygenase-2 activity and prostaglandins PGE2, PGD2, and PGF2 alpha exacerbate hypoxic neuronal injury in neuron-enriched primary culture. PubMed.
  • Li, J., & Baccei, M.L. (2018). Prostaglandin Signaling Governs Spike Timing-Dependent Plasticity at Sensory Synapses onto Mouse Spinal Projection Neurons. PMC - PubMed Central.
  • Hagen, A.A., et al. (1977). Prostaglandin F2 alpha levels in human cerebrospinal fluid in normal and pathological conditions. PubMed.
  • Watanabe, K., et al. (1995). Enzymatic formation of prostaglandin F2 alpha in human brain. PubMed.
  • Fiebich, B.L., et al. (2011). Prostaglandin E2-Induced Synaptic Plasticity in Neocortical Networks of Organotypic Slice Cultures. NIH.
  • Abdel-Halim, M.S., et al. (1977). The biosynthesis of prostaglandins by brain tissue in vitro. PubMed.
  • Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?.
  • Ferreira, R., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Cellular Neuroscience.
  • Nicotera, P., et al. (1998). Apoptosis, excitotoxicity, and neuropathology. PubMed.
  • Asem, E.K., & Hertelendy, F. (1986). Prostaglandin F2 alpha administered in vivo induces Ca2+-dependent protein phosphorylation in rat luteal tissue. PubMed.
  • Kadoi, Y., et al. (2000). Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest. The Annals of Thoracic Surgery.
  • Nango, H., et al. (2021). Present State and Future Perspectives of Prostaglandins as a Differentiation Factor in Motor Neurons. PMC.
  • University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Office of Research.
  • Mizzou Repro. (2018). Administering Prostaglandin F2a. YouTube. Available at: [Link]

  • Sigma-Aldrich. Protocol Guide: Neuron and Microglia Co-Culture Assay.
  • Washington University in St. Louis. Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • DiLeonardi, A.M. (2016). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC.
  • BrainXell. Neuron/Microglia Co-culture Assay Protocol.
  • Hu, J., et al. (2018). PGE2-EP3 Signaling Exacerbates Hippocampus-Dependent Cognitive Impairment After Laparotomy by Reducing Expression Levels of Hippocampal Synaptic Plasticity-Related Proteins in Aged Mice. PubMed.
  • MED64. Primary DRG Neuronal Culture.
  • protocols.io. (2022). Culturing Primary Cortical Neurons.

Sources

Use of PGF2alpha alcohol in reproductive biology studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: PGF2


-1-Alcohol as a Metabolic Probe and Receptor Selectivity Tool 

Executive Summary

Prostaglandin F2


 (PGF2

) is a critical mediator of luteolysis and myometrial contraction. However, studying its metabolic clearance via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in live cell models is often confounded by the potent activation of the FP receptor, which triggers massive intracellular calcium mobilization and secondary signaling cascades.[1][2]

PGF2


-1-alcohol (PGF2

-OH)
acts as a "metabolic decoupler."[1][2][3] By reducing the C-1 carboxyl group to a primary alcohol, the molecule retains the 15-hydroxyl group required for oxidation by 15-PGDH but loses the ionic interaction necessary for high-affinity binding to the FP receptor.[1][2][3] This guide details the use of PGF2

-OH to isolate metabolic kinetics from receptor-mediated signaling.[1][2][3]

Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The biological utility of PGF2


-OH rests on a specific structural divergence from the native hormone:
  • Native PGF2

    
    :  Contains a C-1 Carboxylic Acid (
    
    
    
    ).[1][2][3][4][5] This group forms an ionic bond with conserved Arginine residues (specifically Arg-291) in the transmembrane domain of the FP receptor, essential for nanomolar affinity binding (
    
    
    nM).[1][2][3]
  • PGF2

    
    -OH:  Contains a C-1 Primary Alcohol (
    
    
    
    ).[1][2][3] This modification abolishes the ionic anchor, reducing FP receptor affinity by orders of magnitude (weak agonist).[1] However, the C-15 Hydroxyl group —the specific target of the catabolic enzyme 15-PGDH—remains chemically identical to the native form.[1]
The "Decoupling" Effect

This SAR profile allows researchers to administer PGF2


-OH to cells and measure:
  • Transporter Kinetics: Rate of uptake by the Prostaglandin Transporter (PGT/SLCO2A1).

  • Enzymatic Turnover: Oxidation rate by 15-PGDH.

  • Result: Data reflects pure metabolic handling without the interference of Gq-protein coupled signaling (IP3/Ca

    
    ) that would occur with native PGF2
    
    
    
    .[3]

Visualization: Signaling vs. Metabolism Pathways[1][2]

The following diagram illustrates how PGF2


-OH bypasses the signaling cascade while engaging the metabolic machinery.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol PGF Native PGF2α (Carboxyl) FP_Rec FP Receptor (GPCR) PGF->FP_Rec High Affinity Binding PGT PG Transporter (SLCO2A1) PGF->PGT PGF_OH PGF2α-Alcohol (Hydroxyl) PGF_OH->FP_Rec No/Weak Binding PGF_OH->PGT Transported Gq Gq Protein FP_Rec->Gq PGDH 15-PGDH (Enzyme) PGT->PGDH Substrate PGT->PGDH Oxidation (Substrate) Ca Ca2+ Release (Signaling) Gq->Ca Luteolysis Metabolite 15-keto Metabolite PGDH->Metabolite Inactivation

Caption: Differential cellular processing. Native PGF2


 (Red path) triggers signaling and is metabolized.[3] PGF2

-Alcohol (Blue path) is transported and metabolized but fails to trigger the FP receptor.[1][2][3]

Comparative Data Profile

FeatureNative PGF2

PGF2

-1-Alcohol
Biological Implication
C-1 Functional Group Carboxylic Acid (COOH)Primary Alcohol (CH2OH)Determinant of receptor binding.[1][2][3][5]
FP Receptor Affinity High (

nM)
Very Low / Weak AgonistAlcohol is a "Silent" substrate.[1][2][3]
15-PGDH Substrate YesYesBoth are oxidized at C-15.[1][2][3][6][7][8]
Membrane Permeability Low (Requires Transporter)Moderate (More Lipophilic)Alcohol may diffuse passively at high conc.[1][3]
Primary Utility Luteolysis inductionMetabolic probe / Negative controlUse Alcohol to test non-receptor effects.[3]

Experimental Protocols

Protocol A: 15-PGDH Kinetic Assay (In Vitro)

Objective: To quantify the enzymatic activity of 15-PGDH using PGF2


-OH as a substrate, monitoring the reduction of NAD+ to NADH.[1][2][3]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT.

  • Cofactor: NAD+ (Stock: 10 mM in water).

  • Enzyme: Recombinant human 15-PGDH (approx. 1 unit/mL).[1][2][3]

  • Substrate: PGF2

    
    -1-alcohol (Stock: 10 mM in Ethanol/DMSO). Note: Ensure final solvent concentration <5%.[1][2][9]
    
  • Detection: Spectrophotometer (Absorbance 340 nm) or Fluorometer (Ex 340nm / Em 460nm).[3]

Procedure:

  • Blank Preparation: In a quartz cuvette or UV-transparent plate, add 90 µL Buffer and 5 µL NAD+ (0.5 mM final).

  • Substrate Addition: Add 5 µL PGF2

    
    -OH stock (varying concentrations 1 µM – 100 µM for Km determination).
    
  • Baseline: Record absorbance at 340 nm for 60 seconds to establish a flat baseline (no spontaneous reduction).

  • Reaction Initiation: Add 1-5 µL of 15-PGDH enzyme. Mix rapidly by pipetting.

  • Kinetic Read: Measure Abs340 every 10 seconds for 10 minutes at 37°C.

  • Analysis:

    • Calculate the slope (

      
      Abs/min) of the linear portion.
      
    • Use the extinction coefficient of NADH (

      
      ) to calculate velocity (
      
      
      
      mol/min).[1][2][3]
    • Validation: Compare

      
       against native PGF2
      
      
      
      .[3] The rates should be comparable, confirming the alcohol is a valid metabolic surrogate.[1]
Protocol B: Receptor Selectivity Negative Control (Cell-Based)

Objective: To confirm that a biological response (e.g., inflammation, contraction) is mediated specifically by the FP receptor.[1][2]

System: Cultured Human Myometrial Cells or HEK-293 cells stably transfected with the FP receptor (HEK-FP).[1][2][3]

Procedure:

  • Seeding: Plate cells in 96-well black-wall plates loaded with a Calcium-sensitive dye (e.g., Fluo-4 AM).[1][2][3] Incubate for 45 mins at 37°C.

  • Baseline: Measure basal fluorescence for 30 seconds.

  • Challenge (Group 1 - Positive Control): Inject Native PGF2

    
      (100 nM).
    
    • Expected Result: Rapid, transient spike in fluorescence (Ca

      
       release).[1]
      
  • Challenge (Group 2 - Negative Control): Inject PGF2

    
    -OH  (100 nM).
    
    • Expected Result: No significant change in fluorescence (or <10% of positive control).

    • Interpretation: If PGF2

      
      -OH elicits no response, but is known to be present (via mass spec analysis of the media), the signaling is strictly dependent on the C-1 carboxyl/FP receptor interaction.[1][2]
      
  • Challenge (Group 3 - High Dose): Inject PGF2

    
    -OH  (10 µM).
    
    • Note: At very high concentrations, the alcohol may show weak agonism.[1] This threshold helps define the "selectivity window" of your assay.

Critical Distinctions & Troubleshooting

  • Do NOT confuse with PGF2

    
    -Ethanolamide (Prostamide F2
    
    
    
    ):
    • PGF2

      
      -Alcohol (PGF2
      
      
      
      -OH): C-1 is reduced to
      
      
      .[1][2][3] (Target of this guide).
    • Prostamide F2

      
      : C-1 is an amide linked to ethanolamine (
      
      
      
      ).[1][2][3] This is a distinct pharmacological class often associated with bimatoprost/glaucoma therapy and may interact with distinct "Prostamide receptors."[3]
  • Solubility: PGF2

    
    -OH is supplied in methyl acetate or ethanol.[1][3] Evaporate the solvent under nitrogen and reconstitute in the assay buffer immediately before use to prevent esterification or degradation.
    
  • Stability: Store stock solutions at -20°C. The primary alcohol is stable, but avoid repeated freeze-thaw cycles.[1][2][3]

References

  • Abramovitz, M., et al. (2000).[1][10] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA), 1483(2), 285–293.[1][2] [Link]

  • Tai, H.H., et al. (2002).[1] Prostaglandin catabolism: The 15-hydroxyprostaglandin dehydrogenases.[1][3][6][7][11][12][13] Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[1][2][3] (Establishes substrate specificity for 15-OH group). [Link]

  • Woodward, D.F., et al. (2003).[1] The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology, 45(Suppl 4), S337-S345.[1][2][3] (Discusses structural analogs and receptor selectivity). [Link]

Sources

Troubleshooting & Optimization

Optimizing PGF2alpha alcohol concentration for in vitro experiments

Technical Guide: Optimizing PGF2 Alcohol Concentration for In Vitro Experiments

Executive Summary: The Solubility-Toxicity Paradox

Working with Prostaglandin F2



The Core Directive: Your goal is not to find the "best" high alcohol concentration, but to engineer a dilution workflow that maintains PGF2

below 0.1% (v/v)

The Golden Rules of PGF2 Handling

Before touching a pipette, adhere to these three immutable rules of lipid biochemistry.

Rule 1: The Solubility Cliff

PGF2

  • Ethanol: > 100 mg/mL (Soluble)[1]

  • PBS (pH 7.2): ~1–2 mg/mL (Poorly Soluble)

  • Culture Media: < 1 mg/mL (Risk of Precipitation)

Implication: Never attempt to make a high-concentration "working stock" (e.g., 1 mM) directly in media or PBS. The lipid will "crash out" of solution, forming micro-precipitates that adhere to plasticware, reducing the effective dose reaching your cells.

Rule 2: The Hydrolysis Clock

Prostaglandins are chemically unstable in aqueous solutions. While stable for years in ethanol at -20°C, PGF2

  • Protocol: Prepare aqueous dilutions immediately before use. Never store them for next-day experiments.

Rule 3: The Vehicle Control Mandate

Ethanol is not inert. At concentrations >0.1%, it can activate protein kinase C (PKC), alter membrane fluidity, and even stimulate endogenous prostaglandin production in certain tissue types (e.g., bovine endometrium).

  • Requirement: Every experiment must include a "Vehicle Control" well containing the exact concentration of ethanol used in the treatment group, without the PGF2

    
    .
    

Optimized Dilution Protocol

This workflow ensures PGF2

Phase A: Master Stock Preparation (The "Freezer Stock")
  • Solvent: High-grade Ethanol (Absolute).

  • Concentration: Prepare a 10 mM to 50 mM Master Stock.

    • Why? High concentration allows for a massive dilution factor later.

  • Storage: Aliquot into amber glass vials (protect from light). Purge with inert gas (Argon or Nitrogen) to prevent oxidation. Store at -20°C.

Phase B: The "Rapid-Dispersion" Dilution (Day of Experiment)

Do not use an intermediate aqueous step if possible. The safest method is a direct high-ratio dilution into pre-warmed media.

Target: 1


  • Calculate: To achieve 1

    
    M from a 10 mM stock, the dilution factor is 1:10,000.
    
  • Volume: Add 1

    
    L of Master Stock (10 mM) directly to 10 mL of pre-warmed (37°C)  culture media.
    
  • Technique: Vortex immediately and vigorously for 10-15 seconds.

    • Mechanism:[2][3] Rapid mixing prevents the "crash out" effect by dispersing the lipid molecules before they can aggregate.

  • Result: Final Ethanol concentration is 0.01% . This is well below the toxicity threshold.

Visualizing the Workflow & Decision Logic

Diagram 1: The Optimized Dilution Workflow

This flow demonstrates the critical path to avoid precipitation.

PGF2a_WorkflowStockMaster Stock(10-50 mM in Ethanol)StorageStorage(-20°C, Amber Vial)Stock->Storage Long TermDilutionDirect Dilution(1:10,000 Ratio)Stock->Dilution Experiment DayMediaPre-Warmed Media(37°C)Dilution->Media Vortex RapidlyCultureCell Culture Well(Final EtOH < 0.01%)Media->Culture Add to CellsPrecipRISK: Precipitation(If Media is Cold)Media->Precip Slow Mixing/Cold

Caption: Workflow for diluting hydrophobic PGF2

Diagram 2: Solvent Selection Decision Tree

If ethanol toxicity is a dealbreaker for your specific cell line (e.g., neurons), use this logic to select an alternative.

Solvent_LogicStartStart: Select PGF2a FormCheckIs Ethanol Tolerance > 0.1%?Start->CheckYesYesCheck->YesNoNo (Hypersensitive Cells)Check->NoStandardUse PGF2a Free Acid(Dissolve in Ethanol)Yes->StandardAltUse PGF2a TRIS Salt(Dinoprost Tromethamine)No->AltWaterDissolve directly in PBS(Solubility > 25 mg/mL)Alt->Water

Caption: Decision matrix for choosing between Standard PGF2

Ethanol Toxicity Reference Table

Use this table to justify your vehicle concentration limits in your lab notebook or manuscript.

Ethanol Conc.[4][5][6][7][8][9][10][11] (v/v)Physiological Impact on CellsRecommendation
< 0.1% Negligible.[12] Standard "No Effect" Level (NOEL) for most lines.Target Zone
0.1% – 0.5% "Grey Zone." May alter cytokine release (IL-8), ROS levels, or PKC signaling.Use with caution; Validate with controls.
0.5% – 1.0% Significant risk. Membrane fluidization, inhibition of proliferation.Avoid for signaling studies.
> 1.0% Overt Cytotoxicity.[5][6][8][12] Apoptosis/Necrosis likely.Prohibited. Data will be artifactual.

Troubleshooting & FAQs

Q: I see white flakes floating in my media after adding PGF2


. What happened?A:

  • Fix: Discard the tube. Go back to your Ethanol Master Stock. Dilute directly into warm (37°C) media and vortex immediately. The heat helps maintain the lipid in solution during the transition.

Q: My cells in the "Vehicle Control" group are dying or acting stressed. A: Your ethanol concentration is likely too high.

  • Fix: Check your math. If you are using a 1 mM stock to achieve 100

    
    M final, you are adding 10% ethanol. This is lethal. You need a 100 mM stock to achieve 100 
    
    
    M with only 0.1% ethanol.
  • Alternative: Switch to PGF2

    
     Tris Salt (Dinoprost Tromethamine) . It is water-soluble up to ~25 mg/mL and eliminates the need for ethanol entirely [1, 2].
    

Q: Can I store the diluted PGF2


 in media for next week?A:
  • Fix: Prepare fresh dilutions daily. The Master Stock in ethanol, however, is stable for years at -20°C [3].

Q: Why not use DMSO instead of Ethanol? A: DMSO is an option (Solubility > 50 mg/mL), but it is often more difficult to remove from cell membranes than ethanol and can induce differentiation in certain stem cell lines. Ethanol is generally preferred for lipid signaling unless your specific protein of interest is ethanol-sensitive.

References

  • Tapani, E., et al. (1996).[4] Toxicity of ethanol in low concentrations.[4][5][7] Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926.[4] Retrieved from [Link]

  • Timm, M., et al. (2013).[12] Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. Central Washington University ScholarWorks. Retrieved from [Link]

Technical Support Center: PGF2α Alcohol Stability & Preservation

[1][2]

Executive Summary & Molecule Identification

Critical Distinction: Before proceeding, verify your molecule.

  • Target Molecule: Prostaglandin F2α Alcohol (CAS: 13452-98-7 / 13261-27-3).[1] This is a structural analog where the C-1 carboxyl group is reduced to a primary hydroxyl group.[2][1]

  • Related Context: If you are looking for standard Prostaglandin F2α (Dinoprost) dissolved in an alcohol solvent, the storage principles below regarding oxidation still apply, but the chemical reactivity differs slightly (the alcohol analog cannot form lactones).

The Stability Paradox: While PGF2α derivatives are generally more stable than the PGE series (which contain a labile ketone group), PGF2α Alcohol remains a polyunsaturated lipid. It possesses two double bonds (cis-5,6 and trans-13,[1]14) and multiple hydroxyl groups, making it highly susceptible to autoxidation and epimerization if mishandled.

The Degradation Profile (Root Cause Analysis)

Understanding why your compound degrades is the first step to prevention.[2]

A. Autoxidation (The Primary Threat)

The allylic double bonds in the side chains are magnets for free radicals.

  • Mechanism: Oxygen attacks the carbon adjacent to the double bond, forming hydroperoxides.

  • Result: Chain cleavage, loss of biological activity, and formation of toxic byproducts.[3]

  • Catalysts: UV light, trace metals, and heat.

B. Epimerization

The stereochemistry at C-15 is crucial for receptor binding (FP receptor).[2][1]

  • Mechanism: Under acidic or basic stress, the hydroxyl group at C-15 can invert.

  • Result: Formation of 15-epi-PGF2α alcohol, which may have significantly reduced potency or off-target effects.[2][1]

C. Solvent Evaporation (Concentration Drift)[2][1]
  • Scenario: Storing stocks in Ethanol at -20°C without proper sealing.

  • Result: Ethanol evaporates, increasing the concentration of the remaining solution. You think you are dosing 10 µM, but you are dosing 50 µM, leading to cytotoxicity artifacts.

degradation_pathwaysPGFNative PGF2α AlcoholOxidationOxidation (Peroxides)PGF->Oxidation + O2 / UV LightEpimer15-EpimerizationPGF->Epimer + pH StressEvapConcentration DriftPGF->Evap + Volatile Solvent

Figure 1: Primary degradation vectors for PGF2α Alcohol.[2][1] Oxidation is irreversible, while concentration drift leads to experimental error.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stock Solutions

Objective: Create a stable reserve that resists degradation for >1 year.

ParameterRecommendationRationale
Solvent Choice DMSO or Anhydrous Ethanol PGF2α Alcohol solubility >100 mg/mL in both.[2][1] DMSO is non-volatile (stable concentration) but freezes at high temps.[2] Ethanol is volatile but easier to evaporate for solvent-exchange.[2][1]
Concentration High (>10 mg/mL)Higher concentrations are self-protective against oxidation compared to dilute solutions.[2][1]
Container Amber Glass VialsBlocks UV light.[2] Plastic (polypropylene) can adsorb hydrophobic lipids, lowering actual yield.[2]
Headspace Argon or Nitrogen PurgeDisplaces oxygen from the vial before capping.[2] Critical step.
Protocol B: Aqueous Dilution (The "Just-in-Time" Rule)

Objective: Prepare working solutions for cell culture or enzymatic assays.[2][1]

  • Thaw the stock solution (DMSO/Ethanol) on ice.

  • Calculate the dilution. Ensure the final organic solvent concentration in your assay is <0.1% to avoid solvent toxicity.[2]

  • Dilute into PBS (pH 7.2) or media immediately before use.[2]

    • Warning: Solubility drops drastically in PBS (~3 mg/mL max, but safer to stay <100 µM).[2]

  • Discard unused aqueous dilutions. Do not refreeze aqueous solutions. The freeze-thaw cycle in water promotes micelle formation and precipitation.[1]

Troubleshooting Guide (FAQ)

Q1: My aliquots have evaporated/dried out in the freezer. Can I reconstitute them?

  • Diagnosis: Likely stored in ethanol in a non-airtight container (e.g., snap-cap tube).[2][1]

  • Action: You can try to redissolve in a known volume of fresh solvent, but oxidation likely occurred while the lipid was dry and exposed to air.

  • Recommendation: Discard if the experiment is critical. For future storage, use screw-cap glass vials with Teflon liners and wrap in Parafilm.[1]

Q2: I see a precipitate when I dilute the stock into PBS.

  • Root Cause: "Crashing out."[2] You likely exceeded the solubility limit (~3 mg/mL in PBS) or mixed too rapidly.

  • Fix:

    • Lower the working concentration.[2]

    • Vortex the stock during the addition of the buffer (dropwise addition).

    • Ensure the buffer is at room temperature, not cold, to aid solubility.

Q3: Can I use DMSO instead of Ethanol?

  • Answer: Yes, and it is often preferred.

  • Benefit: DMSO has low volatility, so your stock concentration remains stable over months of storage.

  • Caveat: DMSO freezes at ~18°C. It will be solid in the fridge.[2] You must thaw it completely and vortex before pipetting to avoid concentration gradients.[2]

Q4: How do I verify if my PGF2α Alcohol has degraded?

  • Method: Thin Layer Chromatography (TLC) or HPLC.[2]

  • Quick Check: Run TLC on silica gel.[2]

    • Mobile Phase: Ethyl acetate/Acetic acid.[2][1]

    • Visualization: Charring or iodine vapor.[2]

    • Sign of Degradation:[3][4] Smearing or multiple spots (indicating epimers or oxidation products) instead of a single tight band.[2]

Decision Logic for Solvent Selection

Use this workflow to determine the best solvent system for your specific experiment.

solvent_decisionStartChoose SolventLongTermLong-term Storage(>1 Month)Start->LongTermAssayTypeAssay Type?LongTerm->AssayTypeEthanolEthanol Stock(-20°C or -80°C)AssayType->EthanolIn Vivo / Evaporation NeededDMSODMSO Stock(-20°C)AssayType->DMSOCell Culture / EnzymaticEvapRiskRisk: EvaporationUse Screw CapsEthanol->EvapRiskFreezeRiskNote: Freezes solidThaw completelyDMSO->FreezeRisk

Figure 2: Decision matrix for solvent selection based on experimental needs.[2][1]

References
  • PubChem. (n.d.).[2] Prostaglandin F2alpha alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link][2][1]

  • Das, U. N. (2018).[2] Essential fatty acids and their metabolites in the pathobiology of inflammation and its resolution. Journal of Lipid Research. (Context on lipid oxidation pathways).

Troubleshooting PGF2alpha alcohol extraction from plasma samples

Technical Support Center: PGF2 Plasma Extraction

Topic: Troubleshooting PGF2 Alcohol Extraction from Plasma Samples

Executive Summary: The Instability Trap

Welcome to the technical support hub. If you are here, you are likely facing one of two problems with your Prostaglandin F2


vanishing recoverywildly inconsistent baselines

PGF2


The "Alcohol Extraction" is a misnomer. It is actually a Protein Precipitation (PPT) step that serves as the gateway to purification. If this step is mishandled, downstream SPE (Solid Phase Extraction) or LLE (Liquid-Liquid Extraction) will fail regardless of your column chemistry.

The Validated Workflow (Visualized)

Before troubleshooting, verify your workflow against this gold-standard protocol. Deviations here are the root cause of 80% of support tickets.

PGF2alpha_WorkflowStartWhole Blood CollectionInhibitorCRITICAL: Add Indomethacin (10 µM)& BHT (10 µg/mL) immediatelyStart->InhibitorPlasmaCentrifuge (4°C) -> PlasmaInhibitor->Plasma  < 30 minsPPTAlcohol Precipitation(1:4 Plasma:Ice-Cold Ethanol)Plasma->PPT  Denature AlbuminSpinCentrifuge 3,000 x gRemove Protein PelletPPT->SpinAcidifyAcidify Supernatant(pH 4.0 with HCl/Acetate)Spin->Acidify  Crucial for SolubilityDecisionMethod Choice?Path_LLELLE Path(Ethyl Acetate)Decision->Path_LLE  High VolumePath_SPESPE Path(C18/HLB)Decision->Path_SPE  High PurityCleanEvaporate & Reconstitute(ELISA Buffer or Mobile Phase)Path_LLE->CleanPath_SPE->CleanAcidify->Decision

Figure 1: The Critical Path for PGF2

Technical Support Q&A: Troubleshooting & Optimization

Category A: Sample Integrity & Pre-Processing

Q: My baseline PGF2


 levels are 10x higher than literature values. Is my standard curve wrong?A:
  • Diagnosis: You are measuring ex vivo synthesis. Platelets generate massive amounts of prostaglandins during the physical stress of blood draw and centrifugation.

  • The Fix: You must use a COX inhibitor.

    • Protocol: Collect blood into tubes containing Indomethacin (final conc. ~10 µM) or Aspirin. EDTA is preferred over Heparin as an anticoagulant because it inhibits metalloproteases, but EDTA alone is insufficient to stop PG synthesis [1, 2].

    • Validation: Compare a sample with and without Indomethacin. If the "without" sample is significantly higher, your baseline is artifactual.

Q: Can I store plasma at -20°C? A: No.

  • Mechanism: PGF2

    
     degrades oxidatively.
    
  • The Fix: Store at -80°C . For storage longer than 1 month, add BHT (Butylated Hydroxytoluene) at 10 µg/mL to prevent oxidative degradation [3].

Category B: The Alcohol Extraction (Precipitation) Step

Q: I used ethanol precipitation, but my recovery is <40%. Where did I lose the analyte? A: You likely trapped the lipid in the protein pellet or failed to adjust pH.

Troubleshooting Matrix: Low Recovery

Potential CauseMechanismCorrective Action
pH > 5.0 PGF2

(pKa ~4.9) is ionized (COO-) and stays in the aqueous phase or binds to albumin remnants.
Acidify to pH 4.0 using 1M Acetate Buffer or dilute HCl after removing the protein pellet but before organic extraction/SPE [4].
Protein Trapping Lipids co-precipitate with the denatured protein pellet.Vortex vigorously for at least 60 seconds after adding ethanol. Wash the pellet once with 100 µL ethanol and pool supernatants.
Plastic Binding Prostaglandins are hydrophobic and stick to polypropylene.Use glass tubes or low-binding polypropylene. Avoid polystyrene completely.
Evaporation Loss PGs are heat-labile.Evaporate ethanol under a Nitrogen stream. Do not use heat (>30°C) or vacuum concentrators without temperature control [5].

Q: Ethanol vs. Acetone: Which is better for PGF2


?A:Ethanol
  • Acetone precipitates proteins more aggressively but can cause co-precipitation of the lipid if the sample is not acidified correctly.

  • Ethanol (Ice Cold) at a 1:4 ratio (Sample:Ethanol) is the industry standard for releasing arachidonic acid metabolites from albumin [6].

Category C: Analytical Interference (ELISA/LC-MS)

Q: My ELISA background is high (low B/B0 binding). A: You have residual organic solvent.

  • The Issue: Even trace amounts (<1%) of Ethanol or Ethyl Acetate can denature the antibodies in an ELISA kit or affect ionization in LC-MS.

  • The Fix: You must evaporate the sample to complete dryness and reconstitute in the assay buffer. If the residue is oily/waxy, your cleanup was insufficient—consider a secondary SPE cleanup (C18 cartridge) after the alcohol step [1].

Q: I see a "ghost peak" near PGF2


 in my LC-MS trace.A:8-iso-PGF2

  • Differentiation: PGF2

    
     is enzymatic; 8-iso-PGF2
    
    
    is a marker of oxidative stress. They are isomers with identical mass (m/z 353.2 in negative mode).
  • Resolution: A standard C18 column may co-elute them. Use a high-strength silica (HSS) T3 column or specific mobile phase gradients (water/acetonitrile with 0.01% formic acid) to separate the isomers [3, 5].

Advanced Troubleshooting Logic Tree

Use this logic flow to diagnose specific failure modes in your extraction efficiency.

Troubleshooting_LogicStartSymptom?LowRecLow Recovery(<50%)Start->LowRecHighVarHigh Variance(CV > 20%)Start->HighVarHighBaseHigh Baseline(> Normal Range)Start->HighBaseCheck_pHCheck pHIs it ~4.0?LowRec->Check_pHCheck_EvapEvaporation Method?HighVar->Check_EvapCheck_IndoIndomethacinUsed?HighBase->Check_IndoFix_pHAcidify SupernatantCheck_pH->Fix_pHNoCheck_PelletDid you washthe pellet?Check_pH->Check_PelletYesFix_WashRe-extract PelletCheck_Pellet->Fix_WashNoFix_N2Use N2 Stream(No Heat)Check_Evap->Fix_N2Rotovap/HeatCheck_IntStdInternal Standard?Check_Evap->Check_IntStdNitrogenFix_DeuteratedUse d4-PGF2aPre-ExtractionCheck_IntStd->Fix_DeuteratedNoneFix_CollectRedraw Bloodwith InhibitorCheck_Indo->Fix_CollectNo

Figure 2: Diagnostic Logic for PGF2

References & Grounding

  • Cayman Chemical. Prostaglandin F2

    
     ELISA Kit Protocol. (Standard industry reference for PG extraction and purification). 
    
  • National Institutes of Health (NIH). The effect of indomethacin on plasma levels of prostaglandin F2alpha. Br J Obstet Gynaecol. 1977.[1] (Establishes the requirement for COX inhibition during collection).

  • Milne, G. L., et al. Quantification of F2-isoprostanes as a biomarker of oxidative stress. Nature Protocols, 2007. (Defines the separation of PGF2

    
     from its isomers and stability requirements). 
    
  • Welch Lab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. (General principles of pH and solubility in lipid extraction).

  • Schmidt, R., et al. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins. Prostaglandins Other Lipid Mediat. 2014.[2] (Discusses methanol/ethanol extraction efficiencies).

  • Kendrick Labs. Ethanol Precipitation of Protein: Protocol and % Recovery. (Mechanistic details on protein removal ratios).

Cross-reactivity issues in Prostaglandin F2alpha alcohol antibodies

Technical Support Center: Prostaglandin F2 Alcohol Antibody

Topic: Troubleshooting Cross-Reactivity & Specificity Issues

Introduction: The Specificity Challenge

Welcome to the Technical Support Center. If you are working with antibodies against Prostaglandin F2


 Alcohol (PGF2

-1-alcohol)
1

The Core Problem: PGF2




This guide provides the diagnostic frameworks and protocols required to validate your data and eliminate false positives.

Part 1: Understanding the Target & Cross-Reactivity

Q: Why is my antibody detecting signal in samples that should be negative?

A: You are likely observing hapten-driven cross-reactivity .[1] Prostaglandin antibodies are generated by conjugating the lipid to a carrier protein (like KLH or BSA). If the conjugation chemistry masks the C-1 position, the antibody will primarily recognize the cyclopentane ring and the aliphatic tails—features shared by all P-series prostaglandins.

The Structural Trap:

  • Target: PGF2

    
     Alcohol (C-1 Hydroxyl).[1]
    
  • Major Interferent: PGF2

    
     (C-1 Carboxyl).[1]
    
  • Minor Interferents: PGE2, 8-iso-PGF2

    
     (Isoprostanes).[1]
    
Visualizing the Cross-Reactivity Landscape

The diagram below illustrates the structural relationships that drive cross-reactivity.

CrossReactivityTargetTARGET:PGF2α Alcohol(Reduced C1)MajorMAJOR INTERFERENT:PGF2α (Native)(Carboxyl C1)Target->MajorHigh Risk:Only C1 differsMinorMINOR INTERFERENT:PGE2(C9 Ketone)Target->MinorLow Risk:Ring Structure differsIsoOXIDATIVE STRESS MARKER:8-iso-PGF2α(C8 Epimer)Target->IsoMedium Risk:Stereochemistry differs

Figure 1: Cross-reactivity risk assessment.[1] The proximity of PGF2

Typical Cross-Reactivity Profile (Reference Data)

While specific lot data varies, a high-quality PGF2

AnalyteCross-Reactivity (%)Interpretation
PGF2

Alcohol
100% Target
PGF2

(Native Acid)
2.0% - 15.0%Critical: Even 2% is significant if native PGF2

is 100x more abundant than the alcohol.[1]
17-phenyl trinor PGF2

1.0% - 5.0%Common in glaucoma research (Bimatoprost acid).[1]
PGE2< 0.1%Negligible interference.[1][2]
8-iso-PGF2

< 0.1%Negligible interference.[1][2][3]

Part 2: Diagnostic Troubleshooting Guide

Q: How do I confirm the signal is real and not non-specific binding?

A: You must perform a Pre-Adsorption (Blocking) Test .[1] This is the only immunoassay-based method to prove specificity without using Mass Spectrometry. If the signal disappears when the antibody is incubated with the PGF2

Protocol: Pre-Adsorption / Peptide Blocking [4][5]

Reagents Needed:

  • Primary Antibody (PGF2

    
     Alcohol Ab).[1]
    
  • Blocking Peptide/Hapten (The PGF2

    
     alcohol molecule used for immunization).
    
  • Incubation Buffer (PBS + 0.1% BSA).[1]

Step-by-Step Workflow:

  • Calculate Molar Ratio: You need a 10-fold molar excess of the hapten (antigen) to the antibody.

    • Rule of Thumb: Use 10 µg of hapten per 1 µg of antibody.

  • Incubation:

    • Tube A (Blocked): Mix Antibody + Hapten in buffer. Incubate for 2 hours at Room Temperature (or overnight at 4°C).

    • Tube B (Control): Mix Antibody + Buffer (no hapten).[1] Incubate under same conditions.

  • Application: Apply the contents of Tube A and Tube B to duplicate samples (ELISA plate or Tissue sections).

  • Analysis:

    • Tube A Result: Signal should be abolished (<10% of control).

    • Tube B Result: Standard signal.

Technical Insight: If Tube A still shows signal, you are seeing non-specific binding (matrix effects, secondary antibody cross-reactivity, or Fc-receptor binding), not true PGF2


 alcohol detection.[1]
Q: I have high background in my ELISA. Is it the antibody?

A: It is usually the Sample Matrix , not the antibody. Prostaglandins are sticky lipids. In serum, plasma, or tissue homogenates, they bind to albumin and other proteins. This masks the epitope and creates high background noise.

The Fix: Organic Extraction You cannot run raw plasma or serum directly in a PGF2

Protocol: Standard Lipid Extraction
  • Acidification: Add dilute HCl or Acetate Buffer (pH 4.[1]0) to your sample to protonate the lipids (makes them more hydrophobic).

  • Organic Phase: Add 4 volumes of Ethyl Acetate or Ethanol. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 5 minutes. The prostaglandins will migrate to the top organic layer.

  • Evaporation: Transfer the organic supernatant to a clean tube. Evaporate to dryness under a stream of Nitrogen gas (or vacuum centrifuge).

  • Reconstitution: Dissolve the dried residue in the Assay Buffer provided with your antibody kit.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to diagnose persistent issues.

TroubleshootingStartISSUE:Unexpected Signal / High BackgroundStep1Did you performOrganic Extraction?Start->Step1Action1ACTION:Perform Ethyl Acetate ExtractionStep1->Action1NoStep2Run Pre-Adsorption Test(Blocking Peptide)Step1->Step2YesResultASignal Disappears(Blocked)Step2->ResultAResultBSignal Persists(Not Blocked)Step2->ResultBConcACONCLUSION:Signal is Specific.Check for Cross-Reactivity(Is PGF2α high in sample?)ResultA->ConcAConcBCONCLUSION:Non-Specific Binding.Optimise Blocking Buffer(Increase BSA/Serum)ResultB->ConcB

Figure 2: Diagnostic workflow for validating antibody performance in complex matrices.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this antibody to detect Bimatoprost (Lumigan)? A: Likely, yes. Bimatoprost is an amide derivative, but its free acid form (17-phenyl trinor PGF2

1

Q2: My standard curve is flat. What happened? A: This is often due to "Hook Effect" or degradation.

  • Degradation: PGF2

    
     alcohol is an unstable lipid. Did you store standards at -80°C? Did you avoid repeated freeze-thaws?
    
  • Buffer Mismatch: Ensure your reconstitution buffer does not contain Azide (inhibits HRP) or high concentrations of detergents that disrupt lipid-antibody binding.[1]

Q3: What is the best validation method? A: While pre-adsorption (described above) is standard for immunoassays, the absolute gold standard is LC-MS/MS . If you are making a critical clinical claim, validate your antibody results by running a subset of samples on Mass Spec to correlate the values.

References

  • Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. Journal of Histochemistry & Cytochemistry. Available at: [Link] (Authoritative source on pre-adsorption validation).[1]

  • Bode, C., et al. (1996).[1] Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa.[6][7] Gut.[6][7] Available at: [Link] (Demonstrates biological context of PGF2

    
     synthesis).
    
  • Rockland Immunochemicals. Antibody Validation and Pre-Adsorption Protocols. Available at: [Link][1]

How to confirm the bioactivity of Prostaglandin F2alpha alcohol

Technical Support Center: Prostaglandin F2 Alcohol (PGF2 -OH)

Bioactivity Confirmation & Handling Guide

Product Focus: 15(S)-Prostaglandin F2

Target Audience:
Introduction: Understanding Your Molecule

Prostaglandin F2




Critical Technical Insight: The reduction of the C-1 carboxyl group to a hydroxyl group generally reduces binding affinity for the FP receptor. In many systems (e.g., ovine luteal cells), PGF2


specific rank order of potency


Part 1: Solubility & Handling (The Pre-requisites)

Issue: “My compound precipitated upon addition to the assay buffer.”

PGF2


Protocol: The Two-Step Solubilization

To ensure bioavailability in cellular assays, follow this strict reconstitution method:

  • Primary Stock (Organic Phase):

    • Dissolve the neat oil/solid in 100% Ethanol or DMSO .

    • Target Concentration: 10 mM to 50 mM.

    • Storage: Purge with inert gas (Argon/Nitrogen) and store at -20°C. Stability is >1 year if protected from moisture.

  • Working Solution (Aqueous Phase):

    • Step A: Dilute the Primary Stock into your assay buffer (e.g., PBS, HBSS) to 2x the final desired concentration.

    • Step B: Ensure the final organic solvent concentration (DMSO/Ethanol) is < 0.1% in the well to avoid solvent cytotoxicity or non-specific membrane permeabilization.

SolventSolubility LimitNotes
DMSO > 50 mg/mLRecommended for FLIPR/Calcium assays.
Ethanol > 50 mg/mLGood for storage; evaporates easily.
PBS (pH 7.2) < 0.5 mg/mLDo not dissolve directly. Dilute from organic stock only.
Part 2: Functional Verification (The Core Experiment)

Issue: “I see a calcium signal, but the EC50 is in the micromolar range. Is my product degraded?”

Answer: Likely not. This is the expected pharmacological profile.

The FP receptor couples to G


q

Calcium Mobilization Assay
Experimental Workflow: Gq-Coupled Calcium Mobilization

Gq_SignalingLigandPGF2α-OH(Ligand)ReceptorFP Receptor(GPCR)Ligand->ReceptorWeak BindingGqGαq ProteinReceptor->GqActivationPLCPLCβ(Enzyme)Gq->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3(Second Messenger)PIP2->IP3HydrolysisEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ Release(Fluorescence)ER->CaFlux

Caption: The canonical Gq signaling pathway utilized to verify PGF2

Step-by-Step Validation Protocol
  • Cell Line: HEK-293 or CHO cells stably expressing the human FP receptor (PTGFR).

  • Dye Loading: Incubate cells with Fluo-4 AM (2-4 µM) + Pluronic F-127 (0.02%) for 60 minutes at 37°C.

    • Note: Include 2.5 mM Probenecid to prevent dye leakage.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.

  • Agonist Addition: Inject PGF2

    
    -OH.
    
    • Dose Range: 10 nM to 10 µM (You must go higher than standard PGF2

      
      ).
      
  • Controls:

    • Positive Control: PGF2

      
       (Native acid).[1][2] Expected EC50 ~1-10 nM.
      
    • Negative Control:[3] Vehicle (0.1% DMSO).

Troubleshooting the Data

Use the decision tree below to interpret your potency results.

Troubleshooting_TreeStartAnalyze EC50 DataResult1EC50 < 10 nM(High Potency)Start->Result1Result2EC50 ~100 nM - 1 µM(Low Potency)Start->Result2Result3No ResponseStart->Result3Analysis1Suspect Oxidation.Ligand may have oxidizedto PGF2α (Acid).Result1->Analysis1Analysis2CONFIRMED.Expected profile forPGF2α-Alcohol.Result2->Analysis2Analysis3Check Solubility.Did the lipid crash out?Check Receptor Expression.Result3->Analysis3

Caption: Decision matrix for interpreting Calcium Mobilization EC50 values.

Part 3: Identity Verification (Mass Spectrometry)

If bioactivity results are ambiguous (e.g., unexpectedly high potency), you must verify the chemical identity to rule out oxidation to the acid form.

Method: LC-MS/MS (Negative Ion Mode) PGF2

  • PGF2

    
     (Acid):  MW 354.5. Look for [M-H]- at m/z 353.5 .
    
  • PGF2

    
    -OH (Alcohol):  MW 340.5.[4][5]
    
    • Differentiation: If you see a dominant peak at 353.5, your alcohol has oxidized to the acid, explaining the "high potency" artifact.

References
  • Lake, S., et al. (1994). "Cloning of the rat and human prostaglandin F2 alpha receptors and the expression of the rat prostaglandin F2 alpha receptor." FEBS Letters, 355(3), 317-325.

  • Woodward, D. F., et al. (2011). "The inflow and outflow of anti-glaucoma drugs." Trends in Pharmacological Sciences, 32(2), 98-107. (Discusses FP receptor agonists and prostamides).[6]

  • Cayman Chemical. "15(S)-Prostaglandin F2alpha alcohol Product Information." (Provides relative potency data in ovine luteal cells).

  • Sharif, N. A., et al. (2003). "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues." Investigative Ophthalmology & Visual Science, 44(2), 715-721.

Cell toxicity of Prostaglandin F2alpha alcohol at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating High-Concentration PGF2α Cellular Assays

Welcome to the technical support center for researchers utilizing Prostaglandin F2α (PGF2α). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly those involving high concentrations of PGF2α. As senior application scientists, we understand that unexpected results are a part of the research process. This guide is structured to help you diagnose the root cause of these issues, grounded in the complex and often cell-type-specific mechanisms of PGF2α action.

Part 1: Troubleshooting Guide - Unexpected Cell Toxicity or Lack Thereof

Researchers often encounter perplexing results when working with PGF2α, as its effects can range from inducing cell death to promoting cell survival. This guide will help you dissect your experimental observations.

Scenario 1: You observe significant cell death at what you consider a "high concentration" of PGF2α.

Question: My cells are dying after treatment with a high concentration of PGF2α. Is this expected, and what could be the underlying mechanism?

Answer:

While PGF2α is not a classical cytotoxic agent, high concentrations can induce cell death in certain cell types, most notably luteal cells of the corpus luteum. The mechanism is often not simple necrosis but rather a programmed cell death pathway. Here’s how to troubleshoot and understand your results:

  • Consider the Cell Type: The response to PGF2α is highly cell-type specific. Luteal cells are exquisitely sensitive to PGF2α-induced apoptosis as part of their natural regression (luteolysis)[1][2]. In these cells, PGF2α can activate caspase cascades and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[1]. It may also induce necroptosis, another form of programmed cell death, characterized by the involvement of RIPK1, RIPK3, and MLKL proteins[2][3]. If you are not working with luteal cells, the observed toxicity could be due to off-target effects or cell-specific signaling pathways.

  • Investigate the Mode of Cell Death: It is crucial to determine whether you are observing apoptosis or necrosis.

    • Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. You can assess this using TUNEL assays, caspase activity assays (e.g., for caspase-3 and -8), or by measuring the Bax/Bcl-2 ratio[1][2][4].

    • Necrosis is a more passive form of cell death resulting from severe stress, leading to cell swelling and lysis[5]. This can be assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Evaluate the Role of Oxidative Stress: PGF2α can stimulate the production of reactive oxygen species (ROS), which can in turn trigger cell death pathways[6]. You can measure ROS levels using fluorescent probes like CellROX Green Reagent.

  • Review Your Concentration Range: What is considered a "high concentration" can vary. In some studies with luteal cells, concentrations around 10 µM have been shown to induce apoptosis[4]. For human granulosa cells, a very wide range of concentrations (1-8000 ng/ml) was used to inhibit progesterone production, a functional rather than cytotoxic effect[7]. It's possible your "high concentration" is supraphysiological for your specific cell line, leading to non-specific toxicity.

Experimental Workflow for Investigating PGF2α-Induced Cell Death

A Observe Unexpected Cell Death with High PGF2α B Characterize Mode of Cell Death A->B E Measure Oxidative Stress (ROS Assay) A->E F Titrate PGF2α Concentration A->F C Apoptosis Assays (TUNEL, Caspase Activity) B->C If apoptosis is suspected D Necrosis Assay (LDH Release) B->D If necrosis is suspected H Analyze Results & Conclude Mechanism C->H D->H E->H G Determine EC50 for Cytotoxicity F->G G->H

Caption: Troubleshooting workflow for unexpected cell death.

Scenario 2: You do NOT observe cell toxicity at high concentrations of PGF2α, or you even see a pro-survival effect.

Question: I am using a high concentration of PGF2α but not seeing any cell death. In fact, my cells seem to be surviving better. Is this possible?

Answer:

Yes, this is a plausible and documented outcome. The notion of PGF2α as a universal cytotoxic agent is a misconception. In many cell types, it can have neutral or even protective effects.

  • Cell-Type Specific Pro-Survival Role: In Madin-Darby canine kidney (MDCK) cells, exogenous PGF2α was found to be the most potent agent in protecting the cells from apoptosis induced by other chemical agents[8]. Similarly, in bovine luteal steroidogenic cells, PGF2α at 1 µM was shown to reduce cell death and suppress the expression of apoptosis-related genes like caspase 3 and 8[9].

  • Consider the Experimental Context: The presence of other growth factors or stressors in your culture system can influence the cellular response to PGF2α. For example, in hen granulosa cells, PGF2α was part of a signaling pathway that suppressed apoptosis, but this was in the context of TGF-alpha stimulation[10].

  • Functional vs. Viability Readouts: PGF2α might be inducing functional changes without affecting cell viability. For instance, in human granulosa cells, PGF2α inhibited progesterone production without causing cell death[7]. Ensure your primary assay is a direct measure of cell viability (e.g., MTT, trypan blue exclusion) and not a functional readout that you are interpreting as toxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical "high concentration" for PGF2α in cell culture experiments?

A1: There is no universal "high concentration." It is highly dependent on the cell type and the biological question. Based on the literature, concentrations for in vitro studies can range from nanomolar (nM) to micromolar (µM). For example, 100 nM PGF2α was used to stimulate ROS production in bovine luteal cells[10], while 10 µM was used to induce apoptosis in rodent luteal cells[4]. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and endpoint.

Q2: How should I prepare and store PGF2α for cell culture experiments?

A2: PGF2α is typically supplied as a crystalline solid or in a solution. It is often dissolved in an organic solvent like ethanol or DMSO to create a concentrated stock solution. For cell culture, it is crucial to dilute this stock in your culture medium to the final working concentration. Be mindful of the final solvent concentration, as high concentrations of ethanol or DMSO can be toxic to cells. A product information sheet from a supplier like Sigma-Aldrich for a related prostaglandin, PGE2, suggests that stock solutions in ethanol can be prepared and further diluted in buffers or media[11]. The stability of PGF2α in aqueous solutions can be pH-dependent[11]. It is best practice to prepare fresh dilutions from the stock for each experiment or store working aliquots at -20°C or -80°C for a limited time, as recommended by the manufacturer.

Q3: My PGF2α is dissolved in ethanol. Could the ethanol be causing the observed cell toxicity?

A3: This is a critical control to include in your experiments. The ethanol vehicle itself can have biological effects, including stimulating PGF2α production in some in vivo models, although this was not observed in endometrial explants in one study[12][13]. Always include a "vehicle control" in your experimental design, where you treat cells with the same final concentration of ethanol (or other solvent) as is present in your highest PGF2α treatment group. This will allow you to distinguish the effects of PGF2α from the effects of the solvent.

Q4: Can PGF2α affect cell adhesion and morphology at high concentrations?

A4: Yes. In bovine luteal theca cells, PGF2α was shown to disrupt cell-to-cell adhesion by affecting cytokeratin, vimentin, and desmoplakin proteins[14]. This was observed at concentrations up to 1.0 mM. Therefore, if you observe changes in cell morphology, such as rounding up or detachment, it could be a specific effect of PGF2α on the cytoskeleton and adhesion molecules, which may or may not be linked to subsequent cell death.

PGF2α Signaling and its Dichotomous Role in Cell Fate

PGF2a High Concentration PGF2α Receptor FP Receptor (G-protein coupled) PGF2a->Receptor Signaling Downstream Signaling Cascades (e.g., ↑ Ca2+, PKC activation) Receptor->Signaling CellType Cell Type & Context Signaling->CellType Apoptosis Apoptosis (↑ Bax/Bcl-2, Caspase activation) [Luteal Cells] CellType->Apoptosis Survival Cell Survival (Anti-apoptotic pathways) [MDCK, Muscle Cells] CellType->Survival Function Altered Cell Function (e.g., ↓ Progesterone synthesis) [Granulosa Cells] CellType->Function

Caption: PGF2α's effect is dictated by cell type and context.

Part 3: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to quantify the cytotoxic effect of PGF2α.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of PGF2α in your complete culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used. Remove the old medium from the wells and add the PGF2α dilutions and controls.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, you will observe purple formazan crystals. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate to ensure the crystals are fully dissolved. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle-treated control cells.

Protocol 2: Caspase-3 Activity Assay

This protocol helps to determine if apoptosis is the mechanism of PGF2α-induced cell death.

  • Cell Culture and Treatment: Culture and treat your cells with PGF2α as you would for a viability assay.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Wash with cold PBS and lyse the cells in a supplied lysis buffer from a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubation and Reading: Incubate the plate at 37°C and protect it from light. Measure the absorbance at 405 nm at several time points.

  • Data Analysis: The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3. Compare the activity in PGF2α-treated cells to the control.

Data Summary Table

Cell TypePGF2α ConcentrationObserved EffectReference
Rodent Luteal Cells10 µMDecreased progesterone secretion, DNA fragmentation after 24h with co-treatment[4]
Madin-Darby Canine Kidney (MDCK) CellsNot specifiedProtective against TPA-induced apoptosis[8]
Bovine Luteal Steroidogenic Cells1 µMReduced cell death, attenuated caspase 3 and 8 mRNA expression[9]
Human Granulosa Cells1-8000 ng/mLInhibited progesterone production[7]
Bovine Luteal Theca Cells0.01-1.0 mMDisruption of cell-cell adhesion[14]

References

  • Title: Prostaglandin F2alpha-induced functional regression of the corpus luteum and apoptosis in rodents Source: PubMed URL: [Link]

  • Title: Prostaglandin F(2alpha) is protective for apoptosis stimulated synergistically with 12-O-tetradecanoyl phorbol-beta-acetate and nordihydroguaiaretic acid in Madin-Darby canine kidney cells Source: PubMed URL: [Link]

  • Title: Anti-apoptotic roles of prostaglandin E2 and F2alpha in bovine luteal steroidogenic cells Source: Biology of Reproduction URL: [Link]

  • Title: Prostaglandin F2alpha-mediated Activation of Apoptotic Signaling Cascades in the Corpus Luteum During Apoptosis: Involvement of Caspase-Activated DNase Source: PubMed URL: [Link]

  • Title: Reduction of PGF 2a -induced caspase-dependent apoptosis in mouse... Source: ResearchGate URL: [Link]

  • Title: Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) Source: PMC - NIH URL: [Link]

  • Title: Effects of prostaglandin F2alpha and E2 on the production of progesterone by human granulosa cells in tissue culture Source: PubMed URL: [Link]

  • Title: Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) Source: PubMed URL: [Link]

  • Title: Oxidative stress-inducible antioxidant adaptive response during prostaglandin F2alpha-induced luteal cell death in vivo Source: PubMed URL: [Link]

  • Title: Prostaglandin F2 alpha- and phorbol 12-myristate-13-acetate-stimulated progesterone production by cultured human luteal cells in the mid-luteal phase: prostaglandin F2 alpha increases cytosolic Ca2+ and inositol phosphates Source: PubMed URL: [Link]

  • Title: Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells Source: MDPI URL: [Link]

  • Title: (PDF) Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) Source: ResearchGate URL: [Link]

  • Title: DigitalCommons@University of Nebraska - Lincoln Prostaglandin F2α regulates mitochondrial dynamics and Prostaglandin F2 regulat Source: DigitalCommons@University of Nebraska - Lincoln URL: [Link]

  • Title: Effects of Ethanol on Synthesis of Prostaglandin F2α in Bovine Females Source: ResearchGate URL: [Link]

  • Title: Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse Source: PubMed URL: [Link]

  • Title: In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death Source: PMC URL: [Link]

  • Title: The antigonadotropic action of prostaglandin F2 alpha is not mediated by elevated cytosolic calcium levels in rat luteal cells Source: PubMed URL: [Link]

  • Title: Effects of ethanol on synthesis of prostaglandin F2α in bovine females Source: PubMed URL: [Link]

Sources

Technical Support Center: Off-Target Effects of Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for navigating the complexities of Prostaglandin F2α (PGF2α) experiments, with a specific focus on identifying and mitigating off-target effects. Our goal is to equip you with the expertise to ensure the specificity and validity of your results.

Frequently Asked Questions (FAQs)
Q1: What is PGF2α and what is its primary receptor?

Prostaglandin F2α (PGF2α) is a bioactive lipid derived from arachidonic acid, playing critical roles in various physiological and pathological processes.[1] Its primary, or "on-target," receptor is the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Activation of the FP receptor canonically couples to the Gαq protein, initiating a signaling cascade that involves phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC).[4]

Q2: What are the known off-target receptors for PGF2α?

While PGF2α has the highest affinity for its cognate FP receptor, it can exhibit promiscuous cross-reactivity with other prostanoid receptors, particularly at higher concentrations.[5] The most commonly reported off-target interactions are with subtypes of the Prostaglandin E (EP) receptors, such as EP1 and EP3.[6] The affinity of PGF2α for these EP receptors is generally 100 to 300-fold less than for the FP receptor.[7]

Q3: What are the downstream signaling consequences of these off-target activations?

Activating off-target receptors can lead to signaling outcomes that are distinct from the canonical FP pathway, potentially confounding experimental results.

  • EP1 Receptor: Similar to the FP receptor, the EP1 receptor also couples to Gαq, leading to an increase in intracellular calcium.[8]

  • EP3 Receptor: This receptor typically couples to the inhibitory Gαi protein, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • EP2 and EP4 Receptors: PGF2α has been shown to modestly increase cAMP in some systems, an effect that can be blocked by EP2 or EP4 antagonists, suggesting weak agonism at these Gαs-coupled receptors.[7]

Understanding these alternative pathways is crucial for interpreting unexpected cellular responses.

Visualizing On-Target vs. Off-Target Signaling

To clarify these distinct pathways, the following diagrams illustrate the primary on-target and a common off-target signaling cascade for PGF2α.

OnTargetSignaling cluster_membrane Cell Membrane PGF2a PGF2α FP FP Receptor PGF2a->FP Gq Gαq FP->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca_PKC

Caption: Canonical On-Target PGF2α Signaling Pathway.

OffTargetSignaling cluster_membrane Cell Membrane PGF2a PGF2α (High Conc.) EP3 EP3 Receptor PGF2a->EP3 Gi Gαi EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Off-Target PGF2α Signaling via the EP3 Receptor.

Troubleshooting Guide

This section addresses common problems encountered during experiments that may indicate off-target effects.

Q4: My PGF2α treatment yields a higher-than-expected response or inconsistent results. Could this be an off-target effect?

Possible Cause: Yes, this is a classic sign of off-target activity. The response you are measuring (e.g., cell death, proliferation, gene expression) may be a summation of effects from both the FP receptor and one or more off-target receptors. High concentrations of PGF2α are more likely to induce these effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of PGF2α concentrations, from picomolar to micromolar. An on-target effect should saturate at a lower concentration range, consistent with the high affinity of the FP receptor. A biphasic curve or a continued response at high concentrations suggests the involvement of lower-affinity off-target receptors.

  • Check Receptor Expression: Verify the expression levels of the FP receptor and potential off-target receptors (EP1, EP3, etc.) in your experimental system (cell line, tissue) using techniques like RT-qPCR or western blotting. If multiple prostanoid receptors are present, the potential for off-target effects is higher.[6]

Q5: I suspect off-target effects. How can I experimentally confirm and isolate the on-target FP receptor-mediated signal?

Possible Cause: You have an uncharacterized signaling event that does not align with canonical FP receptor activation.

Troubleshooting Steps: The most effective method is to use selective pharmacological antagonists to block specific receptors. By comparing the response to PGF2α in the presence and absence of these blockers, you can dissect the contribution of each receptor.

Recommended Workflow:

TroubleshootingWorkflow Start Observe Unexpected Experimental Result DoseResponse Perform Full PGF2α Dose-Response Curve Start->DoseResponse CheckExpression Profile Prostanoid Receptor Expression (qPCR/WB) Start->CheckExpression Pharmacology Use Selective Antagonists (See Protocol Below) DoseResponse->Pharmacology CheckExpression->Pharmacology Analyze Analyze Data: Compare PGF2α response +/- antagonists Pharmacology->Analyze Conclusion Determine Receptor-Specific Contributions Analyze->Conclusion

Caption: Workflow for Diagnosing PGF2α Off-Target Effects.

Data Summary

The following table provides a summary of the relative binding affinities of PGF2α and related prostaglandins for the FP receptor. Note that lower Ki values indicate higher affinity.

LigandReceptorBinding Affinity (Ki)Notes
PGF2α FP ~1.6 - 5 nM High affinity for the on-target receptor.
PGF1αFPLower affinity than PGF2αLess potent than PGF2α.[9]
PGE2FP~25 - 75 nM5 to 30-fold lower affinity than PGF2α.[7][9]
PGF2αEP ReceptorsGenerally >300 nMAffinity is 100-300 fold less than for the FP receptor.[7]

Note: Absolute Ki values can vary depending on the assay system (e.g., cell type, membrane preparation). The values presented are representative.

Experimental Protocols
Protocol 1: Pharmacological Inhibition Assay to Differentiate On- and Off-Target Effects

This protocol details how to use selective antagonists to isolate the signaling contribution of the FP receptor from potential off-target EP receptors. The endpoint measured here is intracellular calcium mobilization, a direct downstream effect of FP and EP1 receptor activation.[4][10]

Materials:

  • Cells expressing FP and potentially other prostanoid receptors.

  • PGF2α stock solution.

  • Selective FP receptor antagonist: AL-8810.[11][12][13]

  • Selective EP1 receptor antagonist: ONO-8711 or SC-51089.[14]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[10][15]

  • Balanced salt solution (BSS) or appropriate assay buffer.[10]

  • Fluorescence plate reader or microscope capable of kinetic readings.[15][16]

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.[15]

  • Dye Loading:

    • Remove culture medium and wash cells once with BSS.

    • Prepare a loading solution of your chosen calcium dye (e.g., 5 µM Fluo-4 AM) in BSS.[10]

    • Add the loading solution to the cells and incubate at 37°C for 30-45 minutes in the dark.[10]

    • After incubation, gently wash the cells twice with BSS to remove excess dye.[10]

  • Antagonist Pre-treatment:

    • Prepare solutions of the antagonists (AL-8810, ONO-8711) in BSS. Include a "vehicle only" control (e.g., DMSO).

    • Add the antagonist solutions or vehicle to the appropriate wells. A typical final concentration for AL-8810 is 1-10 µM.

    • Incubate the plate for 15-30 minutes at 37°C to allow the antagonists to bind to the receptors.

  • PGF2α Stimulation and Measurement:

    • Prepare a PGF2α solution in BSS at 2x the final desired concentration. An EC80 concentration (determined from a prior dose-response curve) is recommended.

    • Set up the fluorescence plate reader to measure fluorescence intensity kinetically (e.g., every 2 seconds for 3-5 minutes).

    • Establish a stable baseline reading for ~20-30 seconds.

    • Using the instrument's injection function, add the PGF2α solution to the wells.

    • Continue recording the fluorescence signal for the remainder of the time course.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response after PGF2α addition relative to the baseline.

    • Normalize the data: Set the response of the "PGF2α + Vehicle" group to 100%.

    • Compare the normalized responses of the antagonist-treated groups to the vehicle control.

Expected Results:

  • Vehicle Control: A robust increase in intracellular calcium upon PGF2α stimulation.

  • + AL-8810 (FP Antagonist): A significant reduction in the calcium signal. If the signal is completely abolished, the response is likely mediated solely by the FP receptor. If a residual signal remains, it suggests contribution from an off-target receptor.

  • + ONO-8711 (EP1 Antagonist): If there is a reduction in the signal (especially the residual signal not blocked by AL-8810), it indicates PGF2α is also acting through the EP1 receptor.

  • + AL-8810 + ONO-8711: If this combination completely abolishes the signal, it confirms that the response is mediated by a combination of FP and EP1 receptors.

References
  • Woodward, D. F., Jones, R. L., & Narumiya, S. (2011). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Receptors and Signal Transduction, 31(1), 1-18. Available from: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostanoids and prostanoid receptors in signal transduction. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available from: [Link]

  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193-1226. Available from: [Link]

  • Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid Receptors: Subtypes and Signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. Available from: [Link]

  • Sharif, N. A., Kaddour-Djebbar, I., Abdel-Latif, A. A. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1008-1029. Available from: [Link]

  • Sharif, N. A., Kaddour-Djebbar, I., Abdel-Latif, A. A. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Sharif, N. A., Kaddour-Djebbar, I., Abdel-Latif, A. A. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. Available from: [Link]

  • Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Pan, Z., & Wang, G. (2024). Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling. Methods in Molecular Biology, 2816, 1-11. Available from: [Link]

  • Jabbour, H. N., Boddy, S. C., & Sales, K. J. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Journal of Biological Chemistry, 281(38), 28249-28261. Available from: [Link]

  • Sharif, N. A., Kaddour-Djebbar, I., Abdel-Latif, A. A. (2019). Prostaglandin FP receptor antagonists. British Journal of Pharmacology, Ovid. Available from: [Link]

  • Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2343. Available from: [Link]

  • Elabscience. PGE2 (Prostaglandin E2) ELISA Kit. Elabscience. Available from: [Link]

  • Sheng, J. Y., et al. (1992). Prostaglandin F2 alpha decreases the affinity of epidermal growth factor receptors in Swiss mouse 3T3 cells via protein kinase C activation. FEBS Letters, 299(3), 235-238. Available from: [Link]

  • Tigyi, G., & Parrill, A. L. (2014). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1175, 121-131. Available from: [Link]

  • Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. Available from: [Link]

  • Wikipedia. Prostaglandin EP2 receptor. Wikipedia. Available from: [Link]

  • Pierce, K. L., & Regan, J. W. (2004). Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor. Journal of Biological Chemistry, 279(44), 45848-45855. Available from: [Link]

  • van den Dries, K., et al. (2015). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 6, 63. Available from: [Link]

  • Gaillard, D., et al. (1995). Prostaglandin F2 alpha inhibits epidermal growth factor binding to cellular receptors on adipocyte precursors in primary culture. Biochemical and Biophysical Research Communications, 212(3), 1125-1132. Available from: [Link]

  • Audet, M., & Stevens, R. C. (2019). Optimization of the prostaglandin F2α receptor for structural biology. PLoS One, 14(1), e0210621. Available from: [Link]

  • Zivkovic, D., et al. (2007). An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. European Journal of Pharmacology, 573(1-3), 139-145. Available from: [Link]

  • Scenna, F. N., et al. (2004). Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos. Prostaglandins & Other Lipid Mediators, 73(3-4), 215-226. Available from: [Link]

  • Assay Genie. Technical Manual PGE2 ELISA Kit. Assay Genie. Available from: [Link]

  • University of Rochester Medical Center. Calcium Flux Protocol. University of Rochester Medical Center Flow Cytometry Core. Available from: [Link]

  • Zhang, Y., & Breyer, M. D. (2018). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers in Physiology, 9, 137. Available from: [Link]

  • Mullins, J. I. Measurement of Intracellular Calcium By Flow Cytometry. Mullins Molecular Retrovirology Lab. Available from: [Link]

  • Casado, M., et al. (2003). PGF2alpha induced differential expression of genes involved in turnover of extracellular matrix in rat decidual cells. Reproductive Biology and Endocrinology, 1, 107. Available from: [Link]

  • NovoPro. The difference between canonical and non-canonical signalling pathway. NovoPro. Available from: [Link]

  • GeneXplain. Canonical vs. Non-Canonical Signaling: TNF Superfamily Members Activate Non-Canonical NF-κB Signaling. GeneXplain. Available from: [Link]

  • Carvalho, N. A. T., et al. (2021). Prostaglandin F2α treatment concurrent with artificial insemination does not affect bovine embryo production. Ciência Rural, 51(3). Available from: [Link]

  • Li, Y., et al. (2023). PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice. Reproductive Sciences, 30(12), 3659-3670. Available from: [Link]

  • Scott, M. P., et al. (2021). Canonical and noncanonical TGF-β signaling regulate fibrous tissue differentiation in the axial skeleton. eLife, 10, e65752. Available from: [Link]

  • ResearchGate. Overview of canonical and non-canonical Wnt signaling pathways. ResearchGate. Available from: [Link]

Sources

Optimizing incubation time for Prostaglandin F2alpha alcohol studies

Technical Support Center: PGF2 Alcohol Experimental Optimization

Topic: Optimizing Incubation & Handling for Prostaglandin F2


Document ID:Last Updated:1

Executive Summary

Prostaglandin F2





1

This guide addresses the critical "Goldilocks" zone of incubation: balancing thermodynamic equilibrium (required for accurate

hydrophobic adsorptionenzymatic degradation

Module 1: Receptor Binding & Kinetics (FP Receptor)

Q: My specific binding signal is low/inconsistent. Should I increase incubation time?

A: Not necessarily. With PGF2

kinetic instability

The Mechanism: PGF2




1
  • The Problem: If you incubate at Room Temperature (RT) and then wash, the ligand may dissociate from the receptor during the wash steps because the

    
     is rapid.
    
  • The Solution: Lower the temperature, not just the time.

Optimization Protocol:

  • Shift to 4°C: Conduct the incubation at 4°C rather than 25°C. Lower temperatures significantly slow the

    
    , "freezing" the ligand-receptor complex in place during filtration.
    
  • Extend Time at 4°C: Because diffusion is slower at 4°C, extend incubation to 12–18 hours (Overnight) to ensure equilibrium is reached.

Q: How do I determine the optimal equilibration time experimentally?

A: You must perform an Association Kinetic Assay before running your competition curves. Do not assume equilibrium.

Step-by-Step Validation:

  • Prepare a master mix of membranes (FP receptor) and radioligand.[1]

  • Aliquots are filtered at varying time points: 15, 30, 60, 120, 240 mins, and 18 hours.[1]

  • Plot Specific Binding (Y-axis) vs. Time (X-axis).[1]

  • The Target: The plateau phase. Your optimal incubation time is the time to reach plateau + 20%.

Module 2: Immunoassay (ELISA) Troubleshooting

Q: I see high background noise and "hook effect" in my ELISA. Is my incubation too long?

A: Yes, or your wash is insufficient for this hydrophobic analog.[1]

The Mechanism: PGF2


11

Troubleshooting Table: ELISA Optimization

SymptomProbable CauseCorrective Action
High Background (OD > 0.2 in Blanks) Non-specific adsorption to plastic.[1]Add Detergent: Ensure Wash Buffer contains 0.05% Tween-20.[1] Reduce Time: Cap primary incubation at 60 mins at 37°C.
Low Sensitivity (High IC50) Non-equilibrium binding.[1]Switch to Cold Incubation: Incubate 18 hours at 4°C. This favors high-affinity interaction while reducing non-specific hydrophobic sticking.[1]
High CV% (>15%) Edge effects or evaporation.[1]Seal Plates: Use adhesive plate sealers rigorously.[1][2] PGF2

alcohol solutions evaporate/concentrate differently at plate edges.[1]

Module 3: Cell Signaling (Calcium & ERK)

Q: I am missing the calcium peak in my FLIPR/FlexStation assay.

A: PGF2

The Pathway: PGF2






1

Visualization of Signaling Logic: The following diagram illustrates the critical time-points for capturing the signal.

GLigandPGF2α AlcoholReceptorFP Receptor(GPCR)Ligand->Receptor Binding(Kinetics vary by Temp)GqGαq/11Receptor->GqERKERK1/2PhosphorylationReceptor->ERK PEAK: 5-15 Minutes(Sustained Signal)PLCPLCβGq->PLCIP3IP3 GenerationPLC->IP3CalciumCa2+ Release(ER Stores)IP3->Calcium PEAK: 10-30 Seconds(Measure Immediately)

Figure 1: Signal Transduction Kinetics.[1] Note the temporal divergence: Calcium mobilization is immediate (seconds), while ERK phosphorylation requires minutes.

Protocol Adjustment:

  • Calcium Assays: Do not "incubate" the agonist. Inject PGF2

    
     alcohol during the read. The peak occurs within 10–30 seconds .
    
  • ERK Assays: Incubate cells with the compound for 5–15 minutes at 37°C, then immediately lyse on ice to preserve phosphorylation states.

Module 4: Stability & Logistics

Q: Can I store diluted PGF2 alcohol at 4°C for next-day use?

A: No. While the stock solution (in Ethanol/DMSO) is stable, aqueous dilutions degrade.[1]

Stability Data & Handling Rules:

ParameterSpecificationTechnical Rationale
Solubility Ethanol, DMSO, DMF (>10 mg/ml)The alcohol form is highly soluble in organic solvents but sparingly soluble in PBS (<0.5 mg/ml).[1]
Aqueous Stability < 24 HoursSusceptible to oxidation and sticking to plastic walls in aqueous buffers.[1]
Storage (Stock) -20°C (Years)Store in non-aqueous solvent (Ethanol). Purge vial with inert gas (Argon/Nitrogen) after opening.[1]
Plasticware Polypropylene (PP)Avoid Polystyrene (PS). Use PP tubes or silanized glass for dilutions to prevent loss of titer.[1]

Experimental Workflow: Optimization Loop

Use this logic flow to troubleshoot your specific assay conditions.

OptimizationStartStart: Low Signal/High CVCheckSolvent1. Check Solvent Compatibility(Is final EtOH < 1%?)Start->CheckSolventCheckPlastic2. Check Plasticware(Switch to Polypropylene)CheckSolvent->CheckPlasticDecisionAssay Type?CheckPlastic->DecisionBindingReceptor BindingDecision->BindingEquilibriumSignalingCell SignalingDecision->SignalingKineticBindingOptAction: Lower Temp to 4°CIncubate 18hBinding->BindingOptSignalOptAction: Check KineticsCa2+ (sec) vs ERK (min)Signaling->SignalOpt

Figure 2: Troubleshooting decision tree for PGF2

References

  • Sharif, N. A., et al. (2003).[1] "Cat's eye prostaglandin F2alpha receptor (FP receptor): cDNA cloning, pharmacological characterization and comparison with the human FP receptor." Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Woodward, D. F., et al. (2000).[1] "Replacement of the carboxylic acid group of prostaglandin F2alpha with a hydroxyl or methoxy substituent provides biologically unique compounds." British Journal of Pharmacology.[1] Available at: [Link][1]

Validation & Comparative

A Comparative Analysis of Prostaglandin F2α and its Metabolite: From Potent Agonist to Inactive Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the complex world of lipid signaling, prostaglandins stand out for their diverse and potent physiological effects. Prostaglandin F2α (PGF2α) is a primary prostanoid, renowned for its critical roles in reproductive and vascular physiology. However, its biological activity is tightly regulated and ephemeral, rapidly giving way to metabolites with markedly different properties. This guide provides a detailed comparison between PGF2α and its major circulating, biologically inactive metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), offering insights into their distinct activities, mechanisms, and experimental evaluation.

From Active Mediator to Stable Metabolite: A Tale of Two Molecules

PGF2α is synthesized from arachidonic acid and acts as a local signaling molecule, exerting its effects near its site of production.[1] Its actions are potent but short-lived due to rapid metabolism. The primary metabolic pathway involves oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond, converting the highly active PGF2α into the largely inactive PGFM.[2][3] This rapid inactivation is a crucial physiological control mechanism.

While PGF2α is the direct effector molecule, its extremely short half-life in circulation—often less than a minute—makes it difficult to measure accurately as an indicator of systemic production.[4][5] In contrast, PGFM has a significantly longer plasma half-life, on the order of minutes to hours, making it a stable and reliable biomarker for quantifying endogenous PGF2α synthesis and release.[2][6][7][8]

Mechanism of Action: The Prostaglandin F Receptor (FP) Signaling Cascade

PGF2α exerts its biological effects by binding to and activating the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[9][10] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[1][11] Upon agonist binding, this initiates a well-defined signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[11][12]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][13]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][13][14]

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.[12][15]

This signaling cascade ultimately leads to various cellular responses, most notably smooth muscle contraction, as seen in the uterus and blood vessels.[10] PGF2α signaling can also involve other pathways, including the activation of the Ras/Raf/MAPK cascade.[1][12]

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis Membranes Prepare FP Receptor Membranes Total Total Binding: Membranes + [³H]-PGF2α Membranes->Total NSB Non-specific Binding: Membranes + [³H]-PGF2α + Excess Unlabeled PGF2α Membranes->NSB Comp Competition: Membranes + [³H]-PGF2α + Serial Dilutions of Competitor Membranes->Comp Radioligand [³H]-PGF2α (Radioligand) Radioligand->Total Radioligand->NSB Radioligand->Comp Competitors Unlabeled PGF2α / PGFM (Competitors) Competitors->NSB Competitors->Comp Filter Vacuum Filtration Total->Filter NSB->Filter Comp->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures a direct downstream consequence of FP receptor activation—the increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of PGF2α and PGFM in stimulating calcium release.

Methodology:

  • Cell Culture: Plate cells expressing the FP receptor in a multi-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate to allow the dye to enter the cells and be cleaved to its active form. [14][16][17]3. Compound Preparation: Prepare serial dilutions of the test compounds (PGF2α and PGFM) in a separate compound plate.

  • Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure baseline fluorescence. The instrument then adds the compounds from the source plate to the cell plate and immediately begins recording the change in fluorescence intensity over time. [14][17]5. Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. For each concentration of the agonist, determine the peak fluorescence response. Plot the peak response against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion: A Clear Dichotomy of Function

The comparison between Prostaglandin F2α and its primary metabolite, 13,14-dihydro-15-keto-PGF2α, reveals a classic example of potent biological activity followed by rapid and thorough inactivation. PGF2α is the powerful, short-acting agonist that drives key physiological processes through high-affinity binding and activation of the FP receptor. In stark contrast, PGFM, the product of its metabolism, exhibits a dramatically reduced affinity for the receptor, rendering it functionally inactive. This clear dichotomy allows PGFM to serve as a reliable and stable systemic biomarker for the production of its potent but fleeting parent compound, providing researchers with a critical tool to study the role of PGF2α in health and disease.

References

  • Wikipedia. Prostaglandin F receptor. [Link]

  • Shaw, G. (2007). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. PLoS ONE, 2(7), e637. [Link]

  • Dou, F., et al. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 5, 203. [Link]

  • Patsnap Synapse. (2024). What are PGF2α agonists and how do they work? [Link]

  • Kang, J., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways in. Reproduction, 149(2), 145-155. [Link]

  • Patsnap Synapse. (2024). What are PTGFR modulators and how do they work? [Link]

  • Sirohi, V. K., et al. (2014). Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. PLoS ONE, 9(8), e104127. [Link]

  • Fan, H., et al. (2022). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 13, 2694. [Link]

  • Kang, J., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 149(2), 145-155. [Link]

  • Wikipedia. Prostaglandin F2alpha. [Link]

  • Van den Berghe, K., et al. (1992). Prostaglandin F2 alpha decreases the affinity of epidermal growth factor receptors in Swiss mouse 3T3 cells via protein kinase C activation. FEBS Letters, 299(3), 235-238. [Link]

  • ResearchGate. (2025). Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. [Link]

  • ResearchGate. (2025). Endometrial and luteal responses to a prostaglandin F2alpha pulse: A comparison between heifers and mares. [Link]

  • Pugliesi, G., et al. (2022). Endometrial and luteal responses to a prostaglandin F2alpha pulse: a comparison between heifers and mares. Biology of Reproduction, 107(2), 484-497. [Link]

  • Phillips, G. D., & G. D. (1981). Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig. Research in Veterinary Science, 31(3), 387-389. [Link]

  • FineTest. PGF2α(Prostaglandin F2 Alpha) ELISA Kit. [Link]

  • Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]

  • Ginther, O. J., et al. (2008). Characterisation of pulses of 13,14-dihydro-15-keto-PGF2alpha (PGFM) and relationships between PGFM pulses and luteal blood flow before, during, and after luteolysis in mares. Reproduction, Fertility and Development, 20(6), 684-693. [Link]

  • Kortz, L., et al. (2021). Prostanoid Metabolites as Biomarkers in Human Disease. Metabolites, 11(12), 857. [Link]

  • Assay Genie. Human PGF2α (Prostaglandin F2α) ELISA Kit. [Link]

  • Fuchs, A. R., et al. (1985). Plasma prostaglandin F2 alpha and plasma 13,14-dihydro-15-keto-prostaglandin F2 alpha levels in women during induction of labor with i.v. infusion of prostaglandin F2 alpha in relation to uterine contractions. Journal of Perinatal Medicine, 13(1), 15-21. [Link]

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin F2 Alpha (PGF2a). [Link]

  • Serrero, G., & Lepak, N. M. (1991). Prostaglandin F2 alpha inhibits epidermal growth factor binding to cellular receptors on adipocyte precursors in primary culture. Biochemical and Biophysical Research Communications, 179(1), 350-356. [Link]

  • Reinhart, B., et al. (2018). Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua). PLoS ONE, 13(5), e0195598. [Link]

  • Semantic Scholar. The influence of prostaglandin metabolites on the uterine response to PGF2alpha. A clinical and pharmacokinetic study. [Link]

  • FineTest. Mouse PGF2α(Prostaglandin F2 Alpha) ELISA Kit. [Link]

  • Ginther, O. J., et al. (2012). Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. Theriogenology, 78(2), 449-456. [Link]

  • Sharif, N. A., et al. (1995). Prostaglandin E2 and F2 alpha binding sites in the bovine iris ciliary body. Investigative Ophthalmology & Visual Science, 36(11), 2256-2266. [Link]

  • Davis, J. S., et al. (1987). Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. Proceedings of the National Academy of Sciences, 84(11), 3728-3732. [Link]

  • Kindahl, H. (1984). Metabolites of PGF2α in Blood Plasma and Urine as Parameters of PGF2α Release in Cattle. Acta Veterinaria Scandinavica. Supplementum, 79, 7-15. [Link]

  • PubChem. 13,14-dihydro-15-keto-PGF2alpha. [Link]

  • Pugliesi, G., et al. (2021). Processes involved in prostaglandin F2alpha autoamplification in heifers. Reproduction, Fertility and Development, 33(3), 200-211. [Link]

  • Kaur, J., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Physiology, 14, 1184654. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Assay Genie. Prostaglandin F2alpha (PGF2A) ELISA Kit. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

Sources

Comparing the effects of PGF2alpha and its alcohol analog

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Prostaglandin F2


 vs. Prostaglandin F2

Alcohol (Prostaglandol F2

) Document Type: Technical Comparison & Experimental Guide Author: Senior Application Scientist, Lead Pharmacologist Date: October 26, 2023

Executive Summary: The Potency-Permeability Paradox

In the development of ocular hypotensives and luteolytic agents, the structural distinction between Prostaglandin F2


 (PGF2

)
and its C1-reduced analog, PGF2

Alcohol (Prostaglandol F2

)
, represents a fundamental lesson in Structure-Activity Relationships (SAR).
  • PGF2

    
     (The Agonist):  The endogenous ligand for the FP prostanoid receptor.[1][2][3][4][5] It exhibits nanomolar affinity (
    
    
    
    nM) but suffers from poor corneal permeability due to the ionization of its C1-carboxylic acid at physiological pH.[6]
  • PGF2

    
     Alcohol (The Control):  A synthetic analog where the C1-carboxylate is reduced to a primary alcohol (-CH
    
    
    
    OH).[6] While this modification significantly increases lipophilicity (enhancing membrane transit), it obliterates the critical ionic interaction required for receptor activation, rendering the molecule functionally weak or inactive.

Key Takeaway: The alcohol analog serves primarily as a negative control in receptor binding assays or a permeability standard in pharmacokinetic studies, validating the necessity of the C1-carboxylate "ionic anchor" for FP receptor signal transduction.

Chemical & Structural Divergence

The functional disparity between these two molecules is dictated by the C1 head group.

FeatureProstaglandin F2

(Acid)
PGF2

Alcohol (Prostaglandol)
Chemical Structure C

H

O

C

H

O

C1 Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH

OH)
Physiological State Ionized (Anionic, -COO

) at pH 7.4
Neutral (Non-ionic)
LogP (Lipophilicity) ~2.5 (varies by pH)~3.8 (Higher Lipophilicity)
FP Receptor Affinity High (

< 10 nM)
Very Low (

> 1000 nM)
Primary Utility Active Pharmaceutical Ingredient (API)Research Standard / Negative Control

Pharmacodynamics: The "Ionic Anchor" Mechanism

To understand why the alcohol analog fails to activate the receptor despite better penetration, one must analyze the FP Receptor Binding Pocket .

The Mechanism: The FP receptor is a G-protein-coupled receptor (GPCR).[6] High-affinity binding requires a salt bridge (ionic bond) between the negatively charged C1-carboxylate of PGF2


 and the positively charged Arginine-291 (Arg291)  residue located in the seventh transmembrane domain (TM7) of the receptor.[6]
  • PGF2

    
    :  The carboxylate anion locks into Arg291, stabilizing the active conformation of the receptor, leading to G
    
    
    
    q coupling.
  • PGF2

    
     Alcohol:  The neutral hydroxyl group cannot form this salt bridge.[6] Steric fit may occur, but the thermodynamic energy required to shift the receptor equilibrium toward the "active" state is missing. Consequently, it acts as a low-affinity lipophile that washes out of the binding pocket.[6]
    
Visualization: Signaling Pathway & Failure Mode

G cluster_ligands Ligand Input cluster_signaling Intracellular Cascade PGF2a PGF2α (Acid) (Anionic Head) FP_Rec FP Receptor (TM7 Arg291 Residue) PGF2a->FP_Rec High Affinity (Ionic Bond) PGF2a_Alc PGF2α Alcohol (Neutral Head) PGF2a_Alc->FP_Rec Low Affinity (No Ionic Anchor) Gq Gαq Protein Activation FP_Rec->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction / IOP ↓ Ca->Response

Caption: Comparative signaling pathway showing the critical failure of the Alcohol analog to engage the FP Receptor's Arg291 residue, preventing Gq activation.

Experimental Protocols

As a Senior Scientist, you must validate these claims using self-consistent assays. Below are the two gold-standard protocols for differentiating these analogs.

Protocol A: Competitive Radioligand Binding Assay (FP Receptor)

Objective: Quantify the affinity difference (


) between the Acid and Alcohol forms.
  • Preparation: Harvest HEK-293 cells stably expressing the human FP receptor.[6] Prepare membrane fractions by centrifugation (40,000 x g).

  • Reaction Mix:

    • Buffer: 10 mM MES/KOH (pH 6.0), 10 mM MnCl

      
      , 1 mM EDTA.[6] Note: pH 6.0 is optimal for PGF2
      
      
      
      binding stability.[6]
    • Radioligand: 1 nM [

      
      H]-PGF2
      
      
      
      (Specific Activity ~150-180 Ci/mmol).[6]
    • Competitors: Serial dilutions (10

      
       M to 10
      
      
      
      M) of PGF2
      
      
      (Standard) and PGF2
      
      
      Alcohol
      (Test).[6]
  • Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[6]

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Bound vs. Log[Concentration].

    • Expected Result: PGF2

      
       will show a sigmoidal displacement curve (
      
      
      
      nM).[6] PGF2
      
      
      Alcohol will show little to no displacement until micromolar concentrations (
      
      
      nM).[6]
Protocol B: Ex Vivo Corneal Permeability (Franz Diffusion Cell)

Objective: Demonstrate the superior membrane permeability of the Alcohol analog.

  • Tissue: Freshly excised porcine corneas (structurally similar to human).[6]

  • Apparatus: Vertical Franz Diffusion Cells.

    • Donor Chamber (Top): 200

      
      L of drug solution (0.1% w/v) in PBS (pH 7.4).[6]
      
    • Receptor Chamber (Bottom): PBS (pH 7.[6]4) at 37°C, stirred constantly.

  • Sampling: Withdraw 200

    
    L from the receptor chamber at 30, 60, 120, and 240 minutes. Replenish with fresh buffer.[6]
    
  • Quantification: Analyze samples via HPLC-MS/MS.

  • Calculation: Calculate the Apparent Permeability Coefficient (

    
    ).[6]
    
    • Expected Result: PGF2

      
       Alcohol will exhibit a higher 
      
      
      
      (
      
      
      cm/s) compared to PGF2
      
      
      Acid (
      
      
      cm/s) due to the lack of charge repulsion at the corneal epithelium.[6]
Visualization: Experimental Workflow

Workflow cluster_assays Parallel Validation Synthesis 1. Synthesis/Sourcing (Acid vs Alcohol) Binding 2A. Receptor Binding (HEK-FP Membranes) Synthesis->Binding Permeability 2B. Franz Cell (Porcine Cornea) Synthesis->Permeability Analysis 3. Data Analysis (Ki Calculation & Papp) Binding->Analysis IC50 Data Permeability->Analysis Diffusion Rate Conclusion 4. SAR Conclusion (Acid=Active, Alc=Permeable) Analysis->Conclusion

Caption: Dual-stream validation workflow comparing pharmacodynamic affinity and pharmacokinetic permeability.

References

  • Abramovitz, M., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry. Link

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies.[6] Journal of Ocular Pharmacology and Therapeutics. Link

  • Camber, O., et al. (1987). Factors influencing the corneal permeability of prostaglandin F2

    
     and its isopropyl ester in vitro. International Journal of Pharmaceutics. Link[6]
    
  • Woodward, D. F., et al. (2008). The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences. Link

  • Cayman Chemical. Prostaglandin F2

    
     Alcohol Product Information & Biological Activity. Link
    

Sources

A Comparative Guide to the Efficacy of Prostaglandin F2α Analogs: Dinoprost Tromethamine vs. PGF2α Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin F2α (PGF2α) is a pivotal lipid mediator with potent biological activities, primarily mediated through the PGF2α receptor (FP receptor). Its therapeutic and research applications are extensive, particularly in reproductive medicine and ophthalmology. However, the inherent instability and challenging physicochemical properties of the parent PGF2α molecule, dinoprost, have necessitated the development of more stable and bioavailable formulations and analogs. This guide provides an in-depth comparison of two such compounds: Dinoprost Tromethamine , the industry-standard salt formulation of natural PGF2α, and Prostaglandin F2α alcohol , a structural analog used in research.

This document moves beyond a simple feature list to explore the causal relationships between chemical structure, formulation, and biological efficacy. We will dissect the established profile of dinoprost tromethamine and contrast it with the theoretical and research-based profile of PGF2α alcohol. Furthermore, we provide detailed, self-validating experimental protocols for researchers to directly compare the efficacy of these or any other PGF2α analogs, empowering data-driven decision-making in drug development and discovery.

The Prostaglandin F2α Axis: A Primer

Prostaglandin F2α is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Its physiological effects are pleiotropic, ranging from smooth muscle contraction and luteolysis to inflammation and neuromodulation.[2][3] These actions are initiated by the binding of PGF2α to its cognate FP receptor, a G-protein coupled receptor (GPCR).[4] Upon activation, the FP receptor primarily couples to the Gαq subunit, triggering a downstream signaling cascade that is central to its biological function.

PGF2α/FP Receptor Signaling Pathway

The binding of a PGF2α agonist like dinoprost to the FP receptor initiates a conformational change, activating the associated Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5] The resulting surge in cytosolic Ca2+ is the primary driver for smooth muscle contraction.

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α Agonist (e.g., Dinoprost) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Gq->PLC Activates Ca_Release Ca²⁺ Release SMC Smooth Muscle Contraction Ca_Release->SMC Triggers ER->Ca_Release Induces

Caption: PGF2α/FP Receptor Gq-PLC-IP3 signaling pathway.

Compound Profiles: Structure Dictates Function

Dinoprost Tromethamine: The Established Standard

Dinoprost is the pharmaceutical name for naturally occurring PGF2α.[1] Dinoprost tromethamine is the tromethamine (THAM) salt of dinoprost.[6] This formulation is not an analog but rather a strategic choice to overcome the inherent limitations of the parent molecule.

  • Chemical Identity & Formulation: Dinoprost is a carboxylic acid, which can be unstable and poorly soluble in aqueous solutions for injection. The addition of the organic amine buffer, tromethamine, creates a salt. This significantly increases the compound's water solubility and stability, making it suitable for formulation as a stable, injectable solution.[6][7] This is a critical consideration for ensuring accurate dosing and reliable clinical efficacy. Dinoprost tromethamine is a white to off-white, hygroscopic, crystalline powder.[6]

  • Mechanism of Action: As the natural ligand, dinoprost tromethamine is a potent and full agonist of the FP receptor.[8][9] It robustly stimulates myometrial contractions, facilitates cervical softening, and induces luteolysis by acting on the corpus luteum.[6][10]

  • Established Efficacy: Dinoprost tromethamine is FDA-approved and widely used in veterinary medicine for estrus synchronization, treatment of uterine infections, and induction of parturition.[8][9] In human medicine, it is used to induce labor, terminate pregnancy, and control postpartum hemorrhage.[9][11] Its efficacy is well-documented in numerous clinical and research studies.[12][13] However, it has a very short plasma half-life of less than one minute, requiring localized administration (e.g., intra-amniotic) or specific dosing regimens to achieve the desired therapeutic effect.[6]

Prostaglandin F2α Alcohol: A Research Analog

Prostaglandin F2α alcohol is a structural analog of PGF2α where the carboxylic acid group at the C1 position is chemically reduced to a primary alcohol.[14] This seemingly minor modification has significant implications for its physicochemical properties and, consequently, its biological activity.

  • Chemical Identity & Predicted Profile: The conversion of the polar, ionizable carboxylic acid to a less polar, neutral alcohol group fundamentally changes the molecule's character.

    • Polarity & Solubility: PGF2α alcohol is significantly less polar than dinoprost. This will decrease its aqueous solubility but may enhance its lipid solubility, potentially altering its ability to cross cell membranes.

    • Receptor Binding: The carboxylate group of dinoprost is often a critical interaction point with a corresponding positively charged residue (e.g., arginine) in the binding pocket of the FP receptor. Replacing this with a neutral alcohol group is highly likely to reduce binding affinity and, therefore, potency as an FP receptor agonist.

  • Efficacy Profile: Direct, peer-reviewed comparative efficacy data for PGF2α alcohol is scarce. It is primarily used as a research chemical.[14] Its value lies in its use for structure-activity relationship (SAR) studies. By comparing its activity to the parent compound, researchers can probe the importance of the C1 carboxylate group for FP receptor binding and activation. It is expected to be a weaker agonist than dinoprost.

Comparative Efficacy Analysis

The efficacy of a prostaglandin analog is a multifactorial property determined by its formulation, receptor affinity, and pharmacokinetic profile.

FeatureDinoprost TromethamineProstaglandin F2α AlcoholRationale for Difference
Active Moiety PGF2α (Dinoprost)[6]PGF2α analog (carboxylate -> alcohol)[14]Direct chemical modification of the parent structure.
Formulation Tromethamine salt[6]Typically supplied as free alcoholThe salt form enhances solubility and stability for clinical use.
Aqueous Solubility High[15]Predicted to be LowThe polar, ionizable carboxylate is replaced by a less polar alcohol.
FP Receptor Agonism Potent, Full Agonist[8][9]Predicted to be a Weaker AgonistThe C1 carboxylate is a key binding motif; its removal likely reduces binding affinity.
Primary Use Clinical/Veterinary Therapeutic[9][10]Research/SAR Studies[14]High potency and validated efficacy vs. a tool for mechanistic studies.
Data Availability Extensive Clinical & Preclinical Data[12][13]Very Limited Public DataEstablished drug vs. research compound.

Experimental Protocols for Efficacy Assessment

For researchers aiming to directly compare these or other PGF2α analogs, standardized and validated experimental protocols are essential. The following outlines two core assays for determining and comparing efficacy.

Protocol 1: In Vitro FP Receptor Binding Assay (Competitive Radioligand)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the FP receptor.

Objective: To quantify and compare the binding affinities of Dinoprost Tromethamine and PGF2α Alcohol for the human FP receptor.

Methodology:

  • Receptor Preparation: Utilize a commercially available cell line stably expressing the human FP receptor (e.g., HEK293-hFP) or prepare cell membrane fractions from these cells.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a high-affinity FP receptor radioligand, such as [3H]-PGF2α.

  • Competitive Binding:

    • Set up assay tubes containing the cell membranes, a fixed concentration of [3H]-PGF2α (typically at its Kd value), and increasing concentrations of the unlabeled competitor (Dinoprost as a positive control, or PGF2α alcohol as the test compound).

    • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash filters quickly with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Protocol 2: Ex Vivo Smooth Muscle Contraction Assay (Organ Bath)

This functional assay measures the potency (EC50) and efficacy (Emax) of a compound in inducing contraction of uterine smooth muscle tissue.

Objective: To determine the functional potency and maximal contractile effect of Dinoprost Tromethamine and PGF2α Alcohol.

Methodology:

  • Tissue Preparation: Humanely euthanize a female rodent (e.g., rat) in the estrus stage of the cycle (when uterine sensitivity to PGF2α is high). Dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Mounting: Cut the uterine horns into small, longitudinal strips (~1.5 cm) and mount them in an organ bath chamber containing oxygenated Krebs solution at 37°C. Connect one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension (e.g., 1 gram) for at least 60 minutes, with buffer changes every 15 minutes.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add the first compound (e.g., Dinoprost) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., half-log increments from 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • After the maximal response is achieved, wash the tissue extensively until the baseline tension is restored.

  • Second Compound: Repeat the cumulative addition process with the second compound (PGF2α alcohol).

  • Data Analysis: Record the contractile force at each concentration. Normalize the data, with the baseline as 0% and the maximum response to the reference standard (Dinoprost) as 100%. Plot the normalized response versus the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (concentration for 50% maximal effect) and the Emax (maximal effect).

Workflow for Comparative Analysis

Efficacy_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_analysis Data Synthesis & Comparison start Select Compounds: 1. Dinoprost Tromethamine (Control) 2. PGF2α Alcohol (Test) binding_assay Protocol 1: Receptor Binding Assay start->binding_assay functional_assay Protocol 2: Uterine Contraction Assay start->functional_assay data_binding Determine Binding Affinity (Ki) binding_assay->data_binding data_functional Determine Potency (EC50) & Efficacy (Emax) functional_assay->data_functional compare Compare Parameters: - Ki (Binding) - EC50 (Potency) - Emax (Efficacy) data_binding->compare data_functional->compare conclusion Draw Conclusion on Relative Efficacy compare->conclusion

Caption: Experimental workflow for comparing prostaglandin analog efficacy.

Conclusion and Future Research Directions

The comparison between dinoprost tromethamine and PGF2α alcohol is a tale of two distinct molecular purposes. Dinoprost tromethamine stands as the pharmacologically validated, clinically effective standard. Its formulation as a tromethamine salt is a key chemical engineering solution that confers the stability and solubility required for therapeutic efficacy.[6] Its potent agonism at the FP receptor is the basis for its widespread use in reproductive medicine.[8][9]

Conversely, PGF2α alcohol is a valuable research tool precisely because of its structural deviation.[14] Its predicted lower binding affinity and altered physicochemical properties make it an excellent negative control or probe for investigating the structural requirements of FP receptor activation.

For researchers in drug development, this comparison underscores a critical principle: efficacy is not solely a function of the active pharmacophore but is profoundly influenced by formulation and chemical stability. The provided experimental protocols offer a robust framework for quantifying these differences, enabling a rigorous, data-driven evaluation of novel prostaglandin analogs against the established benchmark of dinoprost tromethamine. Future research should focus on direct comparative studies to validate the hypothesized profile of PGF2α alcohol and to explore other structural modifications that may yield analogs with improved therapeutic indices.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282415, Dinoprost Tromethamine. Available at: [Link]

  • Synapse (2024). What is Dinoprost Tromethamine used for?. Available at: [Link]

  • Pharmapproach (2024). Understanding Dinoprost Tromethamine: Applications And Mechanism Of Action. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Dinoprost Tromethamine?. Available at: [Link]

  • Wang, W., Zhang, L., & Yi, F. (2014). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 5, 19. Available at: [Link]

  • Jabbour, H. N., Milne, S. A., & Sales, K. J. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 247(1-2), 158-166. Available at: [Link]

  • Karim, S. M., & Filshie, G. M. (1975). The prostaglandins. Postgraduate Medical Journal, 51(598), 560-564. Available at: [Link]

  • Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Available at: [Link]

  • Wikipedia. Prostaglandin F2alpha. Available at: [Link]

  • European Agency for the Evaluation of Medicinal Products (1997). Dinoprost tromethamine summary report. Available at: [Link]

  • Wikipedia. Prostaglandin F receptor. Available at: [Link]

  • Taylor & Francis Online. Prostaglandin F2 alpha – Knowledge and References. Available at: [Link]

  • BearWorks - Missouri State University. Comparison of Serial PGF2α Protocols for Control of the Estrous. Available at: [Link]

  • Bode, C., Ganzhorn, A., Brauner, B., & Bode, J. C. (1989). Effect of acute ethanol ingestion on human gastric luminal prostaglandin E2, prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha. Alcohol and Alcoholism, 24(1), 35-42. Available at: [Link]

  • Parantainen, J. (1983). Prostaglandins in alcohol intolerance and hangover. Drug and Alcohol Dependence, 11(3-4), 239-248. Available at: [Link]

  • Bode, C., Maute, G., & Bode, J. C. (1996). Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse. Gut, 39(3), 348-352. Available at: [Link]

  • Bode, C., Maute, G., & Bode, J. C. (1996). Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse. Gut, 39(3), 348-352. Available at: [Link]

  • Ginther, O. J., & Beg, M. A. (2009). Effects of ethanol on synthesis of prostaglandin F2α in bovine females. Reproduction in Domestic Animals, 44(4), 639-643. Available at: [Link]

  • Lauderdale, J. W. (2003). History, Efficacy and Utilization of Prostaglandin F2 Alpha for Estrous Synchronization. Applied Reproductive Strategies in Beef Cattle, 1-13. Available at: [Link]

  • Zhang, X., Li, X., & Wang, W. (2024). Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Frontiers in Pharmacology, 15, 1389771. Available at: [Link]

  • ResearchGate. (2008). Prostaglandin efficacy and safety study undertaken by race (the PRESSURE study). Available at: [Link]

  • Zhang, L., & Wang, W. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 988295. Available at: [Link]

  • Clinique Vétérinaire Coaticook. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle?. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280363, Dinoprost. Available at: [Link]

  • Ag Proud. (2012). Prostaglandin F2α products: Are there differences?. Available at: [Link]

  • Einarson, T. R., Kulin, N. A., & Iskedjian, M. (2009). Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis. CMAJ, 181(11), 789-798. Available at: [Link]

  • UNL Digital Commons. (2018). Comparison of Two Alternate Prostaglandin Products in Yearling Beef Heifers. Available at: [Link]

  • ResearchGate. (2023). Evaluation of single shot prostaglandin F2α analog (dinoprost tromethamine) for estrus synchronization in cattle with corpus luteum. Available at: [Link]

  • Perry, G. A., & Olson, K. C. (2018). Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers. Translational Animal Science, 2(2), 166-171. Available at: [Link]

  • Semantic Scholar. (2024). Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Available at: [Link]

  • ResearchGate. (2010). Effectiveness of cloprostenol sodium vs dinoprost tromethamine in a GnRH/CIDR + PGF2α synchronization protocol in Angus, brahmans, and Brahman x Angus cows. Available at: [Link]

  • Hertelendy, F., & Molnar, M. (1990). Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells. Endocrinology, 127(2), 795-802. Available at: [Link]

  • Répási, A., Beckers, J. F., & Sulon, J. (2005). Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows. Theriogenology, 63(6), 1681-1689. Available at: [Link]

  • El-Amawy, H. S., El-Tahlawy, S. R., & El-Sayed, M. A. (2023). Efficacy of prostaglandin E2 versus prostaglandin F2 alpha assisted with narrowband-UVB in stable vitiligo. Journal of Cosmetic Dermatology, 22(8), 2261-2267. Available at: [Link]

Sources

Comparative Guide: Prostaglandin F2α (PGF2α) vs. Prostaglandin E2 (PGE2) in Vitiligo Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Prostaglandin F2α (PGF2α) receptor agonists and Prostaglandin E2 (PGE2) for vitiligo treatment.

Executive Summary

This guide compares the therapeutic potential of Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) (specifically its therapeutic analogs like Latanoprost and Bimatoprost) in the context of vitiligo repigmentation.

Core Finding: While both prostaglandins stimulate melanogenesis, they operate through distinct signaling pathways with different clinical profiles.

  • PGE2 acts via the cAMP/PKA pathway , driving both melanocyte proliferation and differentiation. It demonstrates a significantly faster onset of repigmentation in clinical settings.[1][2][3]

  • PGF2α acts via the PKC/MAPK pathway (cAMP-independent), primarily driving dendricity and tyrosinase activity without significant proliferation effects. It is a stable, commercially available alternative (e.g., Latanoprost) but may require longer treatment durations for visible results.

Mechanistic Foundations: Signaling Pathways

The efficacy of these compounds relies on their ability to mimic endogenous signals lost in vitiliginous skin.

Prostaglandin E2 (PGE2) [1][2][3][4][5][6]
  • Receptors: Binds primarily to EP2 and EP4 receptors on the melanocyte surface.

  • Mechanism: Activates Gs protein , stimulating Adenylyl Cyclase (AC) to produce cAMP .

  • Downstream: cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein). CREB induces the transcription of MITF (Microphthalmia-associated Transcription Factor), the master regulator of melanogenesis.

  • Outcome: Upregulation of Tyrosinase (TYR), TRP-1, and TRP-2, plus stimulation of DNA synthesis (proliferation) .

Prostaglandin F2α (PGF2α) [1][2][3][5][7][8]
  • Receptors: Binds to the FP receptor .[9]

  • Mechanism: Activates Gq protein , stimulating Phospholipase C (PLC).

  • Downstream: PLC hydrolyzes PIP2 into IP3 and DAG . DAG activates Protein Kinase C (PKC) . This triggers the MAPK/ERK pathway.

  • Outcome: Increases dendricity (crucial for pigment transfer to keratinocytes) and tyrosinase activity, but has negligible effect on proliferation .

Technical Note on "PGF2α Alcohol": The term "Prostaglandin F2α alcohol" (CAS 13367-85-6) refers to the chemically reduced form (1-alcohol) of PGF2α. In therapeutic contexts, however, PGF2α is almost exclusively utilized as ester prodrugs (e.g., Latanoprost, an isopropyl ester) or amides (e.g., Bimatoprost) to enhance lipophilicity and skin penetration. Once absorbed, these are hydrolyzed to the biologically active PGF2α free acid. This guide focuses on the therapeutic class (PGF2α analogs) vs. PGE2.[1][2][3]

Visualization: Comparative Signaling Pathways

G cluster_PGE2 PGE2 Pathway (Proliferation + Pigmentation) cluster_PGF2a PGF2α Pathway (Dendricity + Pigmentation) PGE2 PGE2 EP_Rec EP2 / EP4 Receptor PGE2->EP_Rec Gs Gs Protein EP_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (Phosphorylated) PKA->CREB MITF MITF Expression CREB->MITF Prolif Cell Proliferation MITF->Prolif Tyrosinase Tyrosinase Activity (Melanin Synthesis) MITF->Tyrosinase PGF2a PGF2α (Latanoprost) FP_Rec FP Receptor PGF2a->FP_Rec Gq Gq Protein FP_Rec->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK MAPK / ERK PKC->MAPK Dendrite Dendrite Formation MAPK->Dendrite MAPK->Tyrosinase

Figure 1: Divergent signaling pathways of PGE2 (cAMP-dependent) and PGF2α (PKC-dependent) in melanocytes.

Comparative Efficacy Data

The following data aggregates findings from in vitro human melanocyte studies and clinical trials comparing these agents.

Table 1: In Vitro Performance (Human Melanocytes)
FeaturePGE2 (1–10 µM) PGF2α / Latanoprost (1 µM) Significance
Tyrosinase Activity High Increase (4.5–10 fold)Moderate Increase (2–3 fold)PGE2 is a more potent inducer of enzymatic activity.
Proliferation Significant Increase (+20–40%)No Significant Change PGE2 actively expands the melanocyte pool; PGF2α does not.
Dendricity Moderate IncreaseHigh Increase PGF2α excels at inducing the dendritic phenotype required for pigment transfer.
cAMP Levels High Elevation No ChangeConfirms distinct mechanistic pathways.
Table 2: Clinical Efficacy (Intradermal Injection + NB-UVB)
MetricPGE2 + NB-UVB PGF2α + NB-UVB Clinical Implication
Onset of Repigmentation Early (4–6 weeks)Delayed (8–10 weeks)PGE2 provides faster visible results, improving patient compliance.
Repigmentation Grade Excellent (>75%) in ~56% of patientsGood (>50%) in ~50% of patientsComparable long-term efficacy, but PGE2 trends slightly higher.[3]
Patient Satisfaction High ModerateDriven by speed of response.[2]
Side Effects Mild burning/pain (injection site)Hyperpigmentation of surrounding skinPGF2α can cause unwanted darkening of healthy skin (periocular effect).
Experimental Protocols

To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating by including positive controls (IBMX/Forskolin) and specific inhibitors.

Protocol A: Primary Human Melanocyte Culture & Treatment
  • Isolation: Isolate melanocytes from neonatal foreskins using trypsin/EDTA digestion.

  • Culture: Maintain in M254 medium supplemented with HMGS (Human Melanocyte Growth Supplement).

  • Starvation (Critical Step): 24 hours prior to treatment, switch to PMA-free, serum-free medium . This synchronizes the cell cycle and removes background growth factor noise.

  • Treatment:

    • Group 1 (Control): Vehicle (0.1% Ethanol or DMSO).

    • Group 2 (PGE2): 10 nM – 1 µM PGE2.

    • Group 3 (PGF2α): 1 µM Latanoprost free acid.

    • Group 4 (Pos. Control): 10 µM Forskolin (cAMP activator).

  • Duration: Incubate for 3–6 days, refreshing media/treatment every 48 hours.

Protocol B: Tyrosinase Activity Assay (³H-Tyrosine Release)

This is the gold standard for specificity, measuring the release of tritiated water during the conversion of Tyrosine to DOPA.

  • Seeding: Plate 2×10⁴ cells/well in a 24-well plate. Treat as per Protocol A.

  • Labeling: 24 hours before harvest, add 1 µCi/mL L-[3,5-³H] Tyrosine to the media.

  • Harvest: Collect the supernatant.

  • Extraction: Pass supernatant through an activated charcoal filter (binds free tyrosine but allows tritiated water to pass).

  • Measurement: Mix flow-through with scintillation fluid and count in a beta counter.

  • Normalization: Lyse cells in the well (0.1 N NaOH) and measure total protein (BCA assay). Express results as CPM/µg protein .

Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_treat Treatment (48-144h) cluster_assay Readouts Step1 Melanocyte Isolation Step2 Starvation (24h, -PMA) Step1->Step2 Treat1 Vehicle Step2->Treat1 Treat2 PGE2 (10nM-1µM) Step2->Treat2 Treat3 PGF2α (1µM) Step2->Treat3 Assay1 ³H-Tyrosine Release Treat2->Assay1 High Signal Assay2 BrdU Incorp. (Proliferation) Treat2->Assay2 High Signal Treat3->Assay1 Mod. Signal Assay3 Microscopy (Dendricity) Treat3->Assay3 High Signal

Figure 2: Experimental workflow for differentiating PGE2 vs PGF2α effects.

Safety, Stability, and Translation
  • Chemical Stability:

    • PGE2: Chemically labile. It degrades rapidly in aqueous solution (dehydration to PGA2/PGB2). Clinical formulations often require lyophilization or specialized lipid carriers (e.g., liposomes) to maintain potency.

    • PGF2α Analogs (Latanoprost): Highly stable as ester prodrugs. This makes them significantly easier to formulate into topical gels or solutions (e.g., commercial eye drops).

  • Adverse Events:

    • PGE2: Potential for localized inflammation/erythema due to vasodilation properties.

    • PGF2α: Known for hypertrichosis (increased hair growth) and hyperpigmentation of non-lesional skin. This "spillover" effect can result in a dark halo around the treated vitiligo patch, which some patients find cosmetically unacceptable.

Conclusion

For the drug development professional or researcher:

  • PGE2 represents the biological ideal for vitiligo reversal, addressing both the deficit in melanocyte number (proliferation) and function (pigmentation). However, its instability and pro-inflammatory potential present formulation challenges.

  • PGF2α analogs represent a pragmatic alternative . While they lack the proliferative potency of PGE2, their superior stability, commercial availability, and strong induction of dendricity make them valuable, particularly as adjuncts to NB-UVB phototherapy.

References
  • Efficacy of prostaglandin E2 versus prostaglandin F2 alpha assisted with narrowband-UVB in stable vitiligo. Source: Archives of Dermatological Research (2023).[5] URL:[Link]

  • Effects of latanoprost on tyrosinase activity and mitotic index of cultured melanoma lines. Source: Experimental Eye Research (2000). URL:[Link]

  • Prostaglandin E2 stimulates tyrosinase activation and melanocyte proliferation. Source:[4] Journal of Investigative Dermatology.[10] URL:[Link]

  • Proteinase-activated receptor-2 stimulates prostaglandin production in keratinocytes: analysis of prostaglandin receptors on human melanocytes. Source: Journal of Investigative Dermatology (2004). URL:[Link]

  • Assessment of prostaglandin F2-alpha (PGF2α) in lesional and nonlesional skin of vitiligo patients. Source: International Journal of Dermatology (2022). URL:[Link]

Sources

Comparing analytical methods for Prostaglandin F2alpha alcohol quantification

Comparative Guide: Analytical Quantification of Prostaglandin F2 Alcohol (PGF2 -OH)[1]

Executive Summary

Prostaglandin F2





12

122

This guide evaluates three primary methodologies: LC-MS/MS (Recommended) , GC-MS (Validation) , and ELISA (Screening/Limited) .[1][2]

The Verdict:

  • Primary Recommendation: LC-MS/MS in Positive Ion Mode (ESI+) utilizing ammonium adducts is the gold standard for bioanalysis due to superior sensitivity and the ability to distinguish the analyte from acidic prostaglandins without derivatization.

  • Alternative: GC-MS is a robust alternative for structural confirmation but requires extensive derivatization.[1][2]

  • Caution: Standard ELISA kits for PGF2

    
     are generally unsuitable  for PGF2
    
    
    -OH due to the lack of the carboxyl group required for most antibody epitopes, leading to poor cross-reactivity (<0.1%).[2]

The Analyte: PGF2 Alcohol vs. PGF2 [3][4]

Understanding the chemistry is the prerequisite for selecting the correct method.

FeatureProstaglandin F2

(Standard)
Prostaglandin F2

Alcohol (Target)
Analytical Impact
Structure C-1 Carboxylic Acid (-COOH)C-1 Primary Alcohol (-CH2OH)Polarity & pKa
Ionization [M-H]⁻ (Negative Mode)[M+NH4]⁺ or [M+Na]⁺ (Positive Mode)MS Source Selection
Extraction Requires Acidification (pH 3-4)Neutral pH ExtractionSample Prep
LogP ~2.5 (pH dependent)~3.5 (Neutral)Chromatography

Method 1: LC-MS/MS (The Gold Standard)[1][2]

Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest specificity.[1][2] Because PGF2

12Positive Electrospray Ionization (ESI+)


2
Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Matrix: Plasma, Aqueous Humor, or Cell Culture Media.[2]

  • Internal Standard (IS): Spike samples with 1 ng/mL PGF2

    
    -OH-d4 (Deuterated standard). Crucial: Do not use acidic PGF2
    
    
    -d4 as it extracts differently.[1][2]
  • Loading: Dilute sample 1:1 with water. Load onto a HLB (Hydrophilic-Lipophilic Balance) cartridge.[1][2] Note: Unlike acidic PGs, acidification to pH 3 is not strictly necessary but can help clean up the matrix.[2]

  • Wash: 5% Methanol in water (removes salts/proteins).[2]

  • Elution: 100% Ethyl Acetate or Methyl Acetate.[2]

  • Reconstitution: Evaporate under nitrogen; reconstitute in 50:50 Water/Acetonitrile.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation/adduct formation).[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 20% B to 90% B over 8 minutes.

3. MS/MS Parameters (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       358.3 
      
      
      (Loss of water + ammonia).[2]
    • Qualifier:

      
       358.3 
      
      
      .[1][2]
    • Note: If using Sodium adducts (

      
       363.2), fragmentation is often poor; Ammonium acetate in mobile phase is preferred to drive 
      
      
      .[2]
Pros & Cons
  • Pros: High sensitivity (LOQ ~10 pg/mL), no derivatization, distinguishes from endogenous acidic PGs.[2]

  • Cons: Neutral lipids are prone to suppression by phospholipids; requires careful SPE optimization.[2]

Method 2: GC-MS (The Validation Alternative)[1][2]

Principle

Gas Chromatography-Mass Spectrometry requires the analyte to be volatile.[1] PGF2

122
Experimental Protocol

1. Derivatization:

  • Dry Down: Extract sample (as per LC-MS) and evaporate to complete dryness. Moisture is the enemy.

  • Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: 60°C for 30 minutes.

  • Result: Formation of tetra-TMS derivative.

2. GC Conditions:

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1][2]

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 150°C (1 min)

    
     20°C/min 
    
    
    300°C (hold 5 min).

3. Detection:

  • Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) if using fluorinated derivatives (e.g., PFB-TMS).[1][2]

  • Monitoring: Look for high mass fragments characteristic of the loss of TMS groups (M-15, M-90).[1][2]

Pros & Cons
  • Pros: Excellent structural elucidation; separates isomers well (e.g., 8-iso forms).

  • Cons: Labor-intensive; moisture sensitivity; destructive sample prep.[1][2]

Method 3: ELISA (The "Trap")

The Specificity Problem

Most commercial "PGF2


  • The Issue: PGF2

    
    -OH lacks  this carboxyl group.[1][2]
    
  • Result: Cross-reactivity is typically < 0.1% .[1][2]

  • Conclusion: Unless a kit is explicitly labeled "Prostaglandin F2

    
    Alcohol  ELISA" (rare), standard kits will yield false negatives.[2]
    

Comparative Data Analysis

MetricLC-MS/MS (ESI+)GC-MS (EI/NCI)ELISA (Standard PGF2

)
Limit of Quantitation (LOQ) 5 - 10 pg/mL20 - 50 pg/mLN/A (Poor Cross-reactivity)
Linearity (Dynamic Range)

(4 orders)

(3 orders)

(Log-logistic)
Sample Throughput High (10 min/sample)Low (45 min/sample)High (96-well plate)
Specificity Excellent (Mass based)Excellent (Retention + Mass)Poor (Antibody dependent)
Precision (CV%) < 5%< 8%10 - 15%

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for analyzing PGF2

PGF2a_Alcohol_WorkflowStartBiological Sample(Plasma/Media)ExtractionSolid Phase Extraction (SPE)HLB Cartridge (Neutral pH)Start->ExtractionDryDownEvaporation (N2)Extraction->DryDownDecisionSelect Analytical PlatformDryDown->DecisionLCMSLC-MS/MS Pathway(Recommended)Decision->LCMSHigh SensitivityGCMSGC-MS Pathway(Validation)Decision->GCMSStructural IDELISAStandard PGF2α ELISADecision->ELISAScreening (Caution)Recon_LCReconstitute in50:50 MeOH/WaterLCMS->Recon_LCIonizationESI Positive Mode (+)Monitor [M+NH4]+Recon_LC->IonizationDerivDerivatizationBSTFA + 1% TMCS (60°C)GCMS->DerivInject_GCGC-EI-MS InjectionDeriv->Inject_GCFailFAILURE:<0.1% Cross-ReactivityELISA->Fail

Caption: Workflow decision tree for PGF2

References

  • Morrow, J. D., et al. (1990).[2] "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism."[1][2][4] Proceedings of the National Academy of Sciences, 87(23), 9383-9387.[2] Retrieved from [Link][2]

  • Brambaifa, N. (1988).[2][5] "Luteolytic potency of PGD and PGF2alpha derivatives." European Journal of Obstetrics & Gynecology and Reproductive Biology, 27(4), 319-325.[1][2][5]

  • Woodward, D. F., et al. (2000).[2][5] "Replacement of the carboxylic acid group of prostaglandin F2alpha with a hydroxyl or methoxy substituent provides biologically unique compounds." British Journal of Pharmacology, 130(8), 1933-1943.[1][2][5] Retrieved from [Link][2]

  • Hoenkamp-Peters, J. W., et al. (2001).[1][2] "Quantitative determination of prostaglandins in biological samples by LC-MS/MS." Journal of Chromatography B, 753(2), 291-301.[1][2] (General reference for PG extraction logic).

Side-by-side analysis of PGF2alpha alcohol and unoprostone

Technical Comparison Guide: PGF2 Alcohol vs. Unoprostone

Executive Summary

This guide provides a rigorous side-by-side analysis of Prostaglandin F2


 AlcoholUnoprostone1

While both compounds are structurally derived from the prostanoic acid backbone, they represent divergent evolutionary branches in ocular pharmacology:

  • PGF2

    
     Alcohol (AGN 190190)  is primarily a research tool .[1] It is a C-1 reduced analog of PGF2
    
    
    used to probe the structural requirements of the FP prostanoid receptor. Its conversion from a carboxylic acid to a primary alcohol drastically reduces its binding affinity, highlighting the critical role of the C-1 moiety in receptor recognition.[1]
  • Unoprostone (Rescula) is a clinical therapeutic .[1] It is a C-22 docosanoid (often classified as a synthetic prostaglandin analog) that functions via a unique, non-canonical mechanism involving BK channel (Maxi-K) activation , with only weak residual activity at the FP receptor.[1]

Chemical Architecture & Properties

The structural deviation between these two molecules dictates their distinct pharmacodynamic profiles.[1]

FeaturePGF2

Alcohol (AGN 190190)
Unoprostone (Isopropyl / M1)
Chemical Class C-20 Prostaglandin AnalogC-22 Docosanoid (Synthetic PG)
Key Modification C-1 Reduction: Carboxylic acid (

)

Primary Alcohol (

).[1]
Chain Elongation: 22-carbon chain.[1][2] Oxidation: C-15 ketone (unlike PGF2

's C-15 hydroxyl).[1]
Prodrug Status No (Active as is).[1]Yes (Isopropyl ester hydrolyzed to Free Acid M1).[1]
Molecular Weight ~340.5 g/mol ~424.6 g/mol (Isopropyl ester)
Solubility Soluble in DMSO, Ethanol, Methyl Acetate.Soluble in DMSO, Ethanol.[3][4] Lipophilic (ester).
Stability Sensitive to oxidation; store at -20°C.Stable ester; M1 metabolite is active species.[1]
Pharmacodynamics: Receptor & Channel Profiling

This section details the mechanistic divergence. The "Standard" PGF2


1
A. The FP Receptor Interaction
  • PGF2

    
     Alcohol:  The C-1 carboxylic acid of natural PGF2
    
    
    participates in a critical hydrogen bond network within the FP receptor binding pocket (likely with Arg-329 or similar residues).[1] Reducing this to an alcohol (PGF2
    
    
    -OH) disrupts this interaction, resulting in a weak agonist with significantly lower affinity (
    
    
    in the high nanomolar to micromolar range) compared to PGF2
    
    
    (
    
    
    ~1–10 nM).
  • Unoprostone: Exhibits extremely low affinity for the FP receptor (

    
     > 5 
    
    
    M).[1][5][6] While it can mobilize
    
    
    at very high concentrations (
    
    
    ~500 nM), this is not its primary physiological mechanism at clinical doses.[1]
B. The BK Channel (Maxi-K) Mechanism
  • Unoprostone: Unoprostone is a potent activator of Big Potassium (BK) channels (

    
     ~0.6 nM).[1] It increases the open probability of these channels in trabecular meshwork (TM) cells, leading to 
    
    
    efflux, membrane hyperpolarization, closure of voltage-gated
    
    
    channels, and subsequent cellular relaxation. This increases aqueous outflow via the trabecular pathway .
  • PGF2

    
     Alcohol:  Does not possess significant BK channel activating properties.
    
C. Signaling Pathway Visualization

SignalingPathwaysUnoprostoneUnoprostone (M1)BK_ChannelBK Channel (Maxi-K)Unoprostone->BK_ChannelPotent (EC50 0.6nM)FP_ReceptorFP Receptor (Gq)Unoprostone->FP_ReceptorWeak/Low AffinityPGF2a_AlcPGF2α AlcoholPGF2a_Alc->FP_ReceptorWeak AgonistPGF2a_RefPGF2α (Reference)PGF2a_Ref->FP_ReceptorHigh AffinityHyperpolHyperpolarization(Vm ↓)BK_Channel->HyperpolPLCPLC ActivationFP_Receptor->PLCCa_CloseL-Type Ca2+ CloseHyperpol->Ca_CloseRelaxationTM Relaxation(Trabecular Outflow)Ca_Close->RelaxationCa_MobIntracellular Ca2+ ↑PLC->Ca_MobMMPMMP Secretion(Uveoscleral Outflow)Ca_Mob->MMP

Figure 1: Divergent signaling cascades.[1] Unoprostone primarily targets BK channels leading to TM relaxation, while PGF2


Experimental Data Summary

The following data consolidates findings from competitive binding assays and functional electrophysiology.

Assay TypeMetricPGF2

(Reference)
PGF2

Alcohol
Unoprostone (M1)
FP Receptor Binding

(Affinity)
~1 - 10 nM (High)> 100 nM (Low)> 5,000 nM (Very Low)
Functional


(Potency)
~10 nM Micromolar range ~500 nM (Weak)
BK Channel

(Activation)
InactiveInactive0.6 nM (Potent)
Primary Target FP ReceptorFP Receptor (Probe)BK Channel
Detailed Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: FP Receptor Radioligand Binding Assay

Purpose: To demonstrate the low affinity of PGF2


  • Preparation: Transfect HEK-293 cells with human recombinant FP receptor cDNA. Harvest membranes by centrifugation (40,000 x g, 20 min).

  • Buffer System: 10 mM MES/KOH (pH 6.0), 10 mM

    
    , 1 mM EDTA. Expert Note: Low pH (6.[1]0) is crucial for optimal PGF2
    
    
    binding stability.
  • Incubation:

    • Mix 50

      
      g membrane protein.[1]
      
    • Add 1 nM

      
      -PGF2
      
      
      (Radioligand).
    • Add increasing concentrations (

      
       M to 
      
      
      M) of PGF2
      
      
      Alcohol
      or Unoprostone .
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to determine

    
    .
    
    • Expected Result: PGF2

      
       Alcohol curve shifts right (higher 
      
      
      ) compared to PGF2
      
      
      . Unoprostone curve shifts significantly right (very high
      
      
      ).
Protocol B: Whole-Cell Patch Clamp (BK Channel Validation)

Purpose: To confirm Unoprostone's unique mechanism.

  • Cell Model: Human Trabecular Meshwork (hTM) cells or HEK-293 cells expressing

    
     (BK channel alpha subunit).[1]
    
  • Rig Setup: Standard whole-cell patch clamp configuration.

    • Pipette Solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, adjusted free

      
       to 100 nM (physiologic).
      
    • Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      , 10 mM HEPES, 10 mM Glucose.
  • Voltage Protocol: Hold at -40 mV. Step to +60 mV for 200ms to elicit

    
     currents.
    
  • Drug Application:

    • Perfuse Unoprostone (1 - 10 nM) .[1]

    • Observation: Significant increase in outward current amplitude.

    • Validation Step: Perfuse Iberiotoxin (100 nM) (Selective BK blocker).[1]

    • Result: The Unoprostone-induced current must be abolished by Iberiotoxin.

  • Control: Perfuse PGF2

    
     Alcohol.[1]
    
    • Result: No significant change in current (validates specificity).

Experimental Decision Workflow

Use this logic flow to characterize unknown PG analogs relative to these two benchmarks.

WorkflowStartUnknown PG AnalogBindingStep 1: FP Receptor Binding(Radioligand)Start->BindingHighAffHigh Affinity(Ki < 50 nM)Binding->HighAffLowAffLow Affinity(Ki > 100 nM)Binding->LowAffClassALikely PGF2α Analog(e.g., Latanoprost Acid)HighAff->ClassAFuncCaStep 2: Ca2+ Mobilization AssayLowAff->FuncCaHighCaHigh Potency(EC50 < 50 nM)FuncCa->HighCaLowCaLow Potency(EC50 > 500 nM)FuncCa->LowCaClassBWeak FP Agonist(e.g., PGF2α Alcohol)HighCa->ClassBPatchStep 3: Patch Clamp(BK Channel)LowCa->PatchActiveBKActive(Iberiotoxin Sensitive)Patch->ActiveBKInactiveBKInactivePatch->InactiveBKClassCDocosanoid / Prostone(e.g., Unoprostone)ActiveBK->ClassCClassDInactive MetaboliteInactiveBK->ClassD

Figure 2: Classification workflow for differentiating PGF2

References
  • Cayman Chemical. (2024).[1] Prostaglandin F2

    
     Alcohol Product Information (Item No. 16020). Retrieved from [1]
    
  • Cuppoletti, J., et al. (2012).[1][7] Unoprostone Isopropyl and Metabolite M1 Activate BK Channels and Prevent ET-1–Induced [Ca2+]i Increases in Human Trabecular Meshwork and Smooth Muscle.[1] Investigative Ophthalmology & Visual Science, 53(9), 5178-5189.[1][7] Retrieved from [1]

  • Sharif, N. A., et al. (2003).[8] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities.[5][6][8][9] Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. Retrieved from

  • Rescula (Unoprostone Isopropyl) Prescribing Information. (2012). Mechanism of Action and Clinical Pharmacology.[1] Retrieved from [1]

  • Woodward, D. F., et al. (2008).[1] Prostaglandins and the Treatment of Glaucoma.[1][7][9][10][11] Handbook of Experimental Pharmacology, 186, 175-209.[1] Retrieved from [1]

A Researcher's Guide to PGF2α Synthesis: A Comparative Analysis of Prostaglandin F Synthase (AKR1C3) and Aldehyde Reductases (AKR1B Family)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Prostaglandin F2α (PGF2α) is a critical lipid mediator involved in a myriad of physiological and pathological processes, most notably reproductive functions and smooth muscle contraction.[1][2] Its biosynthesis is tightly regulated by specific terminal synthases that convert the unstable intermediate Prostaglandin H2 (PGH2). While Prostaglandin F Synthase (PGFS), officially named Aldo-Keto Reductase 1C3 (AKR1C3), is a well-characterized catalyst, numerous other members of the Aldo-Keto Reductase (AKR) superfamily, particularly those classified as aldehyde reductases (e.g., AKR1B1, AKR1B3, AKR1B7), also exhibit potent PGF2α synthase activity.[2][3][4] This guide provides a comprehensive comparison of these enzymatic pathways, detailing their kinetic properties, substrate specificities, and biological contexts. We further present validated, step-by-step experimental protocols for in vitro activity assays and quantification of PGF2α via ELISA and LC-MS/MS, offering researchers a practical framework for investigating these crucial enzymes.

Introduction: The Central Role of PGF2α Synthesis

The synthesis of prostaglandins begins with the conversion of arachidonic acid to the unstable endoperoxide intermediate, PGH2, by cyclooxygenase (COX) enzymes.[5][6] From this crucial branchpoint, dedicated synthases determine the final bioactive prostanoid produced. The production of PGF2α can occur via several routes, primarily through the reduction of PGH2.[6][7] The enzymes responsible for this conversion, though varied, predominantly belong to the aldo-keto reductase (AKR) superfamily.[1][5] Understanding the distinct roles and efficiencies of these enzymes—namely the canonical PGF Synthase (AKR1C3) versus other aldehyde reductases—is paramount for developing targeted therapeutics and elucidating their roles in health and disease.

The following diagram illustrates the primary enzymatic pathways leading to the formation of PGF2α isomers from the common precursor, PGH2.

PGF2a_Synthesis_Pathways cluster_akr Aldo-Keto Reductase (AKR) Superfamily AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS PGD Synthase PGH2->PGDS AKR1C3 PGF Synthase (AKR1C3) PGH2->AKR1C3 9,11-endoperoxide reductase AKR1B Aldehyde Reductases (e.g., AKR1B1, AKR1B3, AKR1B7) PGH2->AKR1B 9,11-endoperoxide reductase PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 PGD2->AKR1C3 11-ketoreductase PGF2a PGF2α PGF2ab 11β-PGF2α AKR1C3->PGF2a AKR1C3->PGF2ab AKR1B->PGF2a

Caption: Major pathways of PGF2α synthesis from arachidonic acid.

The Canonical Prostaglandin F Synthase: AKR1C3

Prostaglandin F Synthase (AKR1C3) is a highly studied enzyme recognized for its dual catalytic functions.[8] It belongs to the C3 group of the aldo-keto reductase family (AKR1C3).[1]

  • Mechanism of Action: AKR1C3 catalyzes two distinct reactions using NADPH as a cofactor[1]:

    • PGH2 9,11-endoperoxide reductase activity: It directly converts PGH2 into PGF2α.[8]

    • PGD2 11-ketoreductase activity: It reduces Prostaglandin D2 (PGD2) to 9α,11β-PGF2 (also known as 11β-PGF2α), a stereoisomer of PGF2α.[1][9]

  • Substrate Specificity: The ability to act on both PGH2 and PGD2 is a defining feature of AKR1C3.[8] However, it does not catalyze the reduction of Prostaglandin E2 (PGE2).[8] This dual functionality allows it to play a complex role in inflammatory and allergic responses, where PGD2 is a key mediator.[9]

  • Biological Context: AKR1C3 is expressed in various human tissues, including the lungs and liver, and plays a significant role in processes like the contraction of smooth muscle.[1] Its activity is implicated in the development of allergic diseases, and inhibitors of AKR1C3, such as some non-steroidal anti-inflammatory drugs (NSAIDs), are used therapeutically.[9]

Aldehyde Reductases as Potent PGF2α Synthases

Several members of the AKR1B family, traditionally known as aldehyde or aldose reductases, have been identified as highly efficient PGF2α synthases.[2] This includes human AKR1B1 and its murine orthologs AKR1B3 and AKR1B7.[3][4]

  • Mechanism of Action: These enzymes primarily catalyze the NADPH-dependent reduction of the 9,11-endoperoxide bridge of PGH2 to form PGF2α.[3][4] A key distinction is that while they are potent PGH2 reductases, their activity on other prostaglandin substrates like PGD2 or PGE2 is often negligible.[10] For instance, human liver aldehyde reductase reduces PGH2 but not PGD2 or PGE2.[10]

  • Catalytic Efficiency: A crucial finding is that several AKR1B family members display superior kinetic parameters for PGH2 reduction compared to the canonical AKR1C3.[3][4] They exhibit a higher affinity for PGH2 (a lower Km value) and a greater maximal reaction velocity (Vmax), suggesting they can be the primary drivers of PGF2α production in tissues where they are highly expressed.[3][4]

  • Biological Context: The expression of these aldehyde reductases is tissue-specific and highly relevant to function. For example, AKR1B enzymes are prominently expressed in the adrenal gland, where they are involved in regulating steroidogenesis through PGF2α production.[2][11] This localization suggests a specialized role in stress response and endocrine function, distinct from the more generalized roles of AKR1C3.[11]

Head-to-Head Performance Comparison

The choice of which enzyme to study or target depends critically on its catalytic efficiency and substrate preference. While both enzyme groups belong to the same superfamily, their performance characteristics are distinct.

Quantitative Comparison of Enzymatic Kinetics

The following table summarizes key kinetic parameters for PGF2α synthesis from PGH2 by different aldo-keto reductases. Lower Km values indicate higher substrate affinity, while higher Vmax values indicate a faster reaction rate.

EnzymeSourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
AKR1C3 (PGF Synthase) Human LungPGH₂184[3][4]
AKR1B1 (Aldose Reductase) Human PlacentaPGH₂1.926[3][4]
AKR1B3 (Aldose Reductase) Mouse KidneyPGH₂9.353[3][4]
AKR1B7 Mouse Vas DeferensPGH₂3.844[3][4]
Aldehyde Reductase Human LiverPGH₂1000.09 (Turnover number: 3.1 min⁻¹)[10]

Analysis of Performance Data: The data clearly demonstrates that several members of the AKR1B family (AKR1B1, AKR1B3, AKR1B7) are kinetically more efficient at converting PGH2 to PGF2α than the canonical PGF synthase, AKR1C3.[3][4] They possess significantly higher affinity for PGH2 and can produce PGF2α at a much faster rate.[3][4] In contrast, the human liver aldehyde reductase studied showed a much lower affinity for PGH2.[10]

This kinetic advantage is critical. In a cellular environment where PGH2 is a transient substrate competed for by multiple synthases (for PGE2, PGD2, TXA2, etc.), an enzyme with high affinity and velocity is more likely to capture the substrate and drive the pathway towards PGF2α production. Therefore, in tissues like the adrenal gland or placenta, AKR1B enzymes are likely the dominant PGF2α producers.[3][11]

Experimental Section: A Guide to Measuring PGF2α Production

Accurate quantification of enzymatic activity is fundamental to comparing these enzymes. The following workflow and protocols provide a self-validating system for measuring PGF2α production in vitro.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_quant 3. Quantification cluster_analysis 4. Data Analysis Enzyme Purified Recombinant Enzyme (AKR1C3 or AKR1B) Incubation Incubate Enzyme, Substrate, & Cofactor at 37°C Enzyme->Incubation Substrate Substrate Preparation (PGH2) Substrate->Incubation Cofactor Cofactor Solution (NADPH) Cofactor->Incubation Termination Stop Reaction (e.g., Acidification, Inhibitor) Incubation->Termination Quant Select Method Termination->Quant ELISA ELISA Protocol Quant->ELISA High-throughput screening LCMS LC-MS/MS Protocol Quant->LCMS High specificity, isomer analysis Analysis Calculate PGF2α Concentration & Determine Kinetic Parameters ELISA->Analysis LCMS->Analysis

Caption: Workflow for in vitro PGF2α synthase activity measurement.

Protocol 1: In Vitro PGF Synthase Activity Assay

This protocol is designed to measure the conversion of PGH2 to PGF2α by a purified recombinant enzyme.

Rationale: Using purified enzymes allows for the direct assessment of kinetic properties without confounding variables from other cellular components. The reaction is initiated by adding the unstable substrate PGH2 and terminated after a short period to ensure measurement of the initial reaction velocity.

Materials:

  • Purified recombinant AKR enzyme (e.g., AKR1C3, AKR1B1)

  • Prostaglandin H2 (PGH2) substrate

  • NADPH cofactor solution

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.4

  • Stop Solution: 1 M Citric Acid or specific inhibitor

  • Ice bath, 37°C water bath, micropipettes

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare working dilutions of the enzyme and NADPH in the reaction buffer. PGH2 is highly unstable and should be handled according to the manufacturer's instructions, often prepared fresh or thawed immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of reaction buffer, the desired amount of purified enzyme, and NADPH to a final concentration of ~1 mM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding PGH2 to a final concentration within the expected Km range (e.g., 10-50 µM). Vortex briefly.

    • Causality Note: Initiating the reaction with the unstable substrate last ensures all components are at the correct temperature and ready for a synchronized start.

  • Incubation: Incubate the reaction at 37°C for a short, defined period (e.g., 1-5 minutes). This time should be within the linear range of product formation, which should be determined in preliminary experiments.

  • Termination: Stop the reaction by adding 10 µL of Stop Solution. This acidifies the mixture, which denatures the enzyme and helps stabilize the prostaglandin product. Place the tube immediately on ice.

  • Control Reactions: Prepare parallel reactions including:

    • No Enzyme Control: To measure the non-enzymatic degradation of PGH2 to other products.

    • No Substrate Control: To establish the background signal of the reaction mixture.

  • Quantification: The reaction mixture is now ready for PGF2α quantification using either ELISA or LC-MS/MS as described below.

Protocol 2, Method A: PGF2α Quantification by ELISA

Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput method ideal for screening multiple samples or inhibitors. It relies on the specific binding of an antibody to PGF2α.[12] Competitive ELISAs are common for small molecules like prostaglandins.[13]

Materials:

  • PGF2α ELISA Kit (commercially available)[13][14][15]

  • Reaction samples from Protocol 1

  • Microplate reader (450 nm)

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction samples to pellet any precipitated protein. Dilute the supernatant in the assay buffer provided with the ELISA kit to ensure the PGF2α concentration falls within the kit's detection range (e.g., 12.5-800 pg/mL).[14]

  • Standard Curve: Prepare a serial dilution of the PGF2α standard provided in the kit. This is critical for accurate quantification.

  • Assay Execution: Follow the specific ELISA kit manufacturer's instructions.[15][16] A typical competitive ELISA protocol involves:

    • Adding standards, controls, and diluted samples to wells of a microplate pre-coated with a PGF2α antibody.

    • Adding a fixed amount of biotin-labeled PGF2α, which competes with the sample PGF2α for antibody binding sites.[13]

    • Incubating for 1-2 hours at 37°C.[14][15]

    • Washing the plate to remove unbound components.

    • Adding a streptavidin-HRP conjugate, followed by another incubation and wash.

    • Adding a TMB substrate, which develops a color in proportion to the amount of enzyme present.[13]

    • Stopping the color development with a stop solution and reading the absorbance at 450 nm.[13]

  • Data Analysis: The absorbance will be inversely proportional to the concentration of PGF2α in the sample.[13] Calculate the PGF2α concentration in your samples by interpolating their absorbance values against the standard curve.

Protocol 2, Method B: PGF2α Quantification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest specificity and accuracy, making it the gold standard for prostaglandin analysis.[17] It physically separates PGF2α from its isomers and other interfering compounds before detection by mass, eliminating the cross-reactivity risk inherent in immunoassays.[17][18]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Solvents: Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (optional, for complex samples)

  • Internal Standard (e.g., deuterated PGF2α-d4)

Procedure:

  • Sample Preparation & Extraction:

    • To each terminated reaction sample, add a known amount of deuterated PGF2α internal standard. This standard corrects for sample loss during extraction and for variations in instrument response.

    • For clean in vitro samples, direct injection after dilution may be possible. For complex biological samples (plasma, cell lysates), a solid-phase extraction (SPE) step is required to remove salts and proteins that interfere with analysis.[17]

    • Evaporate the purified sample to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 25% methanol in water).[18]

  • Chromatographic Separation:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separation is typically achieved on a C18 column using a gradient of mobile phase A (e.g., 0.15% formic acid in water) and mobile phase B (e.g., acetonitrile with 0.15% formic acid).[18]

    • The gradient program is optimized to resolve PGF2α from other prostaglandins and isomers. A typical run time is 10-15 minutes.[19]

  • Mass Spectrometric Detection:

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both PGF2α and its deuterated internal standard. This provides exceptional selectivity.

  • Data Analysis:

    • Quantify PGF2α by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration using a calibration curve prepared with known amounts of PGF2α and the internal standard. The assay should be linear over the expected concentration range.[20]

Conclusion and Future Directions

The synthesis of PGF2α is not the domain of a single enzyme but is orchestrated by multiple members of the aldo-keto reductase superfamily. While the canonical PGF Synthase (AKR1C3) plays a well-established dual role in reducing both PGH2 and PGD2, it is now clear that various aldehyde reductases (AKR1B family) are often kinetically superior catalysts for the direct conversion of PGH2 to PGF2α.[3][4]

For researchers in drug development and molecular biology, this distinction is critical.

  • Investigators studying allergic inflammation may focus on the dual-function AKR1C3 , as its ability to reduce PGD2 is highly relevant.[9]

  • Scientists exploring endocrine regulation in tissues like the adrenal gland or uterus should prioritize the highly efficient AKR1B enzymes , which may be the primary drivers of localized PGF2α signaling.[2][11]

The choice of analytical method—high-throughput ELISA for screening or high-specificity LC-MS/MS for definitive quantification—should be tailored to the experimental question. Future research should continue to explore the tissue-specific expression and regulation of these distinct PGF2α synthases to fully unravel their unique physiological and pathological roles.

References

  • Kabashima, K., et al. (2008). Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7. Journal of Biochemistry, 145(2), 215-222. [Link]

  • ELK Biotechnology. (n.d.). Human PGF2α(Prostaglandin F2 Alpha) ELISA Kit. ELK Biotechnology. [Link]

  • Kabashima, K., et al. (2009). Prostaglandin F2 Synthase Activities of Aldo-Keto Reductase 1B1, 1B3 and 1B7. Journal of Biochemistry. [Link]

  • Hayashi, H., et al. (1989). Enzymatic conversion of prostaglandin H2 to prostaglandin F2 alpha by aldehyde reductase from human liver: comparison to the prostaglandin F synthetase from bovine lung. The Journal of biological chemistry, 264(2), 1036-1040. [Link]

  • Peluffo, M. C., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Biology of reproduction, 80(6), 1166-1176. [Link]

  • Proteopedia. (2023). Prostaglandin F synthase. Proteopedia, life in 3D. [Link]

  • Liu, W., et al. (2010). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of analytical methods in chemistry, 2010, 825127. [Link]

  • Wikipedia. (2023). Prostaglandin F synthase. Wikipedia. [Link]

  • Komoto, J., et al. (2006). Prostaglandin F2 Formation from Prostaglandin H2 by Prostaglandin F Synthase (PGFS): Crystal Structure of PGFS Containing Bimatoprost. Biochemistry, 45(5), 1361-1370. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin F2 Alpha (PGF2a). Cloud-Clone Corp. [Link]

  • Assay Genie. (n.d.). Human Prostaglandin F2 alpha/PGF2A ELISA Kit. Assay Genie. [Link]

  • Watanabe, K. (2002). Prostaglandin F synthase. Prostaglandins & other lipid mediators, 68-69, 401-407. [Link]

  • Lefranc, F., et al. (2009). Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions. PloS one, 4(10), e7309. [Link]

  • Peluffo, M. C., et al. (2008). Two pathways for prostaglandin F2α synthesis by the primate periovulatory follicle. Reproduction (Cambridge, England), 135(5), 647-657. [Link]

  • Stankovic, A., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of medical biochemistry, 39(1), 1-8. [Link]

  • Stoyanov, D., et al. (2022). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Molecules (Basel, Switzerland), 27(19), 6202. [Link]

  • Elabscience. (n.d.). 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Elabscience. [Link]

  • Kaini, R., et al. (2022). Deletion of the Gene Encoding Prostamide/Prostaglandin F synthase Reveals an Important Role in Regulating Intraocular Pressure. Journal of ocular pharmacology and therapeutics, 38(1), 58-69. [Link]

  • Sigal, E., et al. (1990). A prostaglandin synthase inhibition assay with detection by elisa. Prostaglandins, leukotrienes, and essential fatty acids, 40(4), 259-262. [Link]

  • Holder, G. E., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in chemistry, 9, 712282. [Link]

  • Xiao, Y., et al. (2016). A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Clinica chimica acta, 460, 128-134. [Link]

  • Sigal, E., et al. (1990). A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA. Digital Commons @ Longwood University. [Link]

  • Peluffo, M. C., et al. (2008). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Reproduction (Cambridge, England), 135(5), 647-57. [Link]

  • Lefranc, F., et al. (2009). Aldo keto reductase 1B7 and prostaglandin F2alpha are regulators of adrenal endocrine functions. PloS one, 4(10), e7309. [Link]

  • DeWitt, D. L., et al. (1983). and Prostaglandin I2 Synthase in the Endothelium and Smooth Muscle ofBovine Aorta. The Journal of clinical investigation, 72(2), 656-665. [Link]

  • Madore, E., et al. (2013). Evaluation of the Prostaglandin F Synthase Activity of Human and Bovine Aldo-Keto Reductases: AKR1A1s Complement AKR1B1s as Potent PGF Synthases. Prostaglandins & other lipid mediators, 104-105, 79-87. [Link]

  • Herold, D. A., et al. (1987). Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry. Annals of clinical and laboratory science, 17(5), 300-305. [Link]

  • Watanabe, K., et al. (1990). Enzymatic formation of prostaglandin F2 alpha in human brain. The Journal of biological chemistry, 265(35), 21620-21624. [Link]

  • Cerdá-Esteban, N., et al. (2013). PGE2 and PGF2α Concentrations in Human Endometrial Fluid as Biomarkers for Embryonic Implantation. The Journal of clinical endocrinology and metabolism, 98(10), 4121-4129. [Link]

  • Smith, S. K., et al. (1982). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. British journal of obstetrics and gynaecology, 89(5), 343-353. [Link]

  • Navanre, K. L., et al. (2022). Processes involved in prostaglandin F2alpha autoamplification in heifers. Reproduction and fertility, 3(4), 213-222. [Link]

  • Änggård, E., et al. (1971). Prostaglandins: enzymatic analysis. Science (New York, N.Y.), 172(3986), 957-958. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Prostaglandin F2α (Dinoprost)

Author: BenchChem Technical Support Team. Date: February 2026

Prostaglandin F2α (PGF2α), also known as Dinoprost, is a potent, naturally occurring prostaglandin that exerts significant physiological effects, primarily on smooth muscle. In a research and drug development setting, its handling demands the utmost respect and a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with PGF2α alcohol, ensuring both personal safety and experimental integrity.

The primary hazard associated with PGF2α is its potent pharmacological activity at very low doses. Accidental exposure, particularly for women of childbearing age, pregnant women, and individuals with respiratory conditions like asthma, can have serious health consequences. It can cause bronchospasm and has potent luteolytic effects, which can induce abortion or labor. Therefore, the core principle of our safety strategy is the prevention of any direct contact, inhalation, or ingestion.

The Foundation of Safety: A Multi-Layered PPE Approach

A single piece of PPE is insufficient. We must create a comprehensive barrier system. The selection of each component is deliberate, based on the specific risks posed by PGF2α's physical and chemical properties.

Primary Barrier: Skin and Body Protection

The most likely route of accidental exposure is through skin contact. PGF2α can be absorbed transdermally, making comprehensive body coverage essential.

  • Gloves : Double-gloving is mandatory. The outer glove provides the primary barrier, while the inner glove protects against potential breaches or contamination during doffing.

    • Inner Glove : A nitrile glove provides excellent dexterity and a good chemical barrier.

    • Outer Glove : A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove. The choice should be guided by the solvent used to dissolve the PGF2α alcohol. Always consult a glove compatibility chart.

  • Laboratory Coat : A disposable, fluid-resistant lab coat with knit cuffs is required. This prevents contamination of personal clothing and minimizes the risk of skin contact on the arms. The knit cuffs ensure a snug fit around the inner glove.

  • Full-Body Protection : For procedures with a high risk of splashing or aerosol generation (e.g., large-volume transfers, sonicating), a disposable coverall (e.g., Tyvek) should be worn over the lab coat.

Secondary Barrier: Respiratory and Facial Protection

PGF2α is a fine powder in its solid form and can be aerosolized, posing a significant inhalation risk, especially for individuals with asthma or other respiratory sensitivities.

  • Respiratory Protection : A NIOSH-approved respirator is required when handling the powdered form of PGF2α. A fit-tested N95 respirator may be sufficient for low-energy activities, but a half-mask or full-face respirator with P100 cartridges offers a higher level of protection and is recommended. All work with powdered PGF2α must be conducted within a certified chemical fume hood to minimize aerosolization.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. A full-face shield worn over the goggles is mandated when there is any risk of splashing, providing a barrier for the entire face.

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration start Start: Handling PGF2α powder_check Handling Powdered PGF2α? start->powder_check risk_check High Splash or Aerosol Potential? base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Goggles risk_check->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Add Disposable Coverall risk_check->enhanced_ppe Yes powder_check->risk_check No (Solution) respiratory_ppe Respiratory Protection: - Work in Fume Hood - Fit-Tested Respirator (N95 or P100) powder_check->respiratory_ppe Yes respiratory_ppe->risk_check Doffing_Procedure start Procedure Complete step1 1. Remove Outer Gloves (Turn Inside Out) start->step1 step2 2. Remove Face Shield & Goggles step1->step2 step3 3. Remove Lab Coat (Roll Away from Body) step2->step3 step4 4. Remove Inner Gloves (Turn Inside Out) step3->step4 step5 5. Wash Hands Thoroughly step4->step5 end Exit Designated Area step5->end

Caption: Sequential and safe PPE doffing procedure.

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with PGF2α are considered hazardous waste.

Item for DisposalDisposal Container
Used Outer and Inner GlovesLabeled Hazardous Chemical Waste Bag
Disposable Lab Coats/CoverallsLabeled Hazardous Chemical Waste Bag
Pipette Tips, Weigh PaperSharps container or Labeled Hazardous Waste
Contaminated Bench LinersLabeled Hazardous Chemical Waste Bag
Excess PGF2α SolutionLabeled Hazardous Liquid Chemical Waste

All waste containers must be clearly labeled with "Hazardous Waste - Prostaglandin F2α" and stored in a designated satellite accumulation area until collected by institutional environmental health and safety personnel. Follow all local and institutional regulations for hazardous waste disposal.

Emergency Procedures: A Self-Validating Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Exposure : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Spill : For a small spill, absorb the material with a chemical absorbent pad. For a large spill, evacuate the area and contact your institution's emergency response team.

By understanding the potent nature of Prostaglandin F2α and adhering to this comprehensive PPE and handling guide, researchers can confidently and safely advance their scientific endeavors. This protocol is designed to be a self-validating system, where each step logically reinforces the overall goal of preventing exposure and ensuring a safe laboratory environment.

References

  • Safety Data Sheet - Prostaglandin F2α. Enzo Life Sciences. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2alpha alcohol
Reactant of Route 2
Prostaglandin F2alpha alcohol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.